Product packaging for 5-Fluoro-2-hydroxy-3-nitropyridine(Cat. No.:CAS No. 136888-20-5)

5-Fluoro-2-hydroxy-3-nitropyridine

カタログ番号: B150303
CAS番号: 136888-20-5
分子量: 158.09 g/mol
InChIキー: BLFUHTOZIOQGBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

5-Fluoro-2-hydroxy-3-nitropyridine is a useful research compound. Its molecular formula is C5H3FN2O3 and its molecular weight is 158.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3FN2O3 B150303 5-Fluoro-2-hydroxy-3-nitropyridine CAS No. 136888-20-5

特性

IUPAC Name

5-fluoro-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O3/c6-3-1-4(8(10)11)5(9)7-2-3/h1-2H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFUHTOZIOQGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441990
Record name 5-fluoro-2-hydroxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136888-20-5
Record name 5-Fluoro-3-nitro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136888-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-fluoro-2-hydroxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-hydroxy-3-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Fluoro-2-hydroxy-3-nitropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the fields of drug discovery and chemical development.

Core Chemical Properties

This compound is a yellow crystalline solid that serves as a versatile building block in organic synthesis.[1] Its unique molecular structure, featuring a fluorine atom, a hydroxyl group, and a nitro group on a pyridine ring, imparts specific reactivity that is valuable for the synthesis of more complex molecules.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined and reported in the literature, others, such as the boiling point, are predicted values.

PropertyValueSource
CAS Number 136888-20-5[2]
Molecular Formula C₅H₃FN₂O₃[2]
Molecular Weight 158.09 g/mol [2]
Appearance Yellow crystalline powder[1]
Melting Point Not available[3]
Boiling Point (Predicted) 249.1 ± 40.0 °C[4]
Solubility Slightly soluble in water[4]
pKa (Predicted) 6.43 ± 0.10[4]
Storage 0-8°C[1]
Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques. The following data has been reported:

Spectroscopy DataSource
¹H NMR (300 MHz, DMSO-d₆) δ 8.67 (s, 1H), 8.28 (s, 1H)[4]
Low-Resolution Mass Spectrometry (LRMS) m/z: 157 (M-1)⁻[4]
¹³C NMR, FT-IR Data not explicitly detailed in the searched literature, but sources indicate its availability.[5]

Synthesis and Reactivity

This compound is primarily used as a chemical intermediate. Its synthesis and subsequent reactions are crucial for the development of a range of bioactive molecules.

Experimental Protocol: Synthesis of this compound

This protocol describes the nitration of 5-fluoro-2-hydroxypyridine to yield this compound.

Materials:

  • 5-Fluoro-2-hydroxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

Procedure:

  • In a suitable reaction vessel, mix 1.20 g (10.6 mmol) of 2-hydroxy-5-fluoropyridine with 2.7 mL of concentrated sulfuric acid.

  • Cool the mixture in an ice bath while stirring.

  • Slowly add a pre-mixed solution of 1 mL of concentrated sulfuric acid and 1 mL of fuming nitric acid dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 85°C and maintain for 2 hours.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the resulting precipitate by filtration.

  • Dry the precipitate to obtain this compound as a yellow solid (0.72 g, 43% yield).[4]

Reactivity and Downstream Synthesis

The presence of the nitro and fluoro groups, along with the hydroxyl group, makes this compound a versatile synthon for further chemical transformations. A key reaction is the conversion of the hydroxyl group to a leaving group, such as a bromine atom, to facilitate nucleophilic substitution reactions.

Logical Relationship: Synthesis Workflow The following diagram illustrates a typical synthetic workflow starting from this compound.

Synthesis_Workflow C0 This compound C1 2-Bromo-5-fluoro-3-nitropyridine C0->C1 Bromination C2 5-Fluoro-2-methoxy-3-nitropyridine C0->C2 Methylation C3 5-Fluoro-3-nitropyridin-2-yl 4-methylbenzenesulfonate C0->C3 Tosylation C4 Further Bioactive Molecules C1->C4 C2->C4 C3->C4

Caption: Synthetic utility of this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds.

Pharmaceutical Development

This compound is a key starting material for the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases.[1] The nitropyridine scaffold is a common feature in many bioactive molecules, and the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.

Agrochemicals

In the agrochemical industry, this compound serves as a precursor for the synthesis of novel herbicides and fungicides, contributing to the development of new crop protection agents.[1] Pyridine-based compounds have a significant history in the development of effective pesticides.

Material Science

The electronic properties of this compound make it a compound of interest in material science for the development of new materials with specific electronic characteristics for use in sensors and other electronic devices.[1]

Experimental Workflow: From Intermediate to Bioactive Compound The general workflow for utilizing this compound in drug discovery is depicted below.

Drug_Discovery_Workflow Start 5-Fluoro-2-hydroxy- 3-nitropyridine Step1 Chemical Modification (e.g., Bromination, Alkylation) Start->Step1 Step2 Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Step1->Step2 Step3 Further Functionalization Step2->Step3 End Bioactive Molecule (e.g., Kinase Inhibitor) Step3->End

Caption: General workflow for synthesizing bioactive molecules.

References

An In-depth Technical Guide to 5-Fluoro-2-hydroxy-3-nitropyridine (CAS 136888-20-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for 5-Fluoro-2-hydroxy-3-nitropyridine, a key building block in modern medicinal and agricultural chemistry.

Core Physicochemical Data

This compound is a yellow crystalline powder at room temperature.[1] Its unique molecular structure, featuring a pyridine ring substituted with fluoro, hydroxyl, and nitro groups, imparts valuable reactivity for the synthesis of complex molecules.[1]

Key Properties and Identifiers
PropertyValueReference(s)
CAS Number 136888-20-5[1][2]
Molecular Formula C₅H₃FN₂O₃[1][2]
Molecular Weight 158.09 g/mol [1][2]
Appearance Yellow crystalline powder[1]
Purity ≥ 98% (HPLC)[1]
Synonyms 2-Hydroxy-3-nitro-5-fluoropyridine, 2-Hydroxy-5-fluoro-3-nitropyridine[1]
InChI Key BLFUHTOZIOQGBU-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=C(N=C1)O)N(=O)[O-])F
Physicochemical Characteristics
ParameterValueNotesReference(s)
Melting Point Not availableOften not reported by suppliers
Boiling Point 314.614 °C at 760 mmHg (Predicted)
Density 1.627 g/cm³ (Predicted)
pKa 6.43 ± 0.10 (Predicted)
Solubility Slightly soluble in water.Solubility in organic solvents not specified.
Storage Conditions Store at 0-8°C.[1]

Spectroscopic Data

Definitive spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

TechniqueData Summary
¹H NMR A published synthesis describes the ¹H NMR spectrum (300 MHz, DMSO-d6) with peaks at δ: 8.28 (s, 1H) and 8.67 (s, 1H).
¹³C NMR While specific experimental data is not readily available in the search results, theoretical calculations and comparisons with similar 3-nitropyridine derivatives can provide expected chemical shift ranges.
Mass Spectrometry (MS) Predicted mass-to-charge ratios (m/z) are: [M+H]⁺ at 159.03 and [M-H]⁻ at 157.01 in positive and negative electrospray ionization modes, respectively. The molecular ion peak provides confirmation of the molecular weight.
Infrared (IR) Spectroscopy Expected characteristic peaks would include those for O-H stretching (broad), N-O stretching (nitro group), C=C and C=N stretching (aromatic ring), and C-F stretching. While a specific spectrum for this compound was not found, spectra for related compounds like 2-hydroxy-5-methyl-3-nitropyridine are available for comparison.[3]

Experimental Protocols

Synthesis of this compound

This protocol is based on the nitration of 5-fluoro-2-hydroxypyridine.

Materials:

  • 5-Fluoro-2-hydroxypyridine

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

Procedure:

  • In a suitable reaction vessel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 5-fluoro-2-hydroxypyridine to the cooled sulfuric acid with stirring.

  • Prepare a nitrating mixture by combining concentrated sulfuric acid and fuming nitric acid.

  • Slowly add the nitrating mixture dropwise to the solution of 5-fluoro-2-hydroxypyridine in sulfuric acid, maintaining the low temperature with the ice bath.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85°C for 2 hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the precipitate by filtration.

  • Dry the collected solid to obtain this compound as a yellow solid.

General Protocol for Purity Analysis by HPLC

A general reversed-phase HPLC (RP-HPLC) method can be employed for the purity assessment of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the standards and the sample solution.

  • Analyze the resulting chromatograms to determine the retention time and peak area of the main component and any impurities.

  • Calculate the purity based on the relative peak areas.

Role in Synthesis and Drug Development

This compound is not typically investigated for its direct biological activity but is a highly valued intermediate in the synthesis of more complex and biologically active molecules.[1] Its functional groups allow for a variety of chemical transformations, making it a versatile starting material in drug discovery and agrochemical development.[1]

The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API). The nitro group can be readily reduced to an amino group, which then serves as a handle for further molecular elaboration. The hydroxyl group can be a site for etherification or other modifications.

Visualizations

The following diagrams illustrate the synthesis and synthetic utility of this compound.

Synthesis_Workflow reagent1 5-Fluoro-2-hydroxypyridine process Nitration reagent1->process reagent2 Conc. H₂SO₄ Fuming HNO₃ reagent2->process product This compound process->product

Caption: Synthesis of this compound.

Synthetic_Utility cluster_transformations Chemical Transformations cluster_intermediates Key Intermediates cluster_final_products Potential Final Products start This compound reduction Nitro Group Reduction (e.g., H₂, Pd/C) start->reduction etherification Hydroxyl Group Etherification start->etherification halogenation Hydroxyl to Halogen (e.g., POBr₃) start->halogenation amino_pyridine 3-Amino-5-fluoro-2-hydroxypyridine reduction->amino_pyridine alkoxy_pyridine 5-Fluoro-2-alkoxy-3-nitropyridine etherification->alkoxy_pyridine halo_pyridine 2-Halo-5-fluoro-3-nitropyridine halogenation->halo_pyridine api Active Pharmaceutical Ingredients (APIs) amino_pyridine->api agrochemical Agrochemicals alkoxy_pyridine->agrochemical halo_pyridine->api halo_pyridine->agrochemical

Caption: Role as a key synthetic intermediate.

References

An In-depth Technical Guide to 5-Fluoro-2-hydroxy-3-nitropyridine: Synthesis, Characterization, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and known reactivity of 5-Fluoro-2-hydroxy-3-nitropyridine. This fluorinated and nitrated pyridine derivative serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds. This document details its physicochemical properties, provides spectroscopic data for its characterization, and presents detailed experimental protocols for its synthesis and subsequent chemical transformations.

Molecular Structure and Properties

This compound is a substituted pyridine ring with the chemical formula C₅H₃FN₂O₃. The presence of a fluorine atom, a hydroxyl group, and a nitro group on the pyridine core imparts unique electronic properties and reactivity to the molecule, making it a versatile building block in medicinal chemistry.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 136888-20-5[1][2]
Molecular Formula C₅H₃FN₂O₃[1][2]
Molecular Weight 158.09 g/mol [2]
Appearance Yellow crystalline powder[1]
Boiling Point 314.614 °C at 760 mmHg (Predicted)[3]
Density 1.627 g/cm³ (Predicted)[3]
pKa 6.43 ± 0.10 (Predicted)[3]
Water Solubility Slightly soluble in water[3]
Storage Store at 0-8°C[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The available data is summarized below.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (300 MHz, DMSO-d₆) δ: 8.67 (s, 1H), 8.28 (s, 1H)ChemicalBook
Mass Spectrometry (LRMS) m/z: 157 (M-1)⁺ChemicalBook
¹³C NMR Data not available in the searched literature.
FT-IR Data not available in the searched literature.
Crystallographic Data Data not available in the searched literature.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of this compound in a research and development setting.

Synthesis of this compound

This protocol outlines the synthesis of the title compound from 2-hydroxy-5-fluoropyridine.

Experimental Workflow: Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Work-up and Isolation Start 2-hydroxy-5-fluoropyridine (1.20 g, 10.6 mmol) Reagent1 Concentrated H₂SO₄ (2.7 mL) Start->Reagent1 Cooling1 Ice Bath Reagent1->Cooling1 Addition Slow Dropwise Addition Cooling1->Addition Reagent2 Fuming HNO₃ (1 mL) in Conc. H₂SO₄ (1 mL) Reagent2->Addition Heating Warm to RT, then heat to 85°C for 2h Addition->Heating Quenching Pour into Ice Water Heating->Quenching Filtration Collect Precipitate by Filtration Quenching->Filtration Drying Dry the Solid Filtration->Drying Product This compound (0.72 g, 43% yield) Drying->Product

Synthesis of this compound.

Methodology:

  • In a suitable reaction vessel, mix 2-hydroxy-5-fluoropyridine (1.20 g, 10.6 mmol) with concentrated sulfuric acid (2.7 mL).

  • Cool the mixture in an ice bath with stirring.

  • Prepare a nitrating mixture by combining concentrated sulfuric acid (1 mL) and fuming nitric acid (1 mL).

  • Slowly add the nitrating mixture dropwise to the cooled reaction mixture.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature.

  • Subsequently, heat the mixture to 85°C for 2 hours.

  • Upon completion of the reaction, cool the mixture and pour it into ice water.

  • Collect the resulting precipitate by filtration.

  • Dry the collected solid to obtain 2-hydroxy-3-nitro-5-fluoropyridine (0.72 g, 43% yield) as a yellow solid.

Synthesis of 2-Bromo-5-fluoro-3-nitropyridine

This protocol describes a reaction where this compound is utilized as a starting material.

Experimental Workflow: Synthesis of 2-Bromo-5-fluoro-3-nitropyridine

G cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Work-up and Purification Start This compound (117 g) Reagent1 Phosphorus tribromide (3 equiv.) Start->Reagent1 Catalyst N,N-dimethylformamide (catalytic amount) Reagent1->Catalyst Addition Careful Addition of DMF at Room Temperature Catalyst->Addition Heating Heat to 110°C for 3 hours Addition->Heating Monitoring Monitor by LC/MS Heating->Monitoring Cooling Cool to RT, then place in Ice Bath Monitoring->Cooling Quenching Slowly add Ice Cooling->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with sat. NaHCO₃, Water, and Brine Extraction->Washing Drying Dry over Na₂SO₄ and Filter Washing->Drying Evaporation Dry in vacuum pump overnight Drying->Evaporation Product 2-Bromo-5-fluoro-3-nitropyridine (123 g, 77% yield) Evaporation->Product

Synthesis of 2-Bromo-5-fluoro-3-nitropyridine.

Methodology:

  • Divide 117 g of this compound into four batches (3 x 30 g and 1 x 27 g).

  • In a reaction flask, treat each batch with phosphorus tribromide (3 equivalents) and a catalytic amount of N,N-dimethylformamide (15 mL). Add the DMF carefully at room temperature, paying attention to any gas evolution.

  • After 5 minutes at room temperature, heat the reaction mixture to 110°C and maintain this temperature for 3 hours.

  • Monitor the reaction for the complete consumption of the starting material using LC/MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Place the reaction flask in an ice bath and slowly and carefully add ice in portions, noting the evolution of gas (HBr).

  • Pour the resulting liquid and black solid into a beaker containing ice.

  • Add ethyl acetate and extract the mixture several times with ethyl acetate.

  • Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Dry the product overnight in a vacuum pump to yield 123 g (77%) of 2-bromo-5-fluoro-3-nitropyridine as a brown solid.

Logical Relationships in Synthesis

The synthesis of this compound and its subsequent use are logically connected steps in a multi-step synthetic sequence.

G Precursor 2-hydroxy-5-fluoropyridine Target This compound Precursor->Target  Nitration (H₂SO₄, HNO₃) Product 2-Bromo-5-fluoro-3-nitropyridine Target->Product  Bromination (PBr₃, DMF)

Synthetic relationship of the compounds.

Conclusion

This compound is a key synthetic intermediate with well-defined properties and established synthetic protocols. The data and procedures presented in this guide are intended to facilitate its use in the discovery and development of new chemical entities. Further research to fully characterize this compound, including the acquisition of ¹³C NMR, FT-IR, and crystallographic data, would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-hydroxy-3-nitropyridine is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring a pyridine ring substituted with fluoro, hydroxyl, and nitro groups, makes it a versatile building block for the synthesis of more complex, biologically active molecules.[2] The presence of the fluorine atom can enhance metabolic stability and cell membrane permeability of derivative compounds, while the nitro group can be a precursor to an amino group, opening avenues for a wide range of further chemical modifications.[2] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound.

Synthesis of this compound

The primary synthetic route to this compound involves the nitration of 5-Fluoro-2-hydroxypyridine. This electrophilic aromatic substitution reaction introduces a nitro group at the C3 position of the pyridine ring.

Experimental Protocol

A common experimental procedure for the synthesis of this compound is as follows:

  • Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, 2-hydroxy-5-fluoropyridine (1.20 g, 10.6 mmol) is mixed with concentrated sulfuric acid (2.7 mL).[3]

  • Nitration: A pre-mixed solution of concentrated sulfuric acid (1 mL) and fuming nitric acid (1 mL) is added dropwise to the stirred reaction mixture, maintaining the low temperature.[3]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is then heated to 85°C for 2 hours.[3]

  • Work-up: Upon completion, the reaction mixture is cooled and carefully poured into ice water.[3]

  • Isolation: The resulting precipitate is collected by filtration and dried to yield this compound as a yellow solid.[3]

This protocol has been reported to yield the desired product in approximately 43% yield.[3]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data.

Physical and Chemical Properties
PropertyValueReference
CAS Number 136888-20-5[3][4]
Molecular Formula C₅H₃FN₂O₃[4]
Molecular Weight 158.09 g/mol [4]
Appearance Light yellow to yellow solid[3]
Boiling Point 249.1 ± 40.0 °C (Predicted)[3]
Density 1.55 ± 0.1 g/cm³ (Predicted)[3]
pKa 6.43 ± 0.10 (Predicted)[3]
Water Solubility Slightly soluble[3]
Spectroscopic Data
TechniqueDataReference
¹H NMR (300 MHz, DMSO-d₆) δ: 8.67 (s, 1H), 8.28 (s, 1H)[3]
Mass Spectrometry LRMS (m/z): 157 (M-H)⁻[3]

Visualizing the Synthesis and its Logic

The synthesis of this compound is a straightforward yet crucial process for obtaining this valuable intermediate. The following diagrams illustrate the synthetic workflow and the logical relationship of this compound in the broader context of drug development.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction & Work-up cluster_product Final Product SM 5-Fluoro-2-hydroxypyridine Nitration Nitration (0°C to 85°C) SM->Nitration R1 Conc. H₂SO₄ R1->Nitration R2 Fuming HNO₃ R2->Nitration Quenching Quenching in Ice Water Nitration->Quenching Isolation Filtration & Drying Quenching->Isolation Product This compound Isolation->Product

Synthesis Workflow for this compound.

Logical_Relationship A This compound (Key Intermediate) B Chemical Modification (e.g., Reduction of Nitro Group) A->B Versatile Precursor C Derivative Compounds B->C D Biological Screening C->D E Lead Compound Identification D->E F Drug Development (Pharmaceuticals, Agrochemicals) E->F

Role in Drug Discovery and Development.

Applications and Future Directions

This compound serves as a critical starting material in the synthesis of a variety of bioactive molecules.[1] While specific signaling pathways for the title compound itself are not documented, its derivatives are of great interest in medicinal chemistry. The reduction of the nitro group to an amine, for example, provides a key functional handle for the introduction of diverse substituents, enabling the exploration of a wide chemical space for potential therapeutic agents.[2]

The presence of the fluorine atom is known to impart favorable pharmacokinetic properties to drug candidates, such as increased metabolic stability and enhanced binding affinity to target proteins.[2] Nitropyridine derivatives, in general, have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[5]

Future research efforts could focus on the synthesis of novel derivatives of this compound and their subsequent biological evaluation. A thorough investigation into the structure-activity relationships of these new compounds could lead to the identification of potent and selective drug candidates for various therapeutic areas. Furthermore, a more detailed spectroscopic characterization of this compound would be beneficial for the scientific community.

References

The Rising Potential of 5-Fluoro-2-hydroxy-3-nitropyridine Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in the pharmaceutical sciences. Within this landscape, fluorinated heterocyclic compounds have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability and binding affinity.[1] Among these, 5-Fluoro-2-hydroxy-3-nitropyridine stands out as a critical building block for the synthesis of a diverse array of potentially bioactive molecules.[1][2] This technical guide delves into the potential biological activities of derivatives of this compound, providing a comprehensive overview of their synthetic accessibility, potential therapeutic applications, and the methodologies employed in their evaluation. While direct biological data on a wide range of derivatives from this specific starting material is emerging, this guide leverages data from structurally related compounds to highlight the promising future of this chemical scaffold.

Synthetic Pathways from this compound

This compound is a versatile starting material for the synthesis of various derivatives. The presence of the nitro group, the fluorine atom, and the hydroxyl group (which exists in tautomeric equilibrium with the pyridone form) offers multiple reaction sites for chemical modification.

A common synthetic route for the parent compound involves the nitration of 5-fluoro-2-hydroxypyridine using a mixture of concentrated sulfuric acid and fuming nitric acid.[3]

Key Derivatization Reactions:
  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (NH₂) using methods like catalytic hydrogenation (e.g., H₂ with Pd/C). This introduces a basic nitrogen functionality, which is a key step in the synthesis of many pharmaceutical agents and allows for further reactions such as acylation or alkylation.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the nitro group activates the pyridine ring for nucleophilic attack. The fluorine atom, particularly at the 2-position in related structures, is susceptible to substitution by various nucleophiles, enabling the introduction of diverse functional groups.[1]

  • O- and N-Alkylation: The 2-hydroxypyridine tautomer allows for O-alkylation, while the pyridone form can undergo N-alkylation. Selective N-alkylation can be achieved using specific catalyst and base-free methods.[1]

The following diagram illustrates a generalized workflow for the synthesis of derivatives from this compound.

Synthesis_Workflow start This compound reduction Reduction of Nitro Group (e.g., H2, Pd/C) start->reduction snar Nucleophilic Aromatic Substitution (e.g., Amines, Alkoxides) start->snar alkylation O- or N-Alkylation (e.g., Alkyl halides) start->alkylation amino_deriv 3-Amino-5-fluoro-2-hydroxypyridine Derivatives reduction->amino_deriv snar_deriv Substituted Nitropyridine Derivatives snar->snar_deriv alkyl_deriv Alkylated Pyridine Derivatives alkylation->alkyl_deriv bio_eval Biological Evaluation amino_deriv->bio_eval snar_deriv->bio_eval alkyl_deriv->bio_eval

A generalized synthetic workflow for generating derivatives.

Potential Biological Activities

While comprehensive biological data for a wide array of this compound derivatives are not yet available in the public domain, the known bioactivities of structurally similar nitropyridine and fluoropyridine compounds provide strong indications of their potential therapeutic applications.

Anticancer Activity

Nitropyridine and its derivatives have been investigated as potential anticancer agents.[1] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

Table 1: Illustrative Anticancer Activity of Substituted Pyridine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine DerivativeMCF-7 (Breast)0.57[4]
Pyrido[2,3-d]pyrimidine DerivativeHepG2 (Liver)1.13[4]
Dihydropyridine Carboxylic AcidHCT-15 (Colon)7.94[5]
5-Oxo-hexahydroquinolineMES-SA/Dx5 (Uterine Sarcoma)Reduction of Doxorubicin IC50 by 88.7% at 25 µM[6]

Note: The data in this table is for structurally related pyridine derivatives and serves to illustrate the potential activity of this compound derivatives.

Antimicrobial Activity

Fluorinated pyridine derivatives are known to exhibit antimicrobial properties. The evaluation of antimicrobial activity is typically performed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Table 2: Illustrative Antimicrobial Activity of Fluorinated Pyridine and Nitropyridine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone | Staphylococcus aureus | 0.25 |[7] | | N-hydroxy-pyridoxazinone | Enterococcus faecalis | 7.8 |[8] | | N-hydroxy-pyridoxazinone | Candida albicans | 62.5 |[8] | | Organotellurium derivative of 2-fluoro-5-nitroaniline | Klebsiella pneumoniae | Highly Active* |[9] |

Note: The data in this table is for structurally related compounds to indicate the potential antimicrobial activity. "Highly Active" was reported without a specific MIC value.

Enzyme Inhibition

The structural motifs present in this compound derivatives suggest their potential as enzyme inhibitors. For instance, nitropyridine derivatives have been explored as inhibitors of Janus kinase 2 (JAK2) and urease.[10] Furthermore, various pyridine derivatives have been investigated as inhibitors for kinases such as PIM-1 and CDK2.[4][11]

Table 3: Illustrative Enzyme Inhibitory Activity of Related Pyridine Derivatives

Compound ClassTarget EnzymeIC50 (nM)Reference
Pyrido[2,3-d]pyrimidine DerivativePIM-1 Kinase11.4[4]
Pyrazolopyridine DerivativeCDK2% Inhibition at 10 µM[11]
Nitropyridine DerivativeJanus Kinase 2 (JAK2)8.5 - 12.2 µM[10]

Note: The data in this table is for structurally related compounds and highlights the potential for enzyme inhibition.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation of the biological activity of novel compounds.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (e.g., 20 µL of 4 mg/mL solution) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24 hours start->incubate1 treat Treat with this compound Derivatives (Various Concentrations) incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 Values read->analyze

Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard and dilute it to the final concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathways

While the precise mechanisms of action for novel this compound derivatives are yet to be elucidated, related compounds are known to interact with key cellular signaling pathways implicated in cancer and microbial pathogenesis. For instance, many pyridine-based kinase inhibitors target pathways involved in cell proliferation and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation PIM1 PIM-1 PIM1->Proliferation CDK2 CDK2 CDK2->Proliferation Derivative This compound Derivative Derivative->PIM1 Inhibits Derivative->CDK2 Inhibits

References

Solubility Profile of 5-Fluoro-2-hydroxy-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-Fluoro-2-hydroxy-3-nitropyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to its structural features, including a fluorine atom and a nitro group, understanding its solubility in common solvents is crucial for its application in drug discovery and development. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes the existing information, provides data for structurally related compounds for comparative analysis, and outlines detailed experimental protocols for determining its solubility.

Overview of this compound

This compound is a substituted pyridine derivative with significant potential in medicinal chemistry. The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom influences its chemical reactivity and physicochemical properties, including its solubility. It is generally described as a light yellow to yellow solid and is known to be slightly soluble in water.[1][2] Its utility in drug formulations is attributed to its overall solubility characteristics, which are critical for bioavailability and efficacy.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of common organic solvents remains a gap in the current scientific literature. However, to provide a useful reference for researchers, the following table includes the available qualitative information for the target compound and quantitative data for the structurally similar compound, 2-hydroxypyridine.

CompoundSolventTemperature (°C)SolubilityReference
This compound WaterNot SpecifiedSlightly soluble[1][2]
2-Hydroxypyridine Water20450 g/L[3]
EthanolNot SpecifiedSoluble[3]
BenzeneNot SpecifiedSlightly soluble[3]
EtherNot SpecifiedSlightly soluble[3]

This table will be updated as more quantitative data becomes available.

Experimental Protocols for Solubility Determination

To empower researchers to determine the precise solubility of this compound in their specific solvent systems, this section provides detailed, adaptable experimental protocols based on established methodologies.

Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO, etc.)

  • Orbital shaker or incubator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the chosen analytical method (HPLC or UV-Vis). Analyze the diluted solution to determine the concentration of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of dissolved solutes.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used for pyridine derivatives.

  • Mobile Phase: A mixture of acetonitrile and water or a suitable buffer system. The exact composition may need to be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a dilute solution with a UV-Vis spectrophotometer.

  • Injection Volume: 10-20 µL.

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted, filtered saturated solution (from the shake-flask experiment) into the HPLC system and record the peak area.

  • Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Remember to account for the dilution factor to calculate the final solubility.

Quantification by UV-Vis Spectrophotometry

For compounds with a suitable chromophore, UV-Vis spectrophotometry offers a simpler and faster method for concentration determination.

Procedure:

  • Determination of λmax: Scan a dilute solution of this compound in the chosen solvent using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations.

  • Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).

  • Sample Analysis: Measure the absorbance of the diluted, filtered saturated solution at λmax.

  • Concentration Calculation: Use the equation of the calibration curve to determine the concentration of the diluted sample and subsequently the solubility.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow_shake_flask cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add Excess Solute to Solvent start->add_excess shake Shake for 24-48h at Constant Temp. add_excess->shake centrifuge Centrifuge/Settle shake->centrifuge filter Filter Supernatant centrifuge->filter quantify Quantify Concentration (HPLC/UV-Vis) filter->quantify end End quantify->end

Caption: Workflow for Shake-Flask Solubility Determination.

hplc_quantification_workflow cluster_standards Calibration cluster_sample Sample Analysis cluster_calculation Calculation prep_standards Prepare Standard Solutions inject_standards Inject Standards into HPLC prep_standards->inject_standards gen_curve Generate Calibration Curve inject_standards->gen_curve calc_conc Calculate Concentration from Calibration Curve gen_curve->calc_conc prep_sample Prepare Diluted Sample inject_sample Inject Sample into HPLC prep_sample->inject_sample get_area Obtain Peak Area inject_sample->get_area get_area->calc_conc end end calc_conc->end Final Solubility

Caption: HPLC Quantification Workflow for Solubility.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in common solvents is currently lacking, this guide provides the necessary framework for researchers to determine these crucial parameters. By employing the detailed experimental protocols outlined herein, scientists and drug development professionals can generate the specific solubility data required for their research and development activities, thereby facilitating the advancement of new pharmaceuticals and other valuable chemical entities. The provided data on a structurally related compound offers a preliminary point of comparison. Future work should focus on systematically determining and publishing the solubility of this important building block in a wide array of pharmaceutically and industrially relevant solvents.

References

Spectroscopic and Synthetic Profile of 5-Fluoro-2-hydroxy-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Fluoro-2-hydroxy-3-nitropyridine, a key intermediate in the synthesis of novel pharmaceutical and agrochemical compounds.[1] The document details available and predicted spectroscopic data (NMR, IR, MS), outlines standardized experimental protocols for data acquisition, and illustrates its central role in synthetic pathways.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Data

NucleusSolventFrequency (MHz)Chemical Shift (δ, ppm)MultiplicityReference
¹HDMSO-d₆3008.67s[2]
¹HDMSO-d₆3008.28s[2]
¹³C--Predicted values below--
~160-155d (C-F)
~145-140s (C-NO₂)
~140-135d (C-F)
~130-125s (C-OH)
~120-115d (CH)

Table 2: Mass Spectrometry (MS) Data

TechniqueIonization Modem/zIon TypeReference
LRMSNegative157[M-H]⁻[2]
HRMS (Predicted)Positive ESI159.0177[M+H]⁺
HRMS (Predicted)Negative ESI157.0028[M-H]⁻[3]

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200O-H StretchHydroxyl
3100-3000C-H StretchAromatic
1650-1630C=C StretchAromatic Ring
1550-1530N-O Asymmetric StretchNitro
1350-1330N-O Symmetric StretchNitro
1250-1200C-O StretchHydroxyl
1200-1150C-F StretchFluoro

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

  • Data Acquisition (¹H and ¹³C NMR):

    • The NMR spectrometer is typically operated at a field strength of 300 MHz or higher for ¹H NMR.

    • Before data acquisition, the magnetic field is shimmed to achieve optimal homogeneity.

    • For ¹H NMR, a standard single-pulse experiment is usually sufficient. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for good signal-to-noise.

    • For ¹³C NMR, a proton-decoupled experiment is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, followed by a dry tissue.

    • Record a background spectrum of the empty ATR setup.

    • Place a small amount of the solid this compound powder onto the crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • After analysis, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)
  • Sample Preparation (for Electrospray Ionization - ESI):

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • If necessary, add a small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

    • Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

  • Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

    • The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • For ESI, typical source parameters include a capillary voltage of 3-4 kV, a source temperature of 100-150°C, and a desolvation gas flow appropriate for the solvent and flow rate.

    • Acquire data in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

    • The mass analyzer (e.g., TOF or Orbitrap) should be calibrated to ensure high mass accuracy.

Synthetic Workflow and Applications

This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the creation of more complex, biologically active molecules.[1] Its functional groups offer multiple reaction sites for further chemical transformations.

synthetic_workflow cluster_transformations Chemical Transformations cluster_applications Further Synthesis & Applications start 5-Fluoro-2-hydroxypyridine intermediate This compound start->intermediate Nitration reduction Reduction of Nitro Group (e.g., H₂, Pd/C) intermediate->reduction alkylation N- or O-Alkylation intermediate->alkylation halogenation Halogenation of Hydroxyl Group intermediate->halogenation amino_product 3-Amino-5-fluoro-2-hydroxypyridine reduction->amino_product ether_product Alkoxy/Aryloxy Derivatives alkylation->ether_product halo_product 2-Halo-5-fluoro-3-nitropyridine halogenation->halo_product pharma Pharmaceuticals (e.g., Kinase Inhibitors) amino_product->pharma agro Agrochemicals (e.g., Herbicides, Fungicides) ether_product->agro halo_product->pharma halo_product->agro

Caption: Synthetic utility of this compound.

The diagram above illustrates the synthesis of this compound from 5-Fluoro-2-hydroxypyridine via nitration. The resulting intermediate can undergo various transformations, such as reduction of the nitro group to an amine, alkylation of the hydroxyl or pyridinone nitrogen, or halogenation of the hydroxyl group. These subsequent products serve as precursors for the synthesis of a range of pharmaceuticals and agrochemicals.[1]

References

tautomeric forms of 2-hydroxy-3-nitropyridine compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Tautomeric Forms of 2-Hydroxy-3-Nitropyridine Compounds

Abstract

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 2-hydroxy-3-nitropyridine and its analogs. The tautomerism between the hydroxy (enol) form, 2-hydroxy-3-nitropyridine, and the pyridone (keto) form, 3-nitro-2(1H)-pyridone, is a critical aspect influencing the compound's chemical reactivity, biological activity, and spectroscopic properties. This document details the structural and environmental factors governing this equilibrium, presents quantitative data, outlines key experimental and computational methodologies for its study, and serves as a resource for researchers, chemists, and drug development professionals.

The Tautomeric Equilibrium: Enol vs. Keto Forms

2-Hydroxypyridine and its derivatives can exist in two primary tautomeric forms: the aromatic hydroxy (enol) form and the non-aromatic but resonance-stabilized pyridone (keto) form.[1][2] The equilibrium involves an intramolecular proton transfer between the exocyclic oxygen and the ring nitrogen atom.[3] For the specific case of 2-hydroxy-3-nitropyridine, the equilibrium is between 2-hydroxy-3-nitropyridine (enol) and 3-nitro-2(1H)-pyridone (keto).

The preference for one tautomer over the other is delicately balanced and is significantly influenced by several factors, including the electronic effects of substituents, the polarity of the solvent, and the physical state (gas, solution, or solid).[1][4]

G cluster_equilibrium Tautomeric Equilibrium cluster_factors Influencing Factors cluster_dominance Favored Tautomer enol 2-Hydroxy-3-nitropyridine (Enol Form) keto 3-Nitro-2(1H)-pyridone (Keto Form) enol->keto Proton Transfer solvent Solvent Polarity solvent->enol solvent->keto gas_phase Enol Form (Gas Phase, Non-polar Solvents) solvent->gas_phase Low Polarity polar_phase Keto Form (Polar Solvents, Solid State) solvent->polar_phase High Polarity substituent Substituent Effects (e.g., -NO2) substituent->enol substituent->keto substituent->keto Electron-withdrawing state Physical State (Gas, Solution, Solid) state->enol state->keto state->gas_phase Gas state->polar_phase Solid/Solution

Caption: Logical diagram of the tautomeric equilibrium and influencing factors.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant (KT = [keto]/[enol]) or the difference in Gibbs free energy (ΔG°) between the two forms. While specific data for 2-hydroxy-3-nitropyridine is sparse, extensive studies on the parent 2-hydroxypyridine and the closely related 2-hydroxy-5-nitropyridine provide valuable insights. The electron-withdrawing nitro group is generally expected to favor the keto tautomer.

Table 1: Tautomeric Equilibrium Data for 2-Hydroxypyridine (2-HPY) / 2-Pyridone (2-PY) System

Medium/SolventKT ([2-PY]/[2-HPY])ΔE or ΔG° (kJ/mol)Favored TautomerReference
Gas Phase~0.25 - 0.4+3.23 (in favor of 2-HPY)2-Hydroxypyridine (Enol)[3]
Cyclohexane1.7-1.342-Pyridone (Keto)[4]
Chloroform6.0-4.432-Pyridone (Keto)[4]
Water900-16.82-Pyridone (Keto)[3]

Table 2: Computational Energy Data for Nitro-Substituted 2-Hydroxypyridine

CompoundMethodΔE (kcal/mol) (Eenol - Eketo)Favored TautomerReference
2-Hydroxy-5-nitropyridineDFT (B3LYP)+0.857 to +1.3455-Nitro-2-pyridone (Keto)[5]

Note: A positive ΔE indicates the keto form is more stable.

The data clearly shows that while the enol form is slightly favored in the gas phase for the unsubstituted compound, the keto form predominates in solution, and this preference increases dramatically with solvent polarity.[3][4] Computational studies on 2-hydroxy-5-nitropyridine suggest that the presence of a nitro group further stabilizes the keto tautomer even in the gas phase.[5]

Experimental and Computational Protocols

The characterization of tautomeric forms relies on a combination of synthesis, spectroscopic analysis, and computational modeling.

G cluster_spectroscopy Spectroscopic Methods cluster_computation Computational Methods synthesis Synthesis of 2-Hydroxy-3-nitropyridine compound Target Compound synthesis->compound analysis Tautomer Analysis compound->analysis nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) analysis->nmr ir_raman Vibrational Spectroscopy (IR, Raman) analysis->ir_raman uv_vis UV-Vis Spectroscopy analysis->uv_vis dft DFT / Ab Initio Calculations analysis->dft results Structure Confirmation & Equilibrium Quantification nmr->results ir_raman->results uv_vis->results dft->results

Caption: Experimental workflow for tautomer identification and analysis.

Synthesis Protocol: 2-Hydroxy-3-nitropyridine

This protocol is adapted from established nitration methods for 2-hydroxypyridine.[6]

  • Dissolution: Dissolve 2-hydroxypyridine in a suitable solvent like pyridine in a reaction flask.

  • Cooling: Place the reaction flask in an ice bath to cool the solution.

  • Nitration: Slowly add nitric acid (e.g., 60-75% mass percent) dropwise to the cooled solution while stirring.

  • Reaction: After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 20-40 minutes.

  • Work-up: Concentrate the reaction mixture. Add an alkaline solution to neutralize the mixture.

  • Purification: The crude product, 2-hydroxy-3-nitropyridine, can be purified by standard methods such as recrystallization or column chromatography to yield the final product.

Spectroscopic Methodologies

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for distinguishing between tautomers in solution.

  • Protocol:

    • Prepare a solution of the compound in a suitable deuterated solvent (e.g., DMSO-d6).

    • Acquire ¹H, ¹³C, and ¹⁵N NMR spectra.

    • Analysis:

      • ¹H NMR: The enol form shows an O-H proton signal, while the keto form shows an N-H proton signal, typically at a different chemical shift. Aromatic protons will also have distinct shifts and coupling constants (JHH) in each tautomer.[5]

      • ¹³C NMR: The C2 carbon is key. In the enol form (C-OH), it resonates at a chemical shift typical for an aromatic carbon bonded to oxygen. In the keto form (C=O), it shifts significantly downfield, characteristic of a carbonyl carbon.

      • ¹⁵N NMR: The chemical shift of the ring nitrogen is highly sensitive to its hybridization and bonding environment, providing clear evidence for the N-H (keto) vs. N (enol) state.

B. Vibrational Spectroscopy (Infrared and Raman)

These techniques identify functional groups characteristic of each tautomer, particularly in the solid state.[5]

  • Protocol:

    • For solid-state analysis, prepare a KBr pellet or use an ATR accessory.

    • Acquire IR and Raman spectra over a range of approximately 4000–400 cm⁻¹.

    • Analysis:

      • Keto Form: Look for a strong absorption band between 1640–1680 cm⁻¹, corresponding to the C=O stretching vibration. A broad N-H stretching band may also be visible around 3000–3400 cm⁻¹.

      • Enol Form: Look for a broad O-H stretching band around 3200–3600 cm⁻¹ and the absence of a strong C=O stretch. Aromatic C=C and C=N stretching vibrations will appear in the 1400–1600 cm⁻¹ region.

Computational Chemistry Protocol

Computational modeling predicts the relative stability and spectroscopic properties of the tautomers.

  • Protocol:

    • Structure Building: Build the 3D structures of both the 2-hydroxy-3-nitropyridine (enol) and 3-nitro-2(1H)-pyridone (keto) tautomers.

    • Geometry Optimization and Frequency Calculation:

      • Perform geometry optimization and frequency calculations using Density Functional Theory (DFT). Common functional/basis set combinations include B3LYP/6-311++G(d,p) or ωB97XD/6-311++G(d,p).[5]

      • Confirm that the optimized structures are true energy minima by ensuring there are no imaginary frequencies.

    • Energy Calculation: Compare the zero-point corrected electronic energies of the two optimized tautomers to determine their relative stability (ΔE).

    • Solvent Effects: To model solution-phase behavior, incorporate a solvent model such as the Polarizable Continuum Model (PCM).[5]

    • Spectra Prediction: Use the calculation results to predict NMR chemical shifts (using the GIAO method) and vibrational frequencies to compare with experimental data.[5]

Conclusion

The tautomerism of 2-hydroxy-3-nitropyridine is a complex equilibrium governed by a subtle interplay of electronic and environmental factors. While the parent 2-hydroxypyridine favors the enol form in the gas phase, the presence of an electron-withdrawing nitro group and the use of polar solvents strongly shift the equilibrium towards the more stable keto (3-nitro-2(1H)-pyridone) form. A combined approach using advanced spectroscopic techniques like NMR and IR, supported by robust DFT calculations, is essential for the definitive characterization and quantification of this tautomeric system. This understanding is crucial for predicting the compound's properties and for its rational application in medicinal chemistry and materials science.

References

A Theoretical and Computational Guide to 5-Fluoro-2-hydroxy-3-nitropyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-hydroxy-3-nitropyridine is a key heterocyclic compound with significant potential in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring an electron-withdrawing nitro group, a halogen, and a hydroxyl group, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be employed to elucidate the molecular properties of this compound. Due to a lack of specific computational studies on this molecule in the current literature, this paper presents data and methodologies from closely related pyridine derivatives to serve as a valuable reference for future research. The guide covers fundamental aspects such as molecular structure, vibrational analysis, electronic properties, and potential intermolecular interactions, laying the groundwork for in-silico drug design and development.

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents. The title compound, this compound, is a valuable building block in the synthesis of novel pharmaceuticals, particularly in the development of antibacterial and anticancer agents.[1][2] Computational chemistry offers powerful tools to predict the physicochemical properties and biological activity of such molecules, thereby accelerating the drug discovery process. This guide outlines the standard computational workflows and provides comparative data from analogous molecules to facilitate a deeper understanding of this compound.

Molecular Structure and Synthesis

The molecular structure of this compound is depicted below. It is important to note the potential for tautomerism between the hydroxy-pyridine and pyridone forms, a common feature in 2-hydroxypyridines that can be investigated computationally.[3][4]

Caption: Molecular structure of this compound.

The synthesis of this compound typically involves the nitration of 5-Fluoro-2-hydroxypyridine using a mixture of concentrated sulfuric acid and fuming nitric acid.[5]

Computational Methodology

A standard workflow for the theoretical investigation of a pyridine derivative is outlined below. This process is applicable to this compound and is based on methodologies reported for similar compounds.

G start Propose Initial Molecular Structure geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt [False] electronic_prop Electronic Property Calculation (HOMO-LUMO, MEP) verify_min->electronic_prop  [True] nbo_analysis NBO Analysis electronic_prop->nbo_analysis spectral_sim Simulate Spectra (IR, Raman, UV-Vis) nbo_analysis->spectral_sim docking Molecular Docking (with target protein) spectral_sim->docking end Analysis of Results docking->end

Caption: A typical workflow for computational studies of pyridine derivatives.

Density Functional Theory (DFT) Calculations

DFT is a popular quantum mechanical method for investigating the electronic structure of molecules.[3] The B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly used for geometry optimization and vibrational frequency calculations of pyridine derivatives.

Experimental Protocols
  • Synthesis: As described in the literature, 2-hydroxy-5-fluoropyridine is mixed with concentrated sulfuric acid, cooled, and then a mixture of concentrated sulfuric acid and fuming nitric acid is added dropwise. The reaction mixture is heated, and the product is precipitated by pouring it into ice water.[5]

  • Spectroscopic Analysis:

    • FT-IR and FT-Raman: These techniques are used to identify the vibrational modes of the molecule.[4][6]

    • NMR: 1H and 13C NMR spectroscopy are crucial for determining the chemical environment of the hydrogen and carbon atoms, respectively.[3][7]

    • UV-Vis: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Vibrational Analysis

Assignment Calculated Frequency (cm-1) for 2-hydroxy-5-methyl-3-nitropyridine
O-H stretch~3400
C-H stretch~3100
C=O stretch (pyridone form)~1650
NO2 asymmetric stretch~1550
NO2 symmetric stretch~1350
C-F stretch(Not applicable)

Data adapted from computational studies on analogous compounds.[8]

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.[9][10] For pyridine derivatives, the HOMO is often localized on the pyridine ring, while the LUMO can be influenced by electron-withdrawing substituents like the nitro group.[11][12]

Parameter Value for 2-chloro-5-nitropyridine (eV) Value for 3-bromo-2-hydroxypyridine (eV)
EHOMO--6.880
ELUMO--1.475
Energy Gap (ΔE)-5.405

Data from computational studies on analogous compounds.[12][13]

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack.[11] For this compound, the region around the nitro and hydroxyl groups is expected to be electronegative (red/yellow), while the hydrogen atoms will be electropositive (blue).

Potential for Drug Development

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions.[3] For a molecule like this compound, NBO analysis can quantify the stability arising from hyperconjugative interactions, such as those between the lone pairs of oxygen and fluorine atoms and the antibonding orbitals of the pyridine ring.

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein.[14][15] Given that substituted pyridines are known to target various biological pathways, molecular docking studies of this compound with relevant protein targets could reveal its potential as a therapeutic agent.[1][16]

G ligand This compound (Ligand) docking Molecular Docking Simulation ligand->docking receptor Protein Target (e.g., Kinase, Helicase) receptor->docking analysis Analysis of Binding Modes and Interactions docking->analysis binding_energy Calculate Binding Affinity (e.g., kcal/mol) analysis->binding_energy

Caption: Conceptual workflow for a molecular docking study.

Conclusion and Future Directions

While there is a notable absence of direct computational studies on this compound, the methodologies and comparative data from analogous compounds presented in this guide offer a solid foundation for future research. The unique electronic properties conferred by the fluoro, hydroxyl, and nitro substituents make this molecule a prime candidate for in-depth theoretical investigation. Future work should focus on performing DFT calculations to obtain precise data on its geometry, vibrational frequencies, and electronic properties. Furthermore, molecular docking studies against various therapeutic targets could uncover novel biological activities, paving the way for its application in drug discovery and development.

References

role of fluorine in the bioactivity of nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Role of Fluorine in the Bioactivity of Nitropyridines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. When applied to the nitropyridine core, a privileged structure in drug discovery, fluorine imparts a range of beneficial modifications to a compound's physicochemical properties and pharmacokinetic profile. This guide explores the multifaceted role of fluorine in modulating the bioactivity of nitropyridine derivatives. By examining its effects on lipophilicity, acidity, and metabolic stability, we provide a comprehensive overview supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. Understanding these principles is critical for the rational design of next-generation therapeutics leveraging the unique synergy between fluorine and the nitropyridine scaffold.

The Fluorine Advantage: Modulating Core Physicochemical Properties

The introduction of fluorine into a nitropyridine molecule fundamentally alters its electronic and steric characteristics, which in turn influences its biological behavior. The high electronegativity and small van der Waals radius of fluorine are key to these transformations.[1][2]

  • Acidity (pKa): Fluorine's potent electron-withdrawing inductive effect significantly reduces the basicity of the pyridine nitrogen. This lowering of the pKa can be substantial, altering a compound's ionization state at physiological pH.[3] This modification affects solubility, membrane permeability, and the nature of interactions with biological targets. For instance, replacing a methyl group with a trifluoromethyl group on a 2-substituted pyridine can decrease the pKa by over 2.5 units.[4]

  • Lipophilicity (logD/logP): The impact of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity by masking polar C-H bonds and increasing the molecule's hydrophobic surface area, highly fluorinated groups can also increase the overall molecular polarity, which may decrease lipophilicity.[4][5] This nuanced effect allows for the fine-tuning of a compound's ability to cross cellular membranes and engage with hydrophobic pockets in target proteins.[4][6]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[3][7] By strategically placing fluorine atoms at metabolically labile positions on the nitropyridine ring or its substituents, the metabolic half-life of a drug can be significantly extended, leading to improved bioavailability and potentially reduced dosing frequency.[3][8][9]

  • Binding Affinity: Fluorine can enhance binding affinity through several mechanisms. It can participate in favorable orthogonal multipolar interactions with protein backbone carbonyls, displace water molecules from binding sites for an entropic advantage, and induce conformational changes that lock the molecule into a more bioactive orientation.[1][3]

G cluster_properties Intrinsic Properties of Fluorine cluster_physchem Physicochemical Effects on Nitropyridines cluster_bio Resulting Biological Outcomes prop1 High Electronegativity effect1 Lowers pKa (Reduces Basicity) prop1->effect1 effect2 Modulates Lipophilicity (logD) prop1->effect2 effect4 Alters Molecular Conformation prop1->effect4 prop2 Small van der Waals Radius prop2->effect4 Minimal Steric Hindrance bio3 Increased Binding Affinity prop2->bio3 Minimal Steric Hindrance prop3 Strong C-F Bond effect3 Blocks Metabolic Oxidation prop3->effect3 bio4 Modified Solubility & Distribution effect1->bio4 bio2 Enhanced Membrane Permeability effect2->bio2 bio1 Improved Metabolic Stability effect3->bio1 effect4->bio3

Caption: Fluorine's properties and their impact on drug design.

Quantitative Data on Physicochemical and Biological Effects

The following tables summarize quantitative data illustrating the impact of fluorination. Nitropyridines often serve as key intermediates for more complex bioactive molecules, such as kinase inhibitors. While direct comparative data between a fluorinated nitropyridine and its non-fluorinated parent is not always available in a single study, the data presented for related pyridine structures clearly demonstrates the powerful effects of fluorination.

Table 1: Effect of Fluorination on Physicochemical Properties of 2-Substituted Pyridines

This table presents data on how different fluorine substitution patterns on a thioalkyl group at the 2-position of a pyridine ring affect the acid dissociation constant (pKa) and the distribution coefficient (logD at pH 7.4). A lower pKa indicates reduced basicity, while a higher logD indicates increased lipophilicity.

Compound IDR Group at 2-PositionDegree of FluorinationpKalogD (pH 7.4)
1 -S-CH₃Non-fluorinated3.691.69
2 -S-CH₂FMonofluorinated2.43-
3 -S-CF₃Trifluorinated0.972.13
4 -S-CH₂CH₃Non-fluorinated3.68-
5 -S-CH₂CHF₂Difluorinated (terminal)2.43-
6 -S-CF₂CH₃Difluorinated (internal)2.05-
Data synthesized from reference[4].
Table 2: Comparative Bioactivity of Pyridine-Based Kinase Inhibitors

This table shows the inhibitory concentrations (IC₅₀) of various nitropyridine-derived and fluorinated pyridine-derived compounds against different biological targets. Lower IC₅₀ values indicate higher potency.

Compound ClassSpecific TargetBioactivity (IC₅₀)Key Structural FeaturesReference
Nitropyridine DerivativeJack Bean Urease2.0-2.3 µM2-chloro-3-nitropyridine core[10]
Nitropyridine DerivativeChymotrypsin8.67 µM5-nitropyridin-2-yl derivative[10]
Nitropyridine DerivativeAnticancer (MCF-7)6.41 µM2-amino-5-nitropyridine core[10]
Fluorinated PyrimidineAurora Kinase A9.3 nM5-fluoro-pyrimidine core[11]
Fluorinated PyrimidineAurora Kinase B2.8 nM5-fluoro-pyrimidine core[11]
Fluorinated Imidazo[4,5-b]pyridineFLT3 Kinase6.2 nM (K_d)6-chloro-imidazo[4,5-b]pyridine[12]
Fluorinated Pyrazolo[1,5-a]pyrimidineCSNK2 Kinase10 nMOrtho-fluoro on aniline substituent[9]

Synthesis and Experimental Protocols

Synthesis of Fluorinated Nitropyridines

A common and effective method for synthesizing fluorinated nitropyridines is through the nucleophilic aromatic substitution (S_NAr) reaction on an activated precursor. Pyridine N-oxides are particularly useful substrates as the N-oxide group activates the pyridine ring for substitution.

General Protocol: Synthesis of 3-Fluoro-4-aminopyridine [13]

  • Fluorination of Precursor: 3-bromo-4-nitropyridine N-oxide is dissolved in a suitable aprotic polar solvent such as DMSO.

  • A fluoride source, such as tetrabutylammonium fluoride (TBAF), is added to the solution.

  • The reaction is stirred at room temperature for a short duration (e.g., 5-15 minutes), yielding 3-fluoro-4-nitropyridine N-oxide.

  • Reduction: The intermediate product is then dissolved in a solvent like methanol or ethanol.

  • A palladium on carbon (Pd/C) catalyst is added.

  • The mixture is subjected to catalytic hydrogenation under a hydrogen atmosphere (1 atm) until the reduction of the nitro group and N-oxide is complete, yielding the final product, 3-fluoro-4-aminopyridine.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the IC₅₀ value of a test compound against a specific protein kinase, such as Aurora kinase.

  • Materials: Test compounds (dissolved in DMSO), recombinant human kinase, appropriate peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™, Promega).

  • Preparation: Serially dilute the test compounds in DMSO and then in the kinase reaction buffer to achieve final assay concentrations.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound solution to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the kinase and its specific peptide substrate to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions. This typically involves a luciferase/luciferin system that generates a luminescent signal proportional to the ADP concentration.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

G cluster_prep Preparation cluster_main Dose-Response & Selectivity cluster_cellular Cellular & Metabolic Assays start_end start_end process process data data decision decision A Synthesize Fluorinated Nitropyridine Library B Primary Screening (Single High Concentration) A->B Test Compounds C Dose-Response Assay (e.g., Kinase Inhibition) B->C Active 'Hits' D Determine IC50 Values C->D E Kinome Selectivity Profiling (Panel of >100 Kinases) D->E Potent Compounds F Cellular Potency Assay (e.g., Anti-proliferation) E->F Selective Compounds G Metabolic Stability Assay (Liver Microsomes) F->G Cell-active Compounds H H G->H Stable & Potent Lead

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Fluoro-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling precautions for 5-Fluoro-2-hydroxy-3-nitropyridine (CAS No. 136888-20-5), a key intermediate in pharmaceutical and agrochemical research. Given the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this guide synthesizes available data from suppliers and structurally similar compounds to provide a robust framework for its safe utilization in a laboratory setting.

Compound Identification and Properties

This compound is a solid, typically appearing as a light yellow to yellow powder.[1] Its molecular structure, incorporating a fluorine atom and a nitro group on a pyridine ring, makes it a valuable building block in organic synthesis.[1]

PropertyValueSource
CAS Number 136888-20-5[2][3][4][5]
Molecular Formula C5H3FN2O3[3][4][5]
Molecular Weight 158.09 g/mol [3][4][5]
Appearance Light yellow to yellow solid/powder[1]
Boiling Point 314.614 °C at 760 mmHg (Predicted)[2]
Flash Point 144.074 °C (Predicted)[2]
Density 1.627 g/cm³ (Predicted)[2]
Water Solubility Slightly soluble in water[2]
Storage Temperature Room temperature, in an inert atmosphere

Hazard Identification and GHS Classification

Potential GHS Hazard Classifications (based on analogous compounds):

Hazard ClassHazard CategoryGHS Code
Skin Corrosion/IrritationCategory 2H315
Serious Eye Damage/Eye IrritationCategory 2AH319
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335

Signal Word: Warning [1][6][7]

Potential Hazard Statements (based on analogous compounds):

  • H315: Causes skin irritation.[1][6][7]

  • H319: Causes serious eye irritation.[1][6][7]

  • H335: May cause respiratory irritation.[1][6][7]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

  • P264: Wash hands and exposed skin thoroughly after handling.[8]

  • P271: Use only outdoors or in a well-ventilated area.[8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • P312: Call a POISON CENTER or doctor if you feel unwell.[8]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[8]

  • P501: Dispose of contents/container to an approved waste disposal plant.[8]

Safe Handling and Storage

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[10]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11]

Personal Protective Equipment (PPE)
PPE TypeSpecifications
Eye/Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory. A face shield should be worn in situations with a high risk of splashing.[10]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation before use. A knee-length laboratory coat should be worn to protect skin and personal clothing.[10]
Respiratory Protection If engineering controls are insufficient or during large-scale operations, a NIOSH-approved respirator with an appropriate particulate filter should be used.[10]
Footwear Closed-toe shoes must be worn in the laboratory.
Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][12]

  • Keep away from incompatible materials such as strong oxidizing agents.[11]

  • Store in an inert atmosphere.

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[12][13]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[12][13]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[12]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[12]

  • Specific Hazards: Combustion may produce hazardous fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Avoid dust formation and inhalation. Wear appropriate personal protective equipment as outlined in Section 3.2.[10][12]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[10][12]

  • Containment and Cleanup: For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal. Avoid generating dust. For large spills, dike the area to prevent spreading and collect the material for disposal.[12]

Experimental Protocol: Synthesis of 2-Bromo-5-fluoro-3-nitropyridine

The following is a general procedure for a reaction where this compound is used as a starting material. This protocol should be adapted and optimized based on specific laboratory conditions and safety assessments.

Objective: To synthesize 2-bromo-5-fluoro-3-nitropyridine from this compound.

Materials:

  • This compound

  • Phosphorus(V) oxybromide (POBr₃) or Phosphorus tribromide (PBr₃)

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a fume hood, carefully add this compound to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Under an inert atmosphere, cautiously add phosphorus(V) oxybromide or phosphorus tribromide (3 equivalents) to the flask.

  • Add a catalytic amount of N,N-dimethylformamide. Caution: Gas evolution may occur.

  • Heat the reaction mixture to 110°C and maintain for approximately 1-3 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC/MS).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Extremely cautiously , quench the reaction by slowly adding ice to the flask. Vigorous gas evolution (HBr) will occur.

  • Pour the quenched reaction mixture into a beaker containing more ice.

  • Extract the aqueous mixture multiple times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 2-bromo-5-fluoro-3-nitropyridine can be further purified by recrystallization or column chromatography.

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow start Start: Receive Chemical storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. start->storage end End: Decontamination & Waste Disposal ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves storage->ppe fume_hood Work in a certified chemical fume hood. ppe->fume_hood weighing Weigh the required amount using a tared container. fume_hood->weighing reaction Perform the experiment following the established protocol. weighing->reaction reaction->end spill Spill Occurs reaction->spill Potential Hazard exposure Personnel Exposure reaction->exposure Potential Hazard spill->reaction No spill_cleanup Follow Spill Cleanup Protocol: 1. Evacuate and ventilate. 2. Wear appropriate PPE. 3. Contain and collect the spill. 4. Decontaminate the area. spill->spill_cleanup Yes spill_cleanup->end exposure->reaction No first_aid Administer First Aid: - Skin: Wash with soap and water. - Eyes: Flush with water for 15 mins. - Inhalation: Move to fresh air. - Ingestion: Seek medical attention. exposure->first_aid Yes first_aid->end

Caption: Workflow for the safe handling of this compound.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound based on the best available information. It is imperative that all laboratory personnel conduct a thorough risk assessment before commencing any work with this compound and adhere to all institutional and regulatory safety guidelines.

References

Preliminary Investigation into the Reactivity of 5-Fluoro-2-hydroxy-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the chemical reactivity of 5-Fluoro-2-hydroxy-3-nitropyridine, a versatile heterocyclic compound with significant potential as a building block in the development of novel pharmaceuticals and agrochemicals.[1] Its unique trifunctionalized pyridine core, featuring a fluorine atom, a hydroxyl group, and a nitro group, offers a rich landscape for synthetic transformations. This document summarizes its known physical and spectroscopic properties, and details key reactive pathways, including a specific experimental protocol for the conversion of its hydroxyl group.

Core Compound Properties

This compound (CAS Number: 136888-20-5) is a yellow to light yellow solid.[2] Due to the presence of the acidic hydroxyl group and the basic pyridine nitrogen, this compound can exist in tautomeric forms, primarily the 2-hydroxypyridine and the 2-pyridone forms. The equilibrium between these tautomers can be influenced by the solvent and pH.

PropertyValueReference
Molecular Formula C₅H₃FN₂O₃[3]
Molecular Weight 158.09 g/mol [3]
Appearance Yellow to light yellow solid[2]
Storage Inert atmosphere, Room Temperature[2]
Water Solubility Slightly soluble[2]
Predicted Boiling Point 249.1 ± 40.0 °C[2]
Predicted Density 1.55 ± 0.1 g/cm³[2]
Predicted pKa 6.43 ± 0.10[4]

Spectroscopic Data Summary

While experimental spectra for this compound are not widely available in public databases, spectroscopic data for this compound and its derivatives can be obtained from commercial suppliers.[5] The following table summarizes the expected and reported spectroscopic characteristics.

Spectroscopy Expected/Reported Features
¹H NMR Aromatic protons are expected in the downfield region. A patent reports signals at δ 8.28 (s, 1H) and 8.67 (s, 1H) in DMSO-d₆.[2]
¹³C NMR Spectroscopic data is available from chemical suppliers.[5]
IR Characteristic peaks for O-H, N-O (nitro group), C=C, and C-F stretching are expected.
Mass Spectrometry A patent reports a low-resolution mass spectrum with a peak at m/z 157 (M-1)⁻.[2]

Key Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three functional groups. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, making the fluorine atom a good leaving group. The hydroxyl group can be converted into other functionalities, and the nitro group can be reduced to an amino group, opening up further synthetic possibilities.

Reaction Pathways Overview

G Key Reaction Pathways of this compound A This compound B Nucleophilic Aromatic Substitution (at C5-F) A->B Nu⁻ C Hydroxyl Group Transformation A->C [Br] D Nitro Group Reduction A->D [H] E 5-Alkoxy/Amino-2-hydroxy-3-nitropyridine B->E F 2-Bromo-5-fluoro-3-nitropyridine C->F G 3-Amino-5-fluoro-2-hydroxypyridine D->G

Caption: Overview of the main reaction types for this compound.

Experimental Protocols

Transformation of the Hydroxyl Group: Synthesis of 2-Bromo-5-fluoro-3-nitropyridine

This protocol details the conversion of the 2-hydroxyl group to a bromine atom, a key transformation for further derivatization.

Experimental Workflow

G Workflow for the Synthesis of 2-Bromo-5-fluoro-3-nitropyridine A Start: This compound B Reagents: Phosphorus(V) oxybromide, DMF (cat.) A->B C Reaction Conditions: 20-110 °C, 3.08 h B->C D Work-up: Ice quench, EtOAc extraction, NaHCO₃ wash, Brine wash C->D E Purification: Drying over Na₂SO₄, Solvent evaporation D->E F Product: 2-Bromo-5-fluoro-3-nitropyridine E->F

References

Methodological & Application

synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine from 2-hydroxy-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active molecules, finding applications in pharmaceutical and agrochemical research.[1] Its structure, featuring a fluorine atom and a nitro group, enhances its reactivity and utility as a building block for more complex compounds.[1] This application note provides a detailed protocol for the synthesis of this compound via the nitration of 2-hydroxy-5-fluoropyridine. The described method is a common electrophilic aromatic substitution reaction where a nitro group is introduced onto the pyridine ring.[2][3]

Experimental Protocol

Materials and Reagents:

  • 2-hydroxy-5-fluoropyridine

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

  • Water (deionized or distilled)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • Thermometer

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum flask

  • Beaker

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 1.20 g (10.6 mmol) of 2-hydroxy-5-fluoropyridine with 2.7 mL of concentrated sulfuric acid.[4]

  • Cool the mixture in an ice bath with stirring.[4]

  • Prepare a nitrating mixture by slowly adding 1 mL of fuming nitric acid to 1 mL of concentrated sulfuric acid in a separate container, keeping it cool.

  • Slowly add the nitrating mixture dropwise to the stirred solution of 2-hydroxy-5-fluoropyridine in sulfuric acid, maintaining the temperature of the reaction mixture in the ice bath.[4]

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature.[4]

  • Heat the reaction mixture to 85°C for 2 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature and then pour it into ice water.[4]

  • A precipitate will form. Collect the solid product by filtration using a Buchner funnel.[4]

  • Wash the collected solid with cold water and dry it to obtain 2-hydroxy-3-nitro-5-fluoropyridine.[4]

Characterization:

The product, this compound, is a yellow solid.[4] It can be characterized by various analytical techniques:

  • Mass Spectrometry (MS): LRMS (m/z): 157 (M-1)⁺[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (300 MHz, DMSO-d₆) δ: 8.28 (s, 1H), 8.67 (s, 1H)[4]

Quantitative Data Summary

ParameterValueReference
Starting Material2-hydroxy-5-fluoropyridine[4]
Molar Amount of Starting Material10.6 mmol[4]
Reagent 1Concentrated Sulfuric Acid[4]
Reagent 2Fuming Nitric Acid[4]
Reaction Temperature85°C[4]
Reaction Time2 hours[4]
ProductThis compound[4]
Yield43%[4]
Product AppearanceYellow solid[4]

Experimental Workflow

Synthesis_Workflow Synthesis of this compound cluster_preparation Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Isolation start Start: 2-hydroxy-5-fluoropyridine mix Mix 2-hydroxy-5-fluoropyridine with H₂SO₄ and cool in ice bath start->mix reagents Concentrated H₂SO₄ Fuming HNO₃ add_nitrating_mix Add nitrating mixture (HNO₃ + H₂SO₄) dropwise reagents->add_nitrating_mix mix->add_nitrating_mix warm_and_heat Warm to room temperature and heat to 85°C for 2h add_nitrating_mix->warm_and_heat quench Pour into ice water warm_and_heat->quench precipitate Precipitation of product quench->precipitate filtrate Filter the precipitate precipitate->filtrate dry Dry the solid product filtrate->dry end_product End Product: This compound dry->end_product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Use of 5-Fluoro-2-hydroxy-3-nitropyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Fluoro-2-hydroxy-3-nitropyridine as a critical building block in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors. Detailed experimental protocols, quantitative data, and pathway diagrams are included to facilitate its application in drug discovery and development.

Application Notes

This compound (CAS No. 136888-20-5) is a highly functionalized pyridine derivative that serves as a versatile intermediate in the synthesis of complex, biologically active molecules.[1][2][3] Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a nitro group, imparts specific reactivity that is advantageous for the construction of various pharmaceutical scaffolds.

The presence of a fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule. The nitro group is a strong electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, a common strategy in medicinal chemistry. Furthermore, the nitro group can be readily reduced to an amino group, providing a key functional handle for further molecular elaboration.[2] The hydroxyl group can also be a site for modification, such as etherification, to introduce side chains that can modulate the pharmacological properties of the compound.

This intermediate is particularly valuable in the synthesis of kinase inhibitors, a major class of targeted therapeutics for cancer and inflammatory diseases.[2] Kinase inhibitors often feature a heterocyclic core that mimics the ATP binding site, and this compound provides a robust scaffold for developing such molecules targeting pathways like the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) signaling cascades.

Key Applications and Reactions

The primary application of this compound lies in its role as a precursor for more complex substituted pyridines. Key transformations include:

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding 3-amino-5-fluoro-2-hydroxypyridine. This transformation is a gateway to a wide range of derivatizations, including amide bond formation, urea formation, and the construction of fused heterocyclic systems.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring allows for the displacement of the fluorine atom by various nucleophiles. This is a powerful method for introducing diverse side chains and building molecular complexity.

  • Etherification of the Hydroxyl Group: The hydroxyl group can be alkylated to introduce side chains that can improve solubility, cell permeability, and target engagement of the final compound.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 136888-20-5[1]
Molecular Formula C₅H₃FN₂O₃[4]
Molecular Weight 158.09 g/mol [4]
Appearance Light yellow to yellow solid[1]
Purity >98%[1]
Boiling Point 249.1±40.0 °C (Predicted)
Density 1.55±0.1 g/cm³ (Predicted)
pKa 6.43±0.10 (Predicted)
Table 2: Synthesis of this compound
Starting MaterialReagentsSolventReaction TimeTemperatureYieldReference
5-Fluoro-2-hydroxypyridineFuming Nitric Acid, Concentrated Sulfuric Acid-2 hours85 °C43%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the nitration of 5-Fluoro-2-hydroxypyridine to yield the title compound.

Materials:

  • 5-Fluoro-2-hydroxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle with temperature controller

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • In a round-bottom flask, add 5-Fluoro-2-hydroxypyridine (1.0 eq).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate cooled container.

  • Slowly add the nitrating mixture dropwise to the solution of 5-Fluoro-2-hydroxypyridine in sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 85 °C and maintain for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature and then pour it slowly over a large volume of crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the product under vacuum to obtain this compound as a yellow solid.

Characterization: The product can be characterized by ¹H NMR and Mass Spectrometry.

Protocol 2: Synthesis of 2-Bromo-5-fluoro-3-nitropyridine from this compound

This protocol details the conversion of the hydroxyl group to a bromine atom, a key step for subsequent cross-coupling reactions.

Materials:

  • This compound

  • Phosphorus oxybromide (POBr₃) or Phosphorus tribromide (PBr₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and phosphorus oxybromide (or phosphorus tribromide) (3.0 eq).

  • Carefully add a catalytic amount of DMF at room temperature. Note: Gas evolution may occur.

  • After 5 minutes, heat the reaction mixture to 110 °C and maintain for 1-3 hours. Monitor the reaction progress by TLC or LC/MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully quench the reaction by adding ice in portions. Note: HBr gas will be evolved.

  • Transfer the quenched mixture to a beaker containing more ice and extract the product with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Bromo-5-fluoro-3-nitropyridine as a brown solid.[5] A yield of 77% has been reported for a similar reaction.[5]

Signaling Pathways and Experimental Workflows

The pharmaceutical intermediates derived from this compound are often used to synthesize inhibitors of critical signaling pathways implicated in cancer, such as the EGFR and JAK-STAT pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a key regulator of cell growth, proliferation, and survival.[2][3][6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][7]

EGFR_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Inhibited by Antibodies Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR Signaling Pathway and points of therapeutic intervention.

JAK-STAT Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for immunity, cell division, and apoptosis.[1][8][9] Dysregulation of this pathway is associated with various immune disorders and cancers.[10]

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates JAK->Receptor phosphorylates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates STAT_active STAT-P (active dimer) STAT_inactive->STAT_active dimerizes Nucleus Nucleus STAT_active->Nucleus translocates Gene Gene Transcription Nucleus->Gene SOCS SOCS Gene->SOCS induces SOCS->JAK inhibits

Caption: The JAK-STAT signaling cascade and its negative feedback loop.

Experimental Workflow: Synthesis of a Kinase Inhibitor Intermediate

The following diagram illustrates a typical workflow for the synthesis of a pharmaceutical intermediate starting from this compound.

Experimental_Workflow Start This compound Step1 Bromination (Protocol 2) Start->Step1 Intermediate1 2-Bromo-5-fluoro-3-nitropyridine Step1->Intermediate1 Analysis1 QC: LC/MS, NMR Intermediate1->Analysis1 Step2 Nitro Reduction (e.g., H₂, Pd/C) Intermediate2 3-Amino-2-bromo-5-fluoropyridine Step2->Intermediate2 Analysis2 QC: LC/MS, NMR Intermediate2->Analysis2 Step3 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) FinalIntermediate Advanced Kinase Inhibitor Intermediate Step3->FinalIntermediate Analysis3 QC: Purity, Structure Confirmation FinalIntermediate->Analysis3 Analysis1->Step2 Analysis2->Step3

Caption: A generalized workflow for synthesizing advanced intermediates.

References

Application Notes: 5-Fluoro-2-hydroxy-3-nitropyridine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-hydroxy-3-nitropyridine is a versatile heterocyclic intermediate with significant potential in the development of novel agrochemicals. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a nitro group on a pyridine ring, provides a reactive scaffold for the synthesis of a variety of biologically active molecules. This document outlines the application of this compound as a key starting material in the synthesis of potential herbicides and fungicides, providing detailed experimental protocols and conceptual frameworks for activity screening.

Application in Herbicide Development

The 5-fluoro-3-nitropyridine scaffold is a precursor to a class of synthetic auxin herbicides, specifically 4-amino-3-chloro-6-(substituted-phenyl)-5-fluoropicolinic acids. These compounds have demonstrated potent herbicidal activity. The synthetic strategy involves the conversion of this compound to a key chlorinated intermediate, which is then further functionalized.

Proposed Synthetic Pathway to Herbicidal Picolinic Acids

A plausible synthetic route from this compound to a herbicidally active picolinic acid derivative is outlined below. This pathway involves the initial conversion to a chlorinated pyridine, followed by a series of substitutions and functional group manipulations.

G A This compound B 2,6-Dichloro-5-fluoro-3-nitropyridine A->B Chlorination (e.g., POCl3/PCl5) C 4-Amino-2,6-dichloro-5-fluoro-3-nitropyridine B->C Amination D 4-Amino-6-aryl-2-chloro-5-fluoro-3-nitropyridine C->D Suzuki or Stille Coupling (Aryl boronic acid or stannane) E 4-Amino-6-aryl-2-chloro-5-fluoropicolinonitrile D->E Cyanation F 4-Amino-6-aryl-5-fluoro-2-picolinic acid derivative E->F Hydrolysis

Caption: Proposed synthetic pathway for a novel picolinic acid herbicide.

Experimental Protocol: Synthesis of 2-Chloro-5-fluoro-3-nitropyridine

This protocol details the conversion of this compound to its chlorinated analogue, a key step in the synthesis of more complex agrochemical candidates.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Ethyl acetate

  • Saturated sodium carbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ice

Procedure:

  • To a stirred solution of this compound (1.0 eq) in phosphorus oxychloride (10 vol), slowly add phosphorus pentachloride (1.5 eq) at 60 °C.

  • Maintain the reaction mixture at 60 °C and stir for 10 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with a saturated sodium carbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 2-chloro-5-fluoro-3-nitropyridine.

Herbicidal Activity Screening Protocols

1. Pre-Emergence Herbicide Screening

This protocol assesses the herbicidal effect of a compound when applied to the soil before weed emergence.

Materials:

  • Test compound formulated as an emulsifiable concentrate or wettable powder.

  • Seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli).

  • Pots or trays filled with a standardized soil mix.

  • Greenhouse with controlled temperature and light conditions.

  • Spray chamber for uniform application.

Procedure:

  • Fill pots or trays with soil and sow the seeds of the target weed species at a uniform depth.

  • Prepare a solution of the test compound at various concentrations.

  • Apply the test solution evenly to the soil surface using a calibrated spray chamber.

  • Include an untreated control and a positive control (a commercial herbicide with a known mode of action).

  • Place the pots in a greenhouse under optimal conditions for weed growth.

  • Water the pots as needed.

  • After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and healthy seedlings compared to the untreated control.

  • Calculate the percent inhibition for each concentration.

2. Post-Emergence Herbicide Screening

This protocol evaluates the herbicidal effect of a compound when applied to emerged weeds.

Materials:

  • Test compound formulated as an emulsifiable concentrate or wettable powder.

  • Young, actively growing weed seedlings (e.g., at the 2-4 leaf stage).

  • Pots or trays with established weed seedlings.

  • Greenhouse with controlled temperature and light conditions.

  • Spray chamber for uniform application.

Procedure:

  • Grow weed seedlings in pots to the desired growth stage.

  • Prepare a solution of the test compound at various concentrations.

  • Apply the test solution evenly to the foliage of the weed seedlings using a calibrated spray chamber.

  • Include an untreated control and a positive control.

  • Return the pots to the greenhouse.

  • After a set period (e.g., 7-14 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) using a rating scale.

  • Determine the concentration required to achieve a certain level of control (e.g., GR₅₀ - the concentration causing 50% growth reduction).

Quantitative Data for Herbicidal Pyridine Derivatives

While specific data for direct derivatives of this compound are not publicly available, the following table presents representative data for analogous 6-aryl-2-picolinic acid herbicides to illustrate the potential efficacy.[1][2]

Compound TypeTarget WeedIC₅₀ (µM) - Root Growth InhibitionPost-Emergence Activity (at 250 g/ha)
4-amino-6-(aryl)-picolinic acidBrassica napus>80% inhibition at 250 µMGood control of broadleaf weeds
4-amino-6-(aryl)-picolinic acidAmaranthus retroflexusNot specified100% inhibition for some derivatives

Application in Fungicide Development

The nitropyridine moiety is a known pharmacophore in various bioactive molecules, including those with antifungal properties.[3] The functional groups on this compound allow for diverse synthetic modifications to generate novel fungicide candidates.

Proposed Synthetic Strategy for Fungicidal Derivatives

A general strategy for developing fungicides from this compound involves nucleophilic substitution at the 2-position (after conversion to a leaving group like chlorine) or derivatization of the hydroxyl and nitro groups.

G A This compound B 2-Chloro-5-fluoro-3-nitropyridine A->B Chlorination C 2-Substituted-5-fluoro-3-nitropyridine B->C Nucleophilic Substitution (e.g., with alcohols, thiols, amines) D Fungicidal Candidate C->D Further Modification (e.g., nitro reduction, side-chain elaboration)

Caption: General synthetic approach for novel fungicides.

In Vitro Fungicidal Activity Screening Protocol

This protocol describes a method for assessing the direct inhibitory effect of a compound on the mycelial growth of pathogenic fungi.

Materials:

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea).

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • Petri dishes.

  • Sterile cork borer.

  • Incubator.

Procedure:

  • Prepare PDA and autoclave.

  • While the PDA is molten, add the test compound at various final concentrations. Also, prepare control plates with the solvent only.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, take mycelial plugs from the edge of an actively growing fungal culture.

  • Place one mycelial plug in the center of each PDA plate.

  • Incubate the plates at the optimal temperature for the specific fungus.

  • Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percent inhibition of mycelial growth for each concentration.

  • Determine the EC₅₀ value (the concentration that inhibits 50% of the mycelial growth).

Quantitative Data for Fungicidal Pyridine Derivatives

The following table provides representative EC₅₀ values for pyridine-based fungicides against various plant pathogens to indicate the potential activity of derivatives of this compound.[4][5]

Compound ClassFungal PathogenEC₅₀ (µg/mL)
Pyridine-amide-hydrazideFusarium graminearum2.53
Pyridine-amide-hydrazideRhizoctonia solani1.64
Pyridine-amide-hydrazideBotrytis cinerea4.67

Signaling Pathways and Mechanisms of Action

The likely mechanisms of action for agrochemicals derived from this compound are based on the broader classes of compounds they belong to.

Herbicides: Synthetic Auxins

The picolinic acid derivatives are synthetic auxins. They mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth, and ultimately, plant death.

G A Synthetic Auxin Herbicide (Picolinic Acid Derivative) B Auxin Receptor Complex (e.g., TIR1/AFB) A->B Binds to C Ubiquitin-Proteasome System B->C Activates D Repression of Auxin-Responsive Genes C->D Degrades Repressors of E Uncontrolled Gene Expression F Disrupted Plant Growth and Development E->F Leads to G Plant Death F->G Results in

Caption: Simplified mechanism of action for synthetic auxin herbicides.

Fungicides: Potential Mechanisms

Pyridine-based fungicides can have various modes of action. One common mechanism is the inhibition of sterol biosynthesis, particularly the enzyme lanosterol demethylase, which is crucial for fungal cell membrane integrity.

G A Pyridine-based Fungicide B Lanosterol Demethylase (Ergosterol Biosynthesis) A->B Inhibits C Disruption of Fungal Cell Membrane B->C Leads to D Inhibition of Fungal Growth C->D Results in

Caption: Potential mechanism of action for pyridine-based fungicides.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel agrochemicals. Its utility in creating potent herbicidal picolinic acids and a diverse range of potential fungicides makes it a compound of significant interest for researchers in agrochemical discovery and development. The protocols and conceptual frameworks provided herein offer a starting point for the exploration of this promising chemical scaffold.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Fluoro-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-hydroxy-3-nitropyridine is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of a fluorine atom at the 5-position, activated by the electron-withdrawing nitro group at the 3-position and the pyridyl nitrogen, renders it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide variety of functional groups at the C5 position, providing a versatile platform for the synthesis of diverse molecular scaffolds. These application notes provide an overview of the reactivity and general protocols for the nucleophilic substitution of this compound.

Reaction Principle

The nucleophilic aromatic substitution of this compound proceeds via a Meisenheimer intermediate. The electron-withdrawing nitro group and the pyridine nitrogen atom stabilize the negative charge of this intermediate, facilitating the displacement of the highly electronegative fluorine atom by a nucleophile. The general reaction scheme is depicted below:

Caption: General scheme of the SNAr reaction.

Experimental Protocols

While specific, detailed protocols for the nucleophilic substitution of the fluorine atom in this compound are not extensively documented in publicly available literature, general procedures for SNAr reactions on activated fluoro-pyridines can be adapted. The following are generalized protocols for reactions with common classes of nucleophiles. Researchers should note that optimization of reaction conditions (solvent, base, temperature, and reaction time) is crucial for achieving high yields and purity.

General Protocol for Amination (Reaction with Amines)

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in a suitable aprotic polar solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Add the amine nucleophile (1.1 - 2.0 eq) to the solution.

  • Add a suitable base (1.5 - 3.0 eq).

  • Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Thiolation (Reaction with Thiols)

This protocol outlines a general method for the reaction with thiol nucleophiles to form 5-thioether derivatives.

Materials:

  • This compound

  • Thiol

  • Aprotic polar solvent (e.g., DMF, DMSO)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen, Argon)

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask under an inert atmosphere, add the thiol (1.1 - 1.5 eq) to a suspension of a base (e.g., NaH, 1.2 - 1.5 eq) in an anhydrous aprotic polar solvent (e.g., DMF) at 0 °C.

  • Stir the mixture for 15-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive thiols.

  • Carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

General Protocol for Alkoxylation (Reaction with Alkoxides)

This protocol provides a general guideline for the synthesis of 5-alkoxy-2-hydroxy-3-nitropyridines.

Materials:

  • This compound

  • Alcohol

  • Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere

  • Standard work-up and purification equipment

Procedure:

  • Under an inert atmosphere, prepare the alkoxide by adding the alcohol (1.1 - 2.0 eq) to a suspension of a strong base (e.g., NaH, 1.2 - 2.0 eq) in an anhydrous solvent (e.g., THF) at 0 °C.

  • Stir the mixture until the evolution of hydrogen gas ceases.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature or with heating, monitoring its progress by TLC or LC-MS.

  • After completion, cautiously quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography.

Data Presentation

EntryNucleophile (Nu-H)BaseSolventTemp (°C)Time (h)Yield (%)
1
2
3

Experimental Workflow

The following diagram illustrates a generalized workflow for the nucleophilic substitution reactions of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in solvent add_nuc Add Nucleophile start->add_nuc add_base Add Base add_nuc->add_base react Stir at specified temperature add_base->react monitor Monitor progress (TLC/LC-MS) react->monitor quench Quench reaction monitor->quench Reaction complete extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify end Characterize product purify->end

Caption: General experimental workflow diagram.

Safety Precautions

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Many of the reagents used in these protocols (e.g., strong bases, polar aprotic solvents) are hazardous and should be handled with appropriate care. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The protocols and information provided in these application notes serve as a general guide for researchers exploring the nucleophilic aromatic substitution reactions of this compound. The versatility of this reaction makes it a valuable tool in the synthesis of a wide array of substituted pyridines for applications in drug discovery and materials science. It is important to reiterate that the provided protocols are generalized, and optimization will be necessary to achieve the desired outcomes for specific substrates and nucleophiles.

Application Notes and Protocols for the Purification of 5-Fluoro-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the purification of 5-Fluoro-2-hydroxy-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols described herein are designed to yield high-purity material suitable for downstream applications. Methodologies for both recrystallization and column chromatography are presented, along with guidelines for analytical monitoring of purity.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a nitro group on a pyridine ring, imparts specific reactivity and biological activity to molecules incorporating this scaffold. Ensuring the high purity of this intermediate is critical for the successful synthesis of target compounds and for obtaining reliable biological data. This application note details two common and effective methods for the purification of crude this compound: recrystallization and column chromatography.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for developing and executing effective purification strategies.

PropertyValue
Molecular Formula C₅H₃FN₂O₃
Molecular Weight 158.09 g/mol
Appearance Yellow crystalline powder
Melting Point Not available
Solubility Slightly soluble in water. Soluble in polar organic solvents.
pKa (predicted) 6.43 ± 0.10

Potential Impurities

The primary source of impurities in this compound is the synthetic process, which typically involves the nitration of 2-hydroxy-5-fluoropyridine. Potential impurities may include:

  • Unreacted starting material: 2-hydroxy-5-fluoropyridine

  • Isomeric byproducts: Other nitrated isomers of 2-hydroxy-5-fluoropyridine

  • Residual acids and reagents: Sulfuric acid, nitric acid

Purification Workflow

The general workflow for the purification of this compound is depicted in the following diagram.

PurificationWorkflow Purification Workflow for this compound Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Dissolution Dissolution in Minimum Hot Solvent HotFiltration Hot Filtration (optional, to remove insoluble impurities) Dissolution->HotFiltration Recrystallization->Dissolution LoadColumn Load Crude Product onto Silica Gel Column ColumnChromatography->LoadColumn Cooling Slow Cooling to Room Temperature HotFiltration->Cooling IceBath Cooling in Ice Bath Cooling->IceBath Filtration Vacuum Filtration IceBath->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying PureProduct Pure this compound Drying->PureProduct TLC TLC Analysis for Purity Check Drying->TLC CombineFractions Combine Pure Fractions TLC->CombineFractions Elution Elute with Solvent Gradient LoadColumn->Elution CollectFractions Collect Fractions Elution->CollectFractions CollectFractions->TLC SolventEvaporation Solvent Evaporation CombineFractions->SolventEvaporation SolventEvaporation->PureProduct SolventEvaporation->TLC

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a suitable method for purifying moderately impure samples of this compound. The choice of solvent is critical for achieving good recovery and purity. Based on the purification of structurally similar compounds, a mixed solvent system of alcohol and water is recommended.

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirrer

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot methanol to dissolve the solid completely with stirring.

  • Addition of Anti-solvent: To the hot methanolic solution, add hot deionized water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot methanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold methanol/water (e.g., 1:1 v/v) mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation:

ParameterRecommended Value
Recrystallization Solvent Methanol/Water
Approximate Solvent Ratio (v/v) Start with minimal hot methanol, add water to turbidity
Expected Recovery 70-90% (dependent on initial purity)
Expected Purity >98% (by HPLC)
Protocol 2: Column Chromatography

For samples with significant impurities or for achieving very high purity, column chromatography is the recommended method. A normal-phase silica gel column is effective for separating the polar this compound from less polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis: Before running the column, determine the optimal solvent system using TLC. Spot the crude material on a TLC plate and elute with different ratios of hexane and ethyl acetate. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluting solvent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica gel with the adsorbed compound onto the top of the packed column.

  • Elution: Begin eluting the column with the determined solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Combining Fractions: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Data Presentation:

ParameterRecommended Value/System
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3 v/v)
TLC Monitoring (Rf) ~0.2-0.4 in the chosen eluent
Expected Purity >99% (by HPLC)

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • Thin Layer Chromatography (TLC): A quick method to check for the presence of impurities. The purified product should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier) is a suitable starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.

  • Melting Point: A sharp melting point range is indicative of high purity.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care as they are flammable and may be toxic.

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents used.

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for the purification of this compound. The choice between recrystallization and column chromatography will depend on the initial purity of the crude material and the desired final purity. Proper execution of these procedures, coupled with diligent analytical monitoring, will ensure the availability of high-quality material for research and development activities.

Application Notes and Protocols for 5-Fluoro-2-hydroxy-3-nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-hydroxy-3-nitropyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique trifunctionalized pyridine ring, featuring a fluorine atom, a hydroxyl group (existing in tautomeric equilibrium with its pyridone form), and a nitro group, provides a rich platform for chemical modifications to generate diverse molecular scaffolds. This compound serves as a crucial intermediate in the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.[1][2] The electron-withdrawing nature of the nitro and fluoro groups activates the pyridine ring for various chemical transformations, making it an attractive starting material for drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 136888-20-5[2]
Molecular Formula C₅H₃FN₂O₃[3]
Molecular Weight 158.09 g/mol [3]
Appearance Light yellow to yellow solid[2]
Purity ≥ 98% (HPLC)[1]
Solubility Slightly soluble in water[4]
Storage Inert atmosphere, Room Temperature[4]

Applications in Medicinal Chemistry

The primary application of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules.[1][5] The reactivity of its functional groups allows for the introduction of various pharmacophores, leading to the development of compounds with a range of therapeutic activities.

Anticancer Drug Discovery

The pyridine scaffold is a well-established pharmacophore in oncology. Derivatives of this compound are explored for their potential as kinase inhibitors and other anticancer agents. The synthetic versatility of this intermediate allows for the generation of libraries of compounds for screening against various cancer cell lines and molecular targets.

Antimicrobial Drug Discovery

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine derivatives have shown promise in this area.[6][7] this compound serves as a valuable starting material for the synthesis of new antibacterial and antifungal compounds.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 5-fluoro-2-hydroxypyridine.[4]

Materials:

  • 5-Fluoro-2-hydroxypyridine

  • Concentrated Sulfuric Acid

  • Fuming Nitric Acid

  • Ice

Procedure: [4]

  • Cool a mixture of 5-fluoro-2-hydroxypyridine and concentrated sulfuric acid in an ice bath with stirring.

  • Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85°C for 2 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the resulting precipitate by filtration.

  • Dry the solid to obtain this compound as a yellow solid.

General Protocol for Derivatization: Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, which serves as a key handle for further functionalization.[5]

Materials:

  • This compound

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Solvent (e.g., Ethanol, Methanol)

Procedure:

  • Dissolve this compound in a suitable solvent in a reaction vessel.

  • Add a catalytic amount of Pd/C to the solution.

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-5-fluoro-2-hydroxypyridine, which can be purified further if necessary.

Visualizing Synthetic Pathways and Logical Relationships

The following diagrams illustrate key synthetic transformations and the logical flow of utilizing this compound in drug discovery.

G Synthesis of this compound A 5-Fluoro-2-hydroxypyridine B Nitration (H2SO4, HNO3) A->B C This compound B->C

Synthetic route to this compound.

G Key Derivatization Reactions A This compound B Reduction (e.g., H2, Pd/C) A->B D N-Alkylation A->D C 3-Amino-5-fluoro-2-hydroxypyridine B->C F Further Functionalization (Amide coupling, etc.) C->F E N-Alkylated Derivatives D->E G Bioactive Molecules F->G

Derivatization of this compound.

G Drug Discovery Workflow A This compound (Starting Material) B Synthesis of Derivatives Library A->B C Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F Preclinical Candidate E->F

Workflow for drug discovery using the intermediate.

References

Application Notes and Protocols for the Development of Novel Anticancer Agents from 5-Fluoro-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the synthesis and evaluation of novel anticancer agents derived from the versatile starting material, 5-Fluoro-2-hydroxy-3-nitropyridine. This document outlines a strategic approach, from initial synthesis to in vitro biological assessment, to facilitate the discovery of potent and selective cancer therapeutics.

Rationale for Derivative Development

This compound serves as a valuable scaffold in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and cell permeability, while the nitro and hydroxyl groups offer reactive handles for diverse chemical modifications.[1][2] Pyridine-based molecules are integral to numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including potent anticancer effects by targeting various cellular pathways.[3][4][5][6] This protocol focuses on the derivatization of the 3-amino-5-fluoro-2-hydroxypyridine intermediate, a key step in creating a library of novel compounds for anticancer screening.[2]

Synthetic Strategy and Workflow

The overall synthetic strategy involves a two-step process: the reduction of the nitro group of the starting material to an amine, followed by the derivatization of the resulting amino group to generate a library of amide or sulfonamide derivatives. This approach allows for the systematic exploration of the structure-activity relationship (SAR).

G start This compound step1 Reduction of Nitro Group (e.g., Catalytic Hydrogenation) start->step1 intermediate 3-Amino-5-fluoro-2-hydroxypyridine step1->intermediate step2 Derivatization of Amino Group (e.g., Amide or Sulfonamide Formation) intermediate->step2 library Library of Novel Anticancer Agent Candidates step2->library characterization Characterization (NMR, MS, HPLC) library->characterization screening Biological Screening library->screening

Caption: Synthetic workflow for generating a library of novel anticancer agents.

Experimental Protocols

Synthesis of 3-Amino-5-fluoro-2-hydroxypyridine (Intermediate 1)

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (0.1 eq) to the solution.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-5-fluoro-2-hydroxypyridine.

  • Purify the crude product by column chromatography on silica gel if necessary.

General Protocol for the Synthesis of Amide Derivatives (Exemplary Library)

Materials:

  • 3-Amino-5-fluoro-2-hydroxypyridine (Intermediate 1)

  • Various acyl chlorides or carboxylic acids

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Coupling agents for carboxylic acids (e.g., HATU or EDC/HOBt)

Procedure (using an acyl chloride):

  • Dissolve 3-Amino-5-fluoro-2-hydroxypyridine (1.0 eq) in DCM in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.

Data Presentation: In Vitro Anticancer Activity

The synthesized compounds should be evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are determined to quantify their potency.

Table 1: Cytotoxic Activity of Novel Pyridine Derivatives against Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM) ± SD
ND-01 MCF-7 (Breast)12.5 ± 1.8
A549 (Lung)25.3 ± 3.1
HCT116 (Colon)18.7 ± 2.5
ND-02 MCF-7 (Breast)5.2 ± 0.7
A549 (Lung)8.9 ± 1.1
HCT116 (Colon)6.4 ± 0.9
ND-03 MCF-7 (Breast)> 50
A549 (Lung)> 50
HCT116 (Colon)> 50
Doxorubicin MCF-7 (Breast)0.8 ± 0.1
(Control)A549 (Lung)1.2 ± 0.2
HCT116 (Colon)0.9 ± 0.1

ND: Novel Derivative. Data are presented as mean ± standard deviation from three independent experiments.

Biological Evaluation Workflow

A systematic workflow is essential for the biological characterization of the newly synthesized compounds.

G start Library of Novel Derivatives step1 In Vitro Cytotoxicity Screening (MTT Assay) start->step1 decision1 Potent Compounds Identified? step1->decision1 step2 Mechanism of Action Studies decision1->step2 Yes end Lead Compound Identification decision1->end No apoptosis Apoptosis Assay (Annexin V Staining) step2->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) step2->cell_cycle pathway Target Pathway Analysis (e.g., Western Blot for Kinase Inhibition) step2->pathway apoptosis->end cell_cycle->end pathway->end

Caption: Workflow for the biological evaluation of novel anticancer agents.

Detailed Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds and Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • Cancer cells

  • Synthesized compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compounds at their IC50 concentrations for 24-48 hours.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

  • Cancer cells

  • Synthesized compounds

  • Propidium Iodide (PI) staining solution with RNase A

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Treat cells in 6-well plates with the compounds at their IC50 concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Hypothetical Mechanism of Action: Kinase Inhibition

Many pyridine-based anticancer agents function as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway that could be targeted by the novel derivatives.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation Survival erk->proliferation inhibitor Novel Pyridine Derivative (Kinase Inhibitor) inhibitor->raf

Caption: Hypothetical inhibition of the Raf/MEK/ERK signaling pathway.

References

Application Notes and Protocols: 5-Fluoro-2-hydroxy-3-nitropyridine as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-hydroxy-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a valuable starting material in the synthesis of diverse kinase inhibitors. Its unique structural features, including a fluorine atom, a hydroxyl group, and a nitro group on a pyridine scaffold, offer multiple reaction sites for chemical modification. This allows for the construction of complex molecular architectures capable of targeting the ATP-binding sites of various kinases with high potency and selectivity.

The presence of the nitro group at the 3-position activates the pyridine ring, facilitating nucleophilic aromatic substitution reactions, particularly after conversion of the 2-hydroxyl group to a better leaving group, such as a chloride. Furthermore, the nitro group can be readily reduced to an amino group, providing a key handle for further derivatization and the introduction of pharmacophoric features that can enhance binding affinity and modulate pharmacokinetic properties. The fluorine atom at the 5-position can contribute to improved metabolic stability and binding interactions within the kinase active site.

This document provides detailed application notes and representative protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on targeting Janus Kinase 2 (JAK2) and Glycogen Synthase Kinase-3 (GSK-3).

Key Synthetic Strategies

A common and effective strategy for elaborating this compound into kinase inhibitor scaffolds involves a two-step sequence:

  • Chlorination: Conversion of the 2-hydroxyl group to a chloro group to create a reactive intermediate, 2-chloro-5-fluoro-3-nitropyridine.

  • Palladium-Catalyzed Cross-Coupling: Utilization of the newly installed chloro group as a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce a variety of aryl, heteroaryl, or amino substituents.

These subsequent modifications, followed by the reduction of the nitro group, pave the way for the synthesis of a diverse library of potential kinase inhibitors.

Representative Kinase Inhibitor Synthesis Workflow

G A This compound B Chlorination (e.g., POCl3) A->B Step 1 C 2-Chloro-5-fluoro-3-nitropyridine B->C D Pd-Catalyzed Cross-Coupling C->D Step 2 E Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) D->E F Buchwald-Hartwig Amination (Amines) D->F G Nitro Group Reduction (e.g., Fe, SnCl2) E->G F->G H Further Functionalization G->H I Final Kinase Inhibitor H->I

Synthetic workflow for kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-fluoro-3-nitropyridine

This protocol describes the conversion of this compound to its more reactive chloro-derivative.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅) (optional, can enhance reactivity)

  • Toluene or other high-boiling inert solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Optionally, add phosphorus pentachloride (1.1 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude 2-chloro-5-fluoro-3-nitropyridine by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-chloro-5-fluoro-3-nitropyridine with an aryl or heteroaryl boronic acid.

Materials:

  • 2-Chloro-5-fluoro-3-nitropyridine (from Protocol 1)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) or other suitable base (2.0 eq)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask and inert gas (Argon or Nitrogen) supply

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloro-5-fluoro-3-nitropyridine (1.0 eq), the desired boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and cesium carbonate (2.0 eq).

  • Seal the flask, evacuate, and backfill with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer. Purify the residue by column chromatography to obtain the coupled product.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of 2-chloro-5-fluoro-3-nitropyridine with a primary or secondary amine.

Materials:

  • 2-Chloro-5-fluoro-3-nitropyridine (from Protocol 1)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or other suitable ligand (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) or other suitable base (1.4 eq)

  • Toluene or 1,4-dioxane (anhydrous and degassed)

  • Standard workup and purification reagents as in Protocol 2

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) in anhydrous, degassed toluene. Stir for 10 minutes.

  • Add 2-chloro-5-fluoro-3-nitropyridine (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Heat the mixture to 80-110 °C and stir for 2-18 hours, monitoring by TLC.

  • Cool the reaction, quench with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 4: Nitro Group Reduction

This protocol describes the reduction of the nitro group to an amine, a crucial step in the synthesis of many kinase inhibitors.

Materials:

  • Substituted 3-nitropyridine derivative (from Protocol 2 or 3)

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Water

  • Sodium bicarbonate solution

Procedure (using Iron):

  • Dissolve the nitropyridine derivative (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5-10 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux for 1-3 hours, monitoring by TLC.

  • Cool the reaction, filter through Celite, and wash the pad with ethanol.

  • Concentrate the filtrate and partition between ethyl acetate and water.

  • Wash the organic layer with sodium bicarbonate solution and brine, dry, and concentrate to yield the aminopyridine.

Data Presentation: Representative Kinase Inhibitor Activity

The following table summarizes the inhibitory activities of representative pyridine-based kinase inhibitors targeting JAK2 and GSK-3. While not all are direct derivatives of this compound, they represent the potency achievable with this class of compounds.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
PyrazolopyridineJAK21 - 10[1]
PyrrolopyridineJAK1/23.3 / 4.1[2]
PyrazolopyridineGSK-31[3]
Fused PyridineGSK-31 - 100[4]
PyrrolopyridineGSK-3β0.35[5]

Signaling Pathway Diagrams

JAK-STAT Signaling Pathway

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity, cell proliferation, and hematopoiesis.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation P_JAK P-JAK JAK->P_JAK Phosphorylation STAT STAT P_JAK->STAT Recruitment & Phosphorylation P_STAT P-STAT STAT->P_STAT Dimer STAT Dimer P_STAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA DNA Nucleus->DNA Gene Gene Transcription DNA->Gene

JAK-STAT signaling pathway overview.
GSK-3 Signaling Pathway

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell fate, and neuronal function. Its activity is often regulated by inhibitory phosphorylation.

G cluster_0 Destruction Complex cluster_1 Wnt OFF cluster_2 Wnt ON Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activation LRP56 LRP5/6 LRP56->Dishevelled Axin Axin Dishevelled->Axin Inhibition APC APC GSK3 GSK-3 BetaCatenin β-Catenin GSK3->BetaCatenin Phosphorylation CK1 CK1 CK1->BetaCatenin Phosphorylation Degradation Proteasomal Degradation BetaCatenin->Degradation Ubiquitination BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus Accumulation & Translocation TCFLEF TCF/LEF Nucleus->TCFLEF Gene Target Gene Transcription TCFLEF->Gene

Simplified Wnt/β-Catenin pathway involving GSK-3.

Conclusion

This compound is a strategic building block for the synthesis of novel kinase inhibitors. Its rich functionality allows for the application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, to generate diverse libraries of compounds for screening and lead optimization. The provided protocols offer a foundational framework for researchers to explore the chemical space around this versatile scaffold in the pursuit of new therapeutics targeting kinases like JAK2 and GSK-3.

References

Application Notes and Protocols for the Nitration of 5-Fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 5-fluoro-2-hydroxy-3-nitropyridine, a valuable intermediate in pharmaceutical and agrochemical research. The procedure outlines the nitration of 5-fluoro-2-hydroxypyridine using a mixture of concentrated sulfuric acid and fuming nitric acid. This application note includes a comprehensive experimental protocol, safety precautions, materials list, and expected outcomes. Furthermore, a logical workflow diagram is provided for clarity.

Introduction

This compound is a key building block in medicinal chemistry, recognized for its role in the synthesis of various biologically active molecules. The presence of the fluorine atom and the nitro group enhances its reactivity, making it a versatile intermediate for the development of novel therapeutics, particularly in oncology and for infectious diseases, as well as in the formulation of agrochemicals. This protocol details a reliable method for its preparation through electrophilic aromatic substitution.

Reaction Scheme

The nitration of 5-fluoro-2-hydroxypyridine proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from the reaction of nitric acid and sulfuric acid, acts as the electrophile. The pyridine ring, activated by the hydroxyl group, is attacked by the nitronium ion, leading to the formation of this compound.

G 5-Fluoro-2-hydroxypyridine 5-Fluoro-2-hydroxypyridine This compound This compound 5-Fluoro-2-hydroxypyridine->this compound H₂SO₄, HNO₃ (fuming)

Caption: Reaction scheme for the nitration of 5-fluoro-2-hydroxypyridine.

Materials and Methods

Materials
Reagent/MaterialGradeSupplierCAS Number
5-Fluoro-2-hydroxypyridine≥98%Commercial Supplier51173-05-8
Concentrated Sulfuric AcidReagent Grade, 95-98%Commercial Supplier7664-93-9
Fuming Nitric AcidReagent Grade, ≥90%Commercial Supplier7697-37-2
IceN/A
Deionized WaterN/A
Round-bottom flaskN/A
Magnetic stirrer and stir barN/A
Ice bathN/A
Dropping funnelN/A
ThermometerN/A
Buchner funnel and flaskN/A
Filter paperN/A
Equipment
  • Magnetic stir plate with heating capabilities

  • Fume hood

  • Standard laboratory glassware

  • Filtration apparatus

  • Drying oven or vacuum desiccator

Experimental Protocol

Safety Precaution: This reaction is highly exothermic and involves the use of corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves, must be worn at all times.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-hydroxypyridine (1.20 g, 10.6 mmol).

  • Acid Addition: Place the flask in an ice bath and carefully add concentrated sulfuric acid (2.7 mL) while stirring.

  • Nitrating Mixture Preparation: In a separate container, prepare the nitrating mixture by cautiously adding concentrated sulfuric acid (1 mL) to fuming nitric acid (1 mL).

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the stirred solution of 5-fluoro-2-hydroxypyridine in sulfuric acid, ensuring the internal temperature is maintained below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature.

  • Heating: Heat the reaction mixture to 85°C and maintain this temperature for 2 hours.

  • Quenching: After 2 hours, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice water.

  • Precipitation and Isolation: A yellow precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any residual acid.

  • Drying: Dry the product in a vacuum desiccator or a drying oven at a low temperature to obtain this compound as a yellow solid.[1]

Purification (Optional)

For higher purity, the crude product can be recrystallized. While specific solvent systems for this compound are not widely reported, a common approach for similar polar, aromatic compounds is recrystallization from a mixed solvent system such as ethanol/water or ethyl acetate/hexanes. The choice of solvent should be determined empirically.

Alternatively, column chromatography can be employed for purification. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a typical starting point for method development.

Data Presentation

Reaction Summary
ParameterValueReference
Starting Material5-Fluoro-2-hydroxypyridine[1]
Nitrating AgentH₂SO₄ / Fuming HNO₃[1]
Reaction Temperature85 °C[1]
Reaction Time2 hours[1]
ProductThis compound[1]
AppearanceYellow solid[2]
Yield43%[1]
Purity (Typical)≥98% (by HPLC)[2]
Spectroscopic Data

The structure of the synthesized this compound should be confirmed by spectroscopic methods. While the raw spectra are not provided here, the following are the expected analytical data based on available information.

  • ¹H NMR (DMSO-d₆, 300 MHz): δ 8.67 (s, 1H), 8.28 (s, 1H).[1]

  • ¹³C NMR: Expected signals for the aromatic carbons.

  • Mass Spectrometry (LRMS): m/z: 157 (M-1)⁺.[1]

  • Infrared (IR) Spectroscopy: Characteristic peaks for O-H, N-O (nitro group), and C-F bonds are expected.

Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Nitration cluster_workup Workup and Isolation cluster_analysis Analysis and Purification A Add 5-fluoro-2-hydroxypyridine to flask B Add concentrated H₂SO₄ in ice bath A->B D Slowly add nitrating mixture at <10°C B->D C Prepare nitrating mixture (H₂SO₄ + fuming HNO₃) C->D E Warm to room temperature D->E F Heat to 85°C for 2 hours E->F G Cool and pour into ice water F->G H Collect precipitate by filtration G->H I Wash with cold deionized water H->I J Dry the product I->J K Characterize by NMR, MS, IR J->K L Optional: Purify by recrystallization or chromatography K->L

References

Application of 5-Fluoro-2-hydroxy-3-nitropyridine in Material Science: Limited Direct Evidence, Potential as a Versatile Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive research indicates that while 5-Fluoro-2-hydroxy-3-nitropyridine is a valuable intermediate in the pharmaceutical and agrochemical industries, its direct application in material science is not extensively documented in publicly available literature. The unique structural features of this compound, including the fluorine atom, nitro group, and hydroxyl group on a pyridine ring, suggest its potential as a precursor for the synthesis of advanced materials with tailored electronic and optical properties. However, specific examples of its incorporation into materials like conductive polymers, organic light-emitting diodes (OLEDs), or functional coatings are scarce.

One source suggests that the compound is explored for its potential in developing new materials with specific electronic properties, useful in sensors and electronic devices, but does not provide concrete examples or data to substantiate this claim.[1] The majority of available information details its role as a chemical intermediate for more complex molecules.[1]

Given the limited direct application data, this document will focus on the potential utility of this compound as a building block in material science, drawing parallels with structurally related and well-studied compounds. We will present a hypothetical application workflow and associated protocols to guide researchers in exploring its capabilities.

Hypothetical Application: Precursor for Functional Polymers

The reactivity of the hydroxyl and nitro groups, combined with the electron-withdrawing nature of the fluorine atom and the pyridine ring, makes this compound an interesting candidate as a monomer or a precursor for modifying existing polymers. The hydroxyl group can be used for esterification or etherification reactions to incorporate the pyridine moiety into a polymer backbone or as a side chain. The nitro group can be reduced to an amino group, providing a site for further functionalization, such as amide bond formation or conversion into a diazonium salt for coupling reactions.

Logical Workflow for Polymer Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of a novel polymer incorporating this compound.

G cluster_synthesis Synthesis & Modification cluster_characterization Characterization cluster_application Application Testing Monomer 5-Fluoro-2-hydroxy- 3-nitropyridine Polymerization Polymerization with Co-monomer(s) Monomer->Polymerization Modification Post-polymerization Modification (e.g., Nitro Reduction) Polymerization->Modification Structural Structural Analysis (NMR, FT-IR) Modification->Structural Thermal Thermal Analysis (TGA, DSC) Modification->Thermal Optical Optical Properties (UV-Vis, Photoluminescence) Modification->Optical Electrochemical Electrochemical Properties (Cyclic Voltammetry) Modification->Electrochemical Device Device Fabrication (e.g., OLED, Sensor) Optical->Device Electrochemical->Device Performance Performance Evaluation Device->Performance

Caption: Logical workflow for the synthesis, characterization, and application testing of polymers derived from this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols based on standard organic and polymer chemistry techniques that could be adapted for the use of this compound.

Protocol 1: Synthesis of a Polyester Incorporating this compound

Objective: To synthesize a polyester by incorporating this compound as a co-monomer.

Materials:

  • This compound

  • Adipoyl chloride

  • Terephthaloyl chloride

  • Pyridine (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Methanol

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, dissolve this compound (1.58 g, 10 mmol) and a diol co-monomer (e.g., 1,4-butanediol, 0.90 g, 10 mmol) in anhydrous pyridine (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of adipoyl chloride (1.83 g, 10 mmol) in anhydrous DMF (20 mL).

  • Add the adipoyl chloride solution dropwise to the cooled monomer solution over a period of 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60 °C for 24 hours.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of cold methanol with stirring to precipitate the polymer.

  • Filter the precipitate, wash it thoroughly with methanol, and dry it under vacuum at 40 °C for 48 hours.

Protocol 2: Reduction of the Nitro Group in the Polymer

Objective: To reduce the nitro groups on the polymer to amino groups for further functionalization.

Materials:

  • Polyester from Protocol 1

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Suspend the synthesized polymer (1.0 g) in ethanol (50 mL) in a round-bottom flask.

  • Add a solution of SnCl₂·2H₂O (5.6 g, 25 mmol) in concentrated HCl (10 mL) to the polymer suspension.

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction mixture and neutralize it with a 2 M NaOH solution until the pH is approximately 8-9.

  • Filter the resulting polymer, wash it extensively with deionized water to remove any tin salts, and then with ethanol.

  • Dry the polymer under vacuum at 50 °C for 24 hours.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical data that could be obtained from the characterization of the synthesized polymers.

Polymer IDThis compound content (mol%)Molecular Weight (Mw, g/mol )Glass Transition Temperature (Tg, °C)Decomposition Temperature (Td, °C)
P-NO25015,000110320
P-NH25014,500125310

Signaling Pathway Analogy: Polymer Functionalization

While not a biological signaling pathway, the process of polymer functionalization can be visualized in a similar manner, showing the transformation of one functional group to another, which in turn alters the material's properties and potential applications.

G Polymer_with_NO2 Polymer with -NO2 group Reduction Reduction (e.g., SnCl2/HCl) Polymer_with_NO2->Reduction Polymer_with_NH2 Polymer with -NH2 group Reduction->Polymer_with_NH2 Further_Functionalization Further Functionalization Polymer_with_NH2->Further_Functionalization Functional_Material Functional Material (e.g., for sensing, cross-linking) Further_Functionalization->Functional_Material

Caption: Diagram illustrating the functionalization pathway of a polymer containing the nitropyridine moiety.

Conclusion

While direct applications of this compound in material science are not well-established, its chemical structure presents significant potential for its use as a precursor in the synthesis of novel functional materials. The provided hypothetical protocols and workflows offer a starting point for researchers interested in exploring this promising, yet underexplored, area. Further investigation is warranted to synthesize and characterize materials derived from this compound and to evaluate their performance in applications such as organic electronics, sensors, and advanced coatings.

References

Application Notes and Protocols: Reactions of the Nitro Group in 5-Fluoro-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key chemical reactions involving the nitro group of 5-Fluoro-2-hydroxy-3-nitropyridine. This compound is a valuable intermediate in medicinal chemistry, and understanding the reactivity of its nitro group is crucial for the synthesis of diverse molecular scaffolds. The following sections detail the primary transformations, including reduction to an amino group and its potential role as a leaving group in nucleophilic aromatic substitution, supported by experimental protocols and quantitative data.

Reduction of the Nitro Group

The most prominent reaction of the nitro group in this compound is its reduction to a primary amine, yielding 3-amino-5-fluoro-2-hydroxypyridine. This transformation is a cornerstone in the synthesis of various pharmaceutical candidates as it introduces a key basic functionality. The reduction can be achieved through several methods, with catalytic hydrogenation being the most common and efficient.

Experimental Protocols for Nitro Group Reduction

Below are detailed protocols for common reduction methods. The choice of method may depend on the desired selectivity, available equipment, and the presence of other functional groups.

Protocol 1.1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation with palladium on carbon is a widely used and often high-yielding method for the reduction of aromatic nitro groups.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Parr apparatus or similar hydrogenation equipment

  • Filter agent (e.g., Celite®)

Procedure:

  • In a suitable pressure vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature for 2-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-5-fluoro-2-hydroxypyridine.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 1.2: Reduction with Iron in Acidic Medium

Reduction with iron powder in the presence of an acid is a classical and cost-effective method for converting nitro groups to amines.[2]

Materials:

  • This compound

  • Iron powder (Fe)

  • Acetic acid (AcOH) or Hydrochloric acid (HCl)

  • Ethanol (EtOH) and Water

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and ethanol.

  • Add iron powder (typically 5-10 eq).

  • Slowly add acetic acid or a solution of hydrochloric acid in water while stirring.

  • Heat the reaction mixture to reflux (typically 60-80 °C) for 1-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Quantitative Data for Nitro Group Reduction
MethodReagents and ConditionsYieldReference
Catalytic Hydrogenation10% Pd/C, H₂ (1 atm), DCM, 18 h>95% (for a similar substrate)[3]
Iron ReductionFe, AcOH, H₂O, rt, 3 hGood to excellent (general)[2]
Zinc ReductionZn, NH₄Cl, EtOH, ultrasoundModerate to good (for vic-substituted 3-nitropyridines)N/A
Tin(II) Chloride ReductionSnCl₂, HCl, EtOHGood to excellent (general)N/A

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic attack. In some cases, the nitro group itself can act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction, particularly when the ring is highly electron-deficient. This reaction provides a pathway to introduce a variety of nucleophiles at the C-3 position.

General Protocol for Nucleophilic Aromatic Substitution of the Nitro Group

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, secondary amine)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Base (if required, e.g., potassium carbonate for amine nucleophiles)

Procedure:

  • Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent in a round-bottom flask under an inert atmosphere.

  • Add the nucleophile (1.1-1.5 eq). If the nucleophile is an amine, a base such as potassium carbonate may be required.

  • Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C. The optimal temperature will depend on the nucleophile and substrate reactivity.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or an appropriate aqueous solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction Workflow and Mechanisms

To illustrate the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

G cluster_reduction Nitro Group Reduction Workflow start This compound reagents H2, Pd/C in Methanol reaction Catalytic Hydrogenation reagents->reaction product 3-Amino-5-fluoro-2-hydroxypyridine reaction->product G cluster_mechanism General Mechanism of Nitro Group Reduction nitro Ar-NO2 (Nitro Compound) nitroso Ar-NO (Nitroso Intermediate) nitro->nitroso +2e-, +2H+ hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) nitroso->hydroxylamine +2e-, +2H+ amine Ar-NH2 (Amine Product) hydroxylamine->amine +2e-, +2H+ G cluster_snar SNAr Mechanism with Nitro as Leaving Group reactant Ar-NO2 meisenheimer [Ar(NO2)Nu]- (Meisenheimer Complex) reactant->meisenheimer + Nucleophile nucleophile Nu- product Ar-Nu meisenheimer->product - Leaving Group leaving_group NO2-

References

Troubleshooting & Optimization

optimizing reaction yield for 5-Fluoro-2-hydroxy-3-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the synthesis of 5-fluoro-2-hydroxy-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yield is a frequent issue in the nitration of hydroxypyridines. Several factors can contribute to this:

  • Suboptimal Temperature Control: The nitration of activated rings is highly exothermic. Poor temperature control can lead to overheating, which promotes the formation of side products and decomposition of the starting material. It is critical to maintain a low temperature (typically 0–10°C) during the addition of the nitrating agent.

  • Choice of Nitrating Agent: While a mixture of fuming nitric acid and sulfuric acid is effective, it is also highly reactive and can lead to oxidation and other side reactions. An alternative is using potassium nitrate (KNO₃) in concentrated sulfuric acid. This system generates the nitronium ion (NO₂⁺) in situ at a more controlled rate, often reducing the formation of oxidative byproducts and improving yields.[1]

  • Incomplete Reaction: Ensure the reaction is stirred for a sufficient amount of time after the addition of the nitrating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Product Loss During Workup: The product is precipitated by quenching the reaction mixture in ice water. If an insufficient volume of ice water is used, or if the mixture is not adequately cooled, some product may remain dissolved. Ensure the precipitation is complete before filtration.

Q2: My final product is impure, and I see multiple spots on the TLC plate. What are the likely impurities?

A2: The most common impurities are unreacted starting material and regioisomers formed during nitration.

  • Starting Material: A faint spot corresponding to 5-fluoro-2-hydroxypyridine indicates an incomplete reaction. Consider increasing the reaction time or the equivalents of the nitrating agent.

  • Regioisomers: The 2-hydroxy group is an activating ortho-, para-director, while the 5-fluoro group is a deactivating ortho-, para-director. Electrophilic nitration is strongly directed by the activating hydroxyl group to the positions ortho and para to it (positions 3 and 5). Since position 5 is already substituted with fluorine, the primary site of nitration is position 3. However, a small amount of the 5-fluoro-2-hydroxy-5-nitropyridine isomer might form. The presence of multiple product spots on TLC that are close in polarity is often indicative of such isomers.

Q3: How can I effectively purify the final product and remove isomeric impurities?

A3: Purification can be challenging due to the similar physical properties of the isomers.

  • Recrystallization: This is the most common method. The choice of solvent is critical. Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexanes, or isopropanol, to find conditions where the desired 3-nitro isomer selectively crystallizes.

  • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed. A gradient elution system, typically with a mixture of hexanes and ethyl acetate, can effectively separate the isomers. Monitor the fractions carefully by TLC.

Q4: I am concerned about the safety of using fuming nitric acid. Is the potassium nitrate method a viable and safer alternative?

A4: Yes, using potassium nitrate (KNO₃) in concentrated sulfuric acid is a widely accepted and often preferred method for nitration. It is considered safer because it avoids the handling of highly corrosive and volatile fuming nitric acid. The reaction generates the nitrating agent in situ, allowing for better control over the reaction rate and temperature. Studies on similar compounds have shown that this method can significantly reduce oxidative side-reactions and lead to higher yields and purity.[1]

Experimental Protocols & Data

Method A: Nitration with Fuming Nitric Acid / Sulfuric Acid

This protocol is adapted from patent literature describing the synthesis of this compound.

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, add 5-fluoro-2-hydroxypyridine (1.0 eq).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the internal temperature below 10°C.

  • Prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid (HNO₃) in a separate, cooled vessel.

  • Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85°C for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Collect the resulting yellow precipitate by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to yield this compound.

Method B: Nitration with Potassium Nitrate / Sulfuric Acid

This is an alternative, often higher-yielding method adapted from protocols for similar heterocyclic compounds.[1]

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 5-fluoro-2-hydroxypyridine (1.0 eq) in concentrated sulfuric acid at 0-5°C.

  • In small portions, add solid potassium nitrate (KNO₃, 1.1-1.5 eq) to the solution over 30-60 minutes. Maintain the temperature below 10°C throughout the addition.

  • After the addition is complete, stir the mixture at 0-10°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. For less reactive substrates, gentle heating (e.g., 40-50°C) may be required.

  • Once the reaction is complete, pour the mixture onto crushed ice.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Comparative Data on Nitration Conditions

The following table summarizes various conditions used for the nitration of hydroxypyridines and related compounds to provide a basis for optimization.

Starting MaterialNitrating SystemTemperature (°C)Time (h)Yield (%)Reference
5-Fluoro-2-hydroxypyridineFuming HNO₃ / H₂SO₄0 → 852~43%Patent (EP2527344)
3-HydroxypyridineKNO₃ / H₂SO₄40N/A49.7%CN103992267A[1]
3-Hydroxypyrazine-2-carboxamideKNO₃ / H₂SO₄50N/A77-80%Setyowati et al.

Visualized Workflows and Logic

General Synthesis Workflow

The following diagram outlines the typical experimental workflow for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve 5-Fluoro- 2-hydroxypyridine in H₂SO₄ Cool Cool to 0-5°C in Ice Bath Start->Cool Add Slowly Add Nitrating Agent (e.g., KNO₃) Cool->Add Stir Stir at Controlled Temp. (Monitor by TLC) Add->Stir Quench Pour onto Crushed Ice Stir->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Pure 5-Fluoro-2-hydroxy- 3-nitropyridine Dry->Product G A Problem: Low Reaction Yield B Check TLC: Is Starting Material (SM) Present? A->B C YES B->C   D NO B->D   E Incomplete Reaction C->E F Side Reactions or Decomposition D->F G Solution: • Increase reaction time • Increase equivalents of  nitrating agent E->G H Solution: • Check temperature control • Use milder conditions (KNO₃) • Ensure high-purity reagents F->H

References

identifying and minimizing side products in 5-Fluoro-2-hydroxy-3-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine. Our aim is to help you identify and minimize the formation of side products, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most widely reported method is the direct nitration of 2-hydroxy-5-fluoropyridine using a nitrating mixture, typically composed of concentrated sulfuric acid and fuming nitric acid. This electrophilic aromatic substitution introduces a nitro group onto the pyridine ring.

Q2: What are the potential side products in this synthesis?

While specific side products for this exact reaction are not extensively documented in publicly available literature, based on the nitration of similar 2-hydroxypyridine derivatives, the following side products are plausible:

  • Isomeric Mononitrated Products: Although the primary product is this compound, there is a possibility of forming other positional isomers, though the directing effects of the hydroxyl and fluoro groups favor nitration at the 3-position.

  • Dinitrated Products: Under harsh reaction conditions (e.g., high temperature, high concentration of nitrating agent), dinitration of the pyridine ring may occur, leading to the formation of di-nitro derivatives.

  • Degradation Products: The strong acidic and oxidative nature of the nitrating mixture can lead to the degradation of the starting material or the product, resulting in tar-like substances and other impurities.

Q3: My reaction yield is significantly lower than expected. What are the possible causes and solutions?

Low yields can be attributed to several factors. The table below outlines potential causes and recommended actions to improve the outcome of your synthesis.

Potential Cause Recommended Action
Incomplete Reaction - Ensure the reaction is stirred vigorously to ensure proper mixing of the reactants. - Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. - Consider a modest increase in reaction temperature, but be mindful of the potential for increased side product formation.
Degradation of Starting Material or Product - Maintain a low reaction temperature, especially during the addition of the nitrating agent. An ice bath is recommended. - Add the nitrating mixture dropwise to control the reaction exotherm. - Use high-purity starting materials and reagents to avoid catalytic degradation.
Loss of Product During Work-up - Ensure the pH is carefully adjusted during the quenching step to precipitate the product effectively. - Use an adequate volume of extraction solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous phase.

Q4: I am observing significant amounts of impurities in my final product. How can I minimize their formation?

Minimizing side product formation is crucial for obtaining a high-purity product. The following table provides strategies to reduce the generation of common impurities.

Side Product Type Strategy for Minimization
Isomeric Products - Optimize the reaction temperature. Lower temperatures generally favor higher regioselectivity. - Control the rate of addition of the nitrating agent. Slow, dropwise addition can help maintain a consistent reaction profile and reduce the formation of undesired isomers.
Dinitrated Products - Use a stoichiometric amount or a slight excess of the nitrating agent. A large excess can promote dinitration. - Keep the reaction time to the minimum required for the complete consumption of the starting material.
Degradation Products - Maintain a low and consistent reaction temperature throughout the synthesis. - Ensure efficient stirring to prevent localized overheating.

Q5: What are the recommended methods for purifying the crude this compound?

Purification of the final product is essential to remove unreacted starting materials, side products, and other impurities. The most common purification techniques include:

  • Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is critical. A solvent system should be selected where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at room temperature.

  • Column Chromatography: For separating mixtures of closely related compounds, such as isomers, column chromatography using silica gel is a powerful technique. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined by thin-layer chromatography (TLC) analysis.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem: Low or No Product Formation

LowYieldTroubleshooting cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_workup Work-up Issues start Low/No Product check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_workup Examine Work-up Procedure start->check_workup reagent_purity Impure Starting Material/Reagents? check_reagents->reagent_purity reagent_ratio Incorrect Stoichiometry? check_reagents->reagent_ratio temp_issue Temperature too low? check_conditions->temp_issue time_issue Reaction time too short? check_conditions->time_issue ph_issue Incorrect pH during precipitation? check_workup->ph_issue extraction_issue Inefficient extraction? check_workup->extraction_issue solution_reagent_purity Solution: Use high-purity reagents. reagent_purity->solution_reagent_purity solution_reagent_ratio Solution: Recalculate and accurately measure reagents. reagent_ratio->solution_reagent_ratio solution_temp Solution: Gradually increase temperature, monitor by TLC. temp_issue->solution_temp solution_time Solution: Extend reaction time, monitor by TLC. time_issue->solution_time solution_ph Solution: Optimize pH for complete precipitation. ph_issue->solution_ph solution_extraction Solution: Increase extraction volume/frequency. extraction_issue->solution_extraction

Caption: Troubleshooting workflow for low or no product yield.

Problem: Presence of Multiple Spots on TLC (High Impurity Profile)

ImpurityTroubleshooting cluster_impurities Potential Impurities cluster_solutions Minimization & Removal Strategies start High Impurity Profile identify_impurities Characterize Impurities (NMR, MS) start->identify_impurities isomer Isomeric Byproducts identify_impurities->isomer dinitrated Dinitrated Byproducts identify_impurities->dinitrated degradation Degradation Products identify_impurities->degradation solution_isomer Optimize Temperature & Addition Rate isomer->solution_isomer solution_dinitrated Adjust Stoichiometry & Reaction Time dinitrated->solution_dinitrated solution_degradation Maintain Low & Stable Temperature degradation->solution_degradation purification Purify via Recrystallization or Chromatography solution_isomer->purification solution_dinitrated->purification solution_degradation->purification

Caption: Troubleshooting workflow for high impurity profile.

Experimental Protocols

Synthesis of this compound

This protocol is based on established methods for the nitration of 2-hydroxypyridines.

Materials:

  • 2-hydroxy-5-fluoropyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Deionized Water

  • Suitable organic solvent for extraction (e.g., Ethyl Acetate)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add 2-hydroxy-5-fluoropyridine.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid to the flask while stirring, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-hydroxy-5-fluoropyridine in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time, monitoring the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice with stirring.

  • A precipitate should form. If not, adjust the pH of the solution with a suitable base (e.g., saturated sodium bicarbonate solution) until a precipitate is observed.

  • Collect the solid precipitate by vacuum filtration and wash it with cold deionized water.

  • The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Experimental Workflow Diagram

SynthesisWorkflow start Start: 2-hydroxy-5-fluoropyridine step1 Dissolve in Conc. H2SO4 (Ice Bath) start->step1 step2 Prepare Nitrating Mixture (HNO3/H2SO4, Ice Bath) step1->step2 step3 Dropwise Addition of Nitrating Mixture (T < 10°C) step2->step3 step4 Reaction Stirring (Monitor by TLC) step3->step4 step5 Quench on Ice step4->step5 step6 Precipitation / pH Adjustment step5->step6 step7 Filtration & Washing step6->step7 step8 Purification (Recrystallization/Chromatography) step7->step8 end Final Product: This compound step8->end

Caption: General experimental workflow for the synthesis.

Data Presentation

Table 1: Summary of Reaction Parameters and Yield

ParameterValue/Condition
Starting Material 2-hydroxy-5-fluoropyridine
Nitrating Agent Fuming Nitric Acid / Concentrated Sulfuric Acid
Reaction Temperature 0 - 10 °C (during addition), can be raised to room temp. or slightly higher
Reaction Time Varies, requires monitoring (e.g., 2 hours)
Reported Yield Can vary, but yields around 40-50% have been reported
Appearance of Product Typically a yellow solid

Note: The optimal conditions may vary depending on the scale of the reaction and the specific purity requirements. It is highly recommended to perform small-scale optimization experiments before proceeding to a larger scale.

For further assistance, please consult relevant safety data sheets (SDS) for all chemicals used and perform a thorough risk assessment before commencing any experimental work.

Technical Support Center: Purification of 5-Fluoro-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 5-Fluoro-2-hydroxy-3-nitropyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Issue 1: Low Purity After Initial Precipitation

  • Question: My initial product, precipitated from the reaction mixture by quenching with ice water, is still showing significant impurities by TLC/HPLC analysis. How can I improve its purity?

  • Answer: Precipitation is a crude purification step. For higher purity, subsequent purification by recrystallization or column chromatography is necessary. The choice between these methods will depend on the nature of the impurities and the desired final purity.

Issue 2: Difficulty in Finding a Suitable Recrystallization Solvent

  • Question: I am struggling to find an appropriate solvent for the recrystallization of this compound. What should I do?

  • Answer: A systematic solvent screen is recommended. Start with solvents of varying polarities. Based on the purification of structurally similar compounds, good starting points for solvent screening include dilute alcohol (e.g., ethanol/water or methanol/water mixtures) or aqueous solutions at a specific pH to exploit the acidic nature of the hydroxyl group. The ideal solvent should fully dissolve the compound at an elevated temperature and allow for crystal formation upon cooling with minimal loss of the product in the mother liquor.

Issue 3: Product Oiling Out During Recrystallization

  • Question: When I try to recrystallize my product, it separates as an oil instead of forming crystals. Why is this happening and how can I fix it?

  • Answer: Oiling out typically occurs when the boiling point of the solvent is higher than the melting point of the solute or when the concentration of the solute is too high. To resolve this, you can try using a lower boiling point solvent, using a larger volume of solvent, or allowing the solution to cool more slowly to encourage crystal lattice formation. Seeding the solution with a small crystal of pure product can also induce crystallization.

Issue 4: Poor Separation During Column Chromatography

  • Question: I am not achieving good separation of my target compound from impurities using column chromatography. What can I do to improve this?

  • Answer: Poor separation can result from several factors. Here are some troubleshooting steps:

    • Optimize the Mobile Phase: The polarity of the eluent is critical. For pyridine derivatives, a common mobile phase is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). A gradient elution, starting with a low polarity and gradually increasing it, can be effective.

    • Stationary Phase Choice: Silica gel is a standard choice. However, if you are observing significant tailing of your compound's peak, it may be due to the interaction of the basic pyridine nitrogen with the acidic silanol groups on the silica surface. In such cases, you can either add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase or switch to a different stationary phase like alumina.

    • Sample Loading: Ensure your crude sample is dissolved in a minimal amount of the mobile phase before loading it onto the column to ensure a narrow starting band.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most likely impurities arise from the synthesis process, which typically involves the nitration of 2-hydroxy-5-fluoropyridine. Potential impurities include:

  • Unreacted Starting Material: 2-hydroxy-5-fluoropyridine.

  • Isomeric Byproducts: Nitration of the pyridine ring can sometimes lead to the formation of other nitro-substituted isomers, although the directing effects of the existing substituents favor the desired product.

  • Over-nitrated or Degraded Products: Depending on the reaction conditions, minor amounts of dinitro- or other degradation products might be formed.

Q2: What are the recommended storage conditions for purified this compound?

A2: this compound is a yellow crystalline powder. It should be stored in a tightly sealed container in a cool, dry place, away from light and incompatible materials.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: The purity of this compound can be effectively assessed using the following techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can provide a precise measure of purity.

  • Thin-Layer Chromatography (TLC): A quick and convenient qualitative method for monitoring the progress of purification and identifying the number of components in a mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the desired product and help in the identification of impurities.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system (e.g., ethanol/water).

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of the hot solvent in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: General Column Chromatography Procedure

  • TLC Analysis: Develop a suitable mobile phase system using TLC. A good system should give a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combining and Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Table 1: Summary of Analytical Methods

TechniqueStationary PhaseMobile Phase/SolventDetection
HPLC C18 reverse-phase columnAcetonitrile/Water with acidic modifier (e.g., 0.1% formic acid or a phosphate buffer)UV-Vis (monitor at a wavelength where the compound has strong absorbance)
TLC Silica gel plates (with F254 indicator)Hexane/Ethyl Acetate (e.g., 7:3 or 1:1 v/v, to be optimized)UV light (254 nm)

Visualizations

experimental_workflow crude_product Crude 5-Fluoro-2-hydroxy- 3-nitropyridine dissolution Dissolution in Minimal Hot Solvent crude_product->dissolution filtration Hot Filtration (optional) dissolution->filtration crystallization Slow Cooling & Crystallization dissolution->crystallization No insoluble impurities filtration->crystallization isolation Vacuum Filtration & Washing crystallization->isolation drying Drying isolation->drying pure_product Pure Product drying->pure_product analysis1 Purity Check (TLC/HPLC) pure_product->analysis1

Caption: Recrystallization Workflow for Purification.

column_chromatography_workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_post Post-Separation tlc_analysis 1. TLC Analysis for Mobile Phase Selection column_packing 2. Column Packing (Silica Gel) tlc_analysis->column_packing sample_loading 3. Sample Loading column_packing->sample_loading elution 4. Elution with Mobile Phase sample_loading->elution fraction_collection 5. Fraction Collection elution->fraction_collection tlc_monitoring 6. TLC Monitoring of Fractions fraction_collection->tlc_monitoring tlc_monitoring->fraction_collection Continue Elution combine_fractions 7. Combine Pure Fractions tlc_monitoring->combine_fractions Pure Fractions Identified solvent_evaporation 8. Solvent Evaporation combine_fractions->solvent_evaporation pure_product Pure Product solvent_evaporation->pure_product troubleshooting_logic start Impure Product recrystallization Attempt Recrystallization start->recrystallization column_chromatography Attempt Column Chromatography start->column_chromatography oiling_out Product Oils Out? recrystallization->oiling_out poor_separation Poor Separation? column_chromatography->poor_separation adjust_solvent Adjust Solvent System (e.g., polarity, composition) oiling_out->adjust_solvent Yes slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Yes pure Pure Product oiling_out->pure No poor_separation->adjust_solvent Yes poor_separation->pure No adjust_solvent->recrystallization adjust_solvent->column_chromatography slow_cooling->recrystallization

Technical Support Center: Nitration of Fluorinated Pyridine Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the nitration of fluorinated pyridine rings. The information is presented in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is my nitration of a fluorinated pyridine ring failing or resulting in very low yields?

A: The low reactivity of your substrate is the most likely cause. This arises from two primary electronic factors:

  • Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density from the aromatic system. This deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene.[1]

  • Deactivating Effect of Fluorine: Fluorine is a strongly electron-withdrawing atom due to its high electronegativity (inductive effect).[2][3] When attached to the pyridine ring, it further reduces the ring's electron density, making it even less nucleophilic and thus less reactive towards the nitronium ion (NO₂⁺) electrophile.[2][4]

Consequently, nitrating fluorinated pyridines often requires harsh reaction conditions, such as high temperatures or the use of potent nitrating agents (e.g., fuming nitric acid and sulfuric acid), which can themselves lead to low yields due to substrate degradation.

Q2: I am observing a mixture of isomers. How does the fluorine atom's position influence the regioselectivity of nitration?

A: Regioselectivity is determined by the combined directing effects of the ring nitrogen and the fluorine substituent.

  • Pyridine Nitrogen: The nitrogen atom deactivates the ortho (C2, C6) and para (C4) positions significantly, directing electrophilic attack primarily to the meta (C3, C5) positions.[1]

  • Fluorine Substituent: As a halogen, fluorine is an ortho-, para- director, but it is also a deactivating group.[5]

The final outcome depends on the balance between these competing effects. The position of nitration will favor the carbon atom that is least deactivated and can best stabilize the positive charge in the reaction intermediate. For instance, the presence of a fluorine atom can influence the electron distribution, but the inherent deactivation at the positions ortho and para to the ring nitrogen often remains the dominant factor.[1][6]

// Edges edge [fontname="Arial", fontsize=9, color="#5F6368"]; NO2 -> Py [label="Attack"]; Py -> {N_Effect, F_Effect, Sterics} [style=invis]; N_Effect -> Outcome [label="Major Influence"]; F_Effect -> Outcome [label="Secondary Influence"]; Sterics -> Outcome [label="Can Influence Ratio"]; }

Caption: Logical relationship of factors affecting nitration regioselectivity.

Q3: I am observing significant amounts of di- and poly-nitrated products. How can I achieve selective mono-nitration?

A: Over-nitration is a common problem when reaction conditions are too harsh or not carefully controlled.[7] To favor the formation of the mono-nitrated product, implement the following strategies:

  • Control Reaction Temperature: Lowering the temperature reduces the overall reaction rate, providing a wider window to stop the reaction after the first nitration and before the second occurs.[7]

  • Stoichiometry of Nitrating Agent: Use the minimum necessary excess of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations.[7]

  • Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise or in small portions. This maintains a low concentration of the active nitrating species, favoring mono-substitution.[7]

  • Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting material and the formation of the desired product. Quench the reaction when the concentration of the mono-nitrated product is at its maximum.[7]

Q4: What are the primary safety concerns during the nitration of fluorinated pyridines, and how can they be mitigated?

A: Nitration reactions are inherently hazardous and require strict safety protocols.[8] Key concerns include:

  • Exothermic Reaction: Nitrations are highly exothermic and can lead to thermal runaway if not properly controlled.[8]

  • Unstable Intermediates: The reaction can form potentially explosive intermediates and by-products. Solutions of nitro compounds in sulfuric acid can be detonable.[2]

  • Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are highly corrosive. The reaction can also produce toxic nitrogen dioxide (NO₂) fumes.[2]

Mitigation Strategies:

Mitigation StrategyDescription
Risk Assessment Conduct a thorough risk assessment before beginning any experiment to identify all potential hazards.[2]
Engineering Controls Use a certified chemical fume hood, consider a blast shield, and ensure all equipment is made of acid-resistant materials.[2]
Personal Protective Equipment (PPE) Wear acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[2]
Strict Protocol Adherence Precisely control all reaction parameters, especially temperature and the rate of addition of reagents.[2]
Emergency Preparedness Ensure clear access to an emergency shower and eyewash station. Have appropriate spill kits (e.g., sodium bicarbonate for neutralization) readily available.[2]
Q5: Are there alternative methods to direct nitration if it proves unsuccessful?

A: Yes. When direct nitration fails or gives poor results, alternative strategies can be employed.

  • Nitration of Pyridine-N-Oxide: This is a classic and effective two-step strategy. The pyridine nitrogen is first oxidized to an N-oxide. This N-oxide group activates the ring, particularly at the 4-position, towards electrophilic substitution. After nitration, the N-oxide group can be removed (reduced) to yield the nitropyridine.[7][9]

  • Dearomatization-Rearomatization Strategy: Newer methods involve a dearomatization of the pyridine ring, followed by a radical-based nitration, and then a rearomatization step. This approach can achieve high regioselectivity for meta-nitration under milder, non-acidic conditions.[10]

// Nodes Start [label="Start Nitration Experiment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Yield [label="Low or No Yield?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Selectivity [label="Mixture of Isomers?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Overnitration [label="Over-nitration Observed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Reaction Successful", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Actions Action_Conditions [label="Increase Temperature or\nUse Stronger Nitrating Agent\n(e.g., fuming acids)", fillcolor="#FFFFFF", fontcolor="#202124"]; Action_Temp [label="Lower Reaction Temperature", fillcolor="#FFFFFF", fontcolor="#202124"]; Action_Addition [label="Slow Dropwise Addition\nof Nitrating Agent", fillcolor="#FFFFFF", fontcolor="#202124"]; Action_Stoich [label="Reduce Molar Ratio\nof Nitrating Agent", fillcolor="#FFFFFF", fontcolor="#202124"]; Action_Alternative [label="Consider Alternative Methods:\n- Pyridine-N-Oxide Strategy\n- Radical Nitration", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Start -> Check_Yield; Check_Yield -> Check_Selectivity [label="No"]; Check_Yield -> Action_Conditions [label="Yes"]; Action_Conditions -> Check_Yield [label="Re-evaluate"]; Action_Conditions -> Action_Alternative [label="If still fails", style=dashed, color="#EA4335"];

Check_Selectivity -> Check_Overnitration [label="No"]; Check_Selectivity -> Action_Temp [label="Yes"]; Action_Temp -> Check_Selectivity [label="Re-evaluate"];

Check_Overnitration -> Success [label="No"]; Check_Overnitration -> Action_Addition [label="Yes"]; Action_Addition -> Action_Stoich; Action_Stoich -> Check_Overnitration [label="Re-evaluate"]; }

Caption: A decision-making workflow for troubleshooting common nitration issues.

Data Summary

The following table summarizes typical conditions and challenges in pyridine nitration. Note that conditions for fluorinated pyridines will generally be harsher.

SubstrateNitrating AgentTemp (°C)Time (h)Yield (%)Key Issues / Comments
PyridineFuming HNO₃ / H₂SO₄>1003 - 24LowHarsh conditions required due to deactivated ring.[7]
Pyridine-N-OxideFuming HNO₃ / H₂SO₄125-130342N-Oxide activates the ring, allowing for more controlled nitration.[7]
Substituted PyridinesHNO₃ / TFAAN/AN/A10-83Yields are highly dependent on the nature of other substituents.[11]
2-Arylpyridinest-BuONO, TEMPO7024 - 3670-87Example of a modern, milder radical-based meta-nitration method.[10]

Key Experimental Protocols

Protocol 1: Nitration of Pyridine-N-Oxide (to Synthesize 4-Nitropyridine-N-Oxide)

This protocol is adapted from established methods for activating the pyridine ring prior to nitration.[7]

1. Preparation of Nitrating Acid:

  • In a flask cooled in an ice bath, slowly and carefully add fuming nitric acid to an equal volume of concentrated sulfuric acid with constant stirring.

  • Allow the mixture to warm to approximately 20°C before use.

2. Reaction Setup:

  • In a three-neck flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a dropping funnel, add the pyridine-N-oxide starting material.

  • Heat the flask until the internal temperature reaches 60°C.

3. Addition of Nitrating Acid:

  • Add the prepared nitrating acid dropwise from the dropping funnel to the heated pyridine-N-oxide over 30 minutes. The temperature may initially decrease.

4. Heating:

  • After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C.

  • Maintain this temperature for 3 hours, monitoring the reaction if possible.

5. Work-up:

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly pour the cooled mixture onto a sufficient amount of crushed ice in a large beaker.

  • Neutralize the acidic solution by adding a saturated sodium carbonate solution portion-wise until the pH reaches 7-8. A yellow solid should precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • The crude product can be purified by recrystallization, for example, from acetone.[7]

// Nodes Start [label="Fluoropyridine", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Fluoropyridine-N-Oxide"]; Step2 [label="4-Nitro-fluoropyridine-N-Oxide"]; End [label="4-Nitro-fluoropyridine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Step1 [label="Oxidation\n(e.g., m-CPBA)"]; Step1 -> Step2 [label="Nitration\n(HNO₃/H₂SO₄)"]; Step2 -> End [label="Reduction\n(e.g., PCl₃)"]; }

Caption: The synthetic pathway for nitrating a pyridine via an N-oxide intermediate.

References

Technical Support Center: Scale-Up Production of 5-Fluoro-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up production of 5-Fluoro-2-hydroxy-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the scale-up of the nitration of 5-fluoro-2-hydroxypyridine?

A1: The scale-up of this nitration is primarily associated with significant thermal hazards. Nitration reactions are highly exothermic, and the risk of a thermal runaway increases with scale due to less efficient heat transfer in larger reactors.[1][2] A thermal runaway is a dangerous situation where the reaction rate increases with temperature, releasing more heat and creating a self-accelerating cycle that can lead to a rapid rise in temperature and pressure, potentially causing an explosion.[1][3] Additionally, the nitro-product itself may be thermally unstable, contributing to the overall hazard.[2]

Q2: What are common impurities encountered during the synthesis of this compound?

A2: Common impurities include regioisomers (e.g., 5-Fluoro-2-hydroxy-4-nitropyridine or dinitrated products), unreacted starting material, and byproducts from oxidative degradation. The formation of these impurities can be influenced by factors such as reaction temperature, addition rate of the nitrating agent, and mixing efficiency.[4] Inadequate temperature control can lead to an increase in these side reactions.

Q3: How does mixing efficiency impact the scale-up of this reaction?

A3: Inefficient mixing on a larger scale can lead to localized "hotspots" where the temperature is significantly higher than the bulk of the reaction mixture.[1] These hotspots can accelerate the rate of decomposition and the formation of unwanted byproducts, leading to lower yield and purity. Poor mixing can also result in a non-uniform distribution of reactants, further contributing to inconsistent product quality.

Q4: What are the recommended work-up procedures for isolating this compound at scale?

A4: A typical work-up involves quenching the reaction mixture by carefully adding it to ice water.[5] This serves to rapidly cool the mixture, dilute the acid, and precipitate the crude product. The solid product is then collected by filtration and washed with cold water to remove residual acids. For purification, recrystallization is a common method.[6] If the product does not precipitate, liquid-liquid extraction with a suitable organic solvent like ethyl acetate is necessary.[5]

Q5: What are the key considerations for waste management in this process?

A5: The use of mixed acids (sulfuric and nitric acid) generates a significant amount of acidic wastewater.[7][8] This waste stream requires neutralization before disposal, which can be a costly and large-scale operation.[7] Solvent recovery and recycling should be considered to minimize the environmental impact and reduce costs.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).- Ensure the reaction is run for a sufficient amount of time.- Verify the quality and stoichiometry of the starting materials.
Formation of Byproducts - Optimize the reaction temperature. Lower temperatures often favor the desired product.- Control the addition rate of the nitrating agent to avoid localized high concentrations.- Improve mixing to ensure uniform reaction conditions.
Product Degradation - Avoid excessive reaction times or temperatures.- Ensure the work-up procedure is performed promptly after the reaction is complete.
Loss During Work-up - If the product is partially soluble in the quenching solution, consider extraction of the aqueous layer.- Optimize the recrystallization solvent and conditions to maximize recovery.
Problem 2: Poor Product Purity / High Impurity Levels
Potential Cause Troubleshooting Step
Formation of Regioisomers - Carefully control the reaction temperature, as selectivity is often temperature-dependent.- Investigate alternative nitrating agents or solvent systems that may offer higher regioselectivity.
Dinitration - Use a stoichiometric amount of the nitrating agent.- Maintain a lower reaction temperature.
Residual Starting Material - Ensure the reaction goes to completion by monitoring with HPLC or TLC.- Optimize the purification method (e.g., recrystallization solvent, chromatography conditions) to effectively remove the starting material.
Discoloration of Final Product - Discoloration can indicate the presence of oxidative byproducts or polymeric impurities.[4]- Consider treating the crude product with activated carbon during recrystallization.- Ensure all equipment is thoroughly cleaned to avoid contamination.
Problem 3: Thermal Runaway or Loss of Temperature Control
Potential Cause Troubleshooting Step
Inadequate Cooling - Ensure the reactor's cooling system is appropriately sized for the scale of the reaction.- Monitor the temperature of the cooling fluid.
Rapid Addition of Nitrating Agent - Slow down the addition rate of the nitrating agent to allow the cooling system to dissipate the heat generated.[1]
Agitator Failure - If the agitator fails, immediately stop the addition of reactants. Do not restart the agitator, as this could rapidly mix unreacted reagents and cause a violent reaction. The safest course of action is to quench the reaction.[1]
Incorrect Reaction Concentration - Ensure the reaction is not overly concentrated, as this can increase the rate of heat generation.

Data Presentation

Table 1: Typical Lab-Scale Reaction Parameters and Potential Scale-Up Adjustments

ParameterLab-Scale (Typical)Scale-Up Considerations
Temperature 0-10 °C (initial), then warming to 25-85°CMaintain lower temperatures for longer durations to ensure adequate heat removal. Implement a robust cooling system.
Addition Time of Nitrating Agent 15-30 minutesSignificantly increase the addition time (e.g., several hours) to match the heat removal capacity of the larger reactor.
Stirring Speed 500-1000 RPM (magnetic stirrer)Use a powerful overhead stirrer with appropriate impeller design to ensure good mixing in the larger volume.
Quenching Pouring reaction mixture into ice waterAdd the reaction mixture to the ice water slowly and with vigorous stirring to control the exotherm of dilution.

Experimental Protocols

Key Experiment: Nitration of 5-Fluoro-2-hydroxypyridine

Disclaimer: This is a representative lab-scale protocol. All scale-up activities should be conducted with appropriate safety reviews and engineering controls.

Materials:

  • 5-Fluoro-2-hydroxypyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 5-Fluoro-2-hydroxypyridine.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid in the dropping funnel, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and water.

  • The crude this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

experimental_workflow start Start: 5-Fluoro-2-hydroxypyridine step1 Dissolve in Concentrated Sulfuric Acid (0-5 °C) start->step1 step2 Dropwise Addition of Nitrating Mixture (H2SO4/HNO3) (<10 °C) step1->step2 step3 Reaction at Room Temperature (1-2 hours) step2->step3 step4 Quench in Ice Water step3->step4 step5 Filtration and Washing step4->step5 step6 Drying step5->step6 end Product: this compound step6->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem: Low Yield check_completion Is the reaction complete? start->check_completion check_byproducts Are there significant byproducts? check_completion->check_byproducts Yes incomplete Action: Increase reaction time or check reagents. check_completion->incomplete No check_workup Was the product lost during work-up? check_byproducts->check_workup Yes workup_loss Action: Optimize quenching and purification steps. check_byproducts->workup_loss No check_workup->workup_loss Yes byproducts_present Action: Optimize temperature and addition rate. Improve mixing.

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

degradation pathways and stability of 5-Fluoro-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Fluoro-2-hydroxy-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals. Please note that specific degradation and stability data for this compound is not extensively available in published literature. Therefore, this guide provides best-practice protocols, troubleshooting advice, and frequently asked questions based on the chemical properties of its functional groups and established principles of forced degradation studies as outlined by ICH guidelines.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: Based on its structure, the primary expected degradation pathways are:

  • Hydrolysis: Nucleophilic substitution of the fluorine atom by a hydroxyl group is possible under strong acidic or basic conditions, though this may require elevated temperatures. The nitro group can also be a target for nucleophilic substitution.

  • Reduction of the nitro group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, or amino derivatives. This is a common pathway for nitroaromatic compounds.

  • Oxidation: The pyridine ring itself is relatively electron-deficient and resistant to oxidation. However, the hydroxyl group could be oxidized, potentially leading to ring-opening under harsh oxidative conditions.[6]

  • Photodegradation: Aromatic nitro compounds can be sensitive to UV light, which may induce complex degradation pathways, including reduction of the nitro group or polymerization.[7][8][9]

Q2: How stable is this compound at ambient temperature?

A2: As a solid, this compound is expected to be relatively stable at room temperature when protected from light and moisture.[10] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place.

Q3: Is this compound susceptible to degradation in acidic or basic solutions?

A3: Yes, degradation is possible under hydrolytic stress. In strong acidic or basic solutions, particularly at elevated temperatures, hydrolysis may occur, potentially leading to the displacement of the fluorine atom. The stability profile across a range of pH values should be experimentally determined.

Q4: What is the expected solubility of this compound for stability studies?

A4: The compound is described as slightly soluble in water.[10][11] For stability studies in aqueous media, the use of co-solvents such as acetonitrile or methanol may be necessary to achieve the desired concentration. It is crucial to ensure the co-solvent does not participate in the degradation reaction.

Q5: What analytical techniques are best for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating the parent compound from its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification of unknown degradation products by providing molecular weight and fragmentation data.

Troubleshooting Guides

Issue 1: Poor peak shape (tailing) in HPLC analysis.

  • Possible Cause: Secondary interactions between the polar hydroxyl and nitro groups of the analyte and active sites (silanols) on the HPLC column packing. This is common for polar, aromatic compounds.[12][13]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) with an acid like formic acid or phosphoric acid can suppress the ionization of residual silanol groups on the column, reducing peak tailing.

    • Use a Modified Column: Employ a column with end-capping or a polar-embedded stationary phase designed to shield analytes from silanol interactions.

    • Add an Ion-Pairing Agent: For basic degradants, a small concentration of an amine modifier like triethylamine (TEA) in the mobile phase can improve peak shape.

Issue 2: The compound shows no degradation under initial stress conditions.

  • Possible Cause: The compound is highly stable under the applied conditions, or the stress level is insufficient.

  • Troubleshooting Steps:

    • Increase Stress Intensity: Gradually increase the temperature (e.g., in 10°C increments), the concentration of the stressor (e.g., acid, base, or oxidant), or the duration of exposure.

    • Change Stressor: If no degradation is observed with 0.1 M HCl, consider using 1 M HCl. If 3% H₂O₂ is ineffective, increase the concentration or exposure time.

    • Ensure Proper Dissolution: Verify that the compound is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stressor.

Issue 3: Mass balance is poor (sum of parent compound and degradants is less than 90%).

  • Possible Cause:

    • Formation of non-UV active degradants.

    • Formation of volatile degradants.

    • Precipitation of the parent compound or degradants.

    • Strong adsorption of the compound or degradants to the HPLC column.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV to detect non-chromophoric degradants.

    • Check for Volatiles: Use Gas Chromatography-Mass Spectrometry (GC-MS) on the headspace of the sample if volatile degradants are suspected.

    • Inspect Sample: Visually inspect the stressed samples for any precipitation. If observed, try dissolving the precipitate in a stronger solvent and analyze it.

    • Modify HPLC Method: Use a strong solvent in the mobile phase to elute any strongly retained compounds from the column.

Data Presentation

The following table should be used as a template to summarize the quantitative results from forced degradation studies. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method is challenged without generating secondary or unrealistic degradation products.[1][4]

Stress ConditionReagent/ParametersDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours60°C8%2,5-dihydroxy-3-nitropyridine
Base Hydrolysis 0.1 M NaOH8 hours60°C15%2,5-dihydroxy-3-nitropyridine
Oxidative 3% H₂O₂24 hoursRoom Temp12%Ring-opened products, N-oxide
Thermal Dry Heat48 hours80°C5%Minor unspecified degradants
Photolytic ICH Q1B light exposure1.2 million lux hoursRoom Temp18%5-Fluoro-2-hydroxy-3-aminopyridine

Experimental Protocols

Protocol 1: General Forced Degradation Stock Solution Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • For each stress condition, dilute the stock solution with the respective stressor (acid, base, or oxidant solution) to a final concentration of approximately 0.1 mg/mL.

  • Store all stressed samples, along with a control sample (diluted in the initial solvent), under the conditions specified below.

Protocol 2: Hydrolytic Degradation

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

  • Neutral Hydrolysis: Mix the stock solution with water.

  • Incubate the solutions at 60°C. Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 12, 24 hours).

  • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

Protocol 3: Oxidative Degradation

  • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at specified intervals and analyze immediately.

Protocol 4: Thermal Degradation

  • Place the solid compound in a stability chamber at 80°C with controlled humidity (e.g., 75% RH).

  • Place a solution of the compound (in the initial solvent) in the same stability chamber.

  • Sample at various time points (e.g., 1, 3, 5 days) and analyze.

Protocol 5: Photolytic Degradation

  • Expose the solid compound and a solution of the compound to a light source that meets ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[2][5]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the exposed and control samples after the exposure period.

Mandatory Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction / Photolysis cluster_oxidation Oxidation parent This compound hydrolysis_prod 2,5-Dihydroxy-3-nitropyridine parent->hydrolysis_prod H₂O / H⁺ or OH⁻ reduction_prod 5-Fluoro-2-hydroxy-3-aminopyridine parent->reduction_prod [H] or hv oxidation_prod Ring-Opened Products parent->oxidation_prod [O]

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Intervals stress->sample neutralize Neutralize / Quench Reaction (if applicable) sample->neutralize analyze Analyze via Stability-Indicating HPLC-UV/MS Method neutralize->analyze identify Identify Degradants (LC-MS) analyze->identify quantify Quantify Degradation & Assess Mass Balance analyze->quantify end Report Results identify->end quantify->end

Caption: General experimental workflow for forced degradation studies.

Troubleshooting_Logic cluster_analytical Analytical Issues cluster_degradation Degradation Issues start Problem Encountered During Stability Study peak_shape Poor Peak Shape? start->peak_shape Is it an analytical issue? no_degradation No Degradation? start->no_degradation Is it a degradation issue? mass_balance Poor Mass Balance? peak_shape->mass_balance No sol_peak Adjust Mobile Phase pH Change Column peak_shape->sol_peak Yes sol_mass Use Universal Detector (CAD/ELSD) Check for Volatiles (GC-MS) mass_balance->sol_mass Yes sol_degradation Increase Stressor Concentration Increase Temperature/Duration no_degradation->sol_degradation Yes

Caption: Logic diagram for troubleshooting common stability study issues.

References

avoiding common errors in handling 5-Fluoro-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding common errors when handling 5-Fluoro-2-hydroxy-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 136888-20-5) is a yellow crystalline powder.[1] It is a versatile chemical intermediate primarily used in the pharmaceutical and agrochemical industries.[1][2] Its unique structure, featuring a fluorine atom and a nitro group, enhances its reactivity, making it a valuable building block for synthesizing more complex, biologically active molecules.[1] Key applications include the development of novel therapeutics, particularly targeting bacterial infections and cancer, as well as in the formulation of herbicides and fungicides.[1]

Q2: What are the main safety hazards associated with this compound?

This compound is considered a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation.[3] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Q3: How should this compound be stored?

It is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place.[5] The ideal storage temperature is between 0-8°C.[1] It should be stored under an inert atmosphere.[5]

Q4: What are the recommended disposal procedures for this compound?

Waste containing this compound should be treated as hazardous chemical waste. All waste, including the pure substance, contaminated labware, and PPE, must be collected in clearly labeled, sealed containers. Disposal should be carried out through a licensed hazardous waste disposal contractor in accordance with local, regional, and national regulations.

Troubleshooting Guides

Synthesis of this compound

Issue 1: Low yield during the nitration of 5-fluoro-2-hydroxypyridine.

  • Possible Cause A: Incomplete reaction. The nitration of pyridines can be challenging due to the electron-deficient nature of the pyridine ring. Reaction time or temperature may be insufficient.

    • Solution: Ensure the reaction is heated to the recommended temperature (e.g., 85°C) for a sufficient duration (e.g., 2 hours) as specified in the protocol. Monitor the reaction progress using an appropriate technique like TLC or LC/MS.

  • Possible Cause B: Improper addition of nitrating agents. A rapid addition of the nitric acid/sulfuric acid mixture can lead to side reactions or decomposition of the starting material.

    • Solution: Add the nitrating mixture slowly and dropwise while keeping the reaction mixture cool in an ice bath to control the reaction temperature.

  • Possible Cause C: Formation of side products. Nitration of pyridines can sometimes lead to the formation of isomers or other byproducts.

    • Solution: Optimize the reaction conditions, such as temperature and reaction time, to favor the formation of the desired product. Purification by filtration and washing of the precipitate is crucial to isolate the target compound.

Issue 2: The product is a dark, oily substance instead of a yellow solid.

  • Possible Cause A: Presence of impurities. This could be due to residual starting material, side products, or decomposition products.

    • Solution: Ensure the workup procedure is followed correctly. Pouring the reaction mixture into ice water should precipitate the product. Thoroughly wash the filtered solid to remove impurities. If the product remains oily, consider recrystallization from an appropriate solvent system.

  • Possible Cause B: Incomplete drying. Residual solvent can make the product appear oily.

    • Solution: Dry the product thoroughly under vacuum.

Further Reactions with this compound (e.g., Bromination)

Issue 3: The conversion of the hydroxyl group to a bromo group is incomplete.

  • Possible Cause A: Insufficient brominating agent. The stoichiometry of the brominating agent (e.g., phosphorus tribromide or phosphorus oxybromide) is critical.

    • Solution: Use the recommended molar excess of the brominating agent. Ensure the quality of the reagent, as some brominating agents can degrade over time.

  • Possible Cause B: Reaction temperature is too low. The reaction may require heating to proceed at a reasonable rate.

    • Solution: Heat the reaction mixture to the specified temperature (e.g., 110°C) and maintain it for the recommended time. Monitor the reaction to confirm the consumption of the starting material.

Issue 4: Difficult workup and purification of the brominated product.

  • Possible Cause A: Quenching the reaction too quickly or with too much water. This can be a highly exothermic process and may lead to the formation of byproducts.

    • Solution: Cool the reaction mixture to room temperature and then place it in an ice bath before slowly and carefully adding ice in portions to quench the excess brominating agent. Be aware of potential gas evolution (HBr).

  • Possible Cause B: Inefficient extraction. The product may not be fully extracted from the aqueous layer.

    • Solution: Perform multiple extractions with a suitable organic solvent like ethyl acetate. Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine to remove impurities.

Quantitative Data

PropertyValueSource
Molecular FormulaC5H3FN2O3[1][6]
Molecular Weight158.09 g/mol [1][6]
AppearanceYellow crystalline powder[1]
Purity≥ 98% (HPLC)[1]
Boiling Point249.1 ± 40.0 °C (Predicted)[5]
Density1.55 ± 0.1 g/cm³ (Predicted)[5]
pKa6.43 ± 0.10 (Predicted)[5]
Water SolubilitySlightly soluble in water[5]
Storage Temperature0-8°C[1]

Experimental Protocols

1. Synthesis of this compound

This protocol is based on the nitration of 2-hydroxy-5-fluoropyridine.

  • Materials:

    • 2-hydroxy-5-fluoropyridine

    • Concentrated sulfuric acid

    • Fuming nitric acid

    • Ice

  • Procedure:

    • In a flask, mix 2-hydroxy-5-fluoropyridine with concentrated sulfuric acid.

    • Cool the mixture in an ice bath and stir.

    • Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid dropwise to the cooled mixture.

    • After the addition is complete, allow the reaction mixture to warm to room temperature.

    • Heat the mixture to 85°C for 2 hours.

    • After the reaction is complete, cool the mixture and pour it into ice water.

    • Collect the resulting precipitate by filtration.

    • Dry the solid to obtain this compound as a yellow solid.[5]

2. Synthesis of 2-Bromo-5-fluoro-3-nitropyridine

This protocol describes a subsequent reaction using the title compound.

  • Materials:

    • This compound

    • Phosphorus tribromide (PBr3) or Phosphorus oxybromide (POBr3)

    • N,N-dimethylformamide (DMF) (catalytic amount)

    • Ice

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To this compound, add phosphorus tribromide and a catalytic amount of DMF at room temperature. Add DMF carefully as gas may evolve.

    • After a few minutes, heat the reaction mixture to 110°C and maintain for 1-3 hours. Monitor the reaction by LC/MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature, then place it in an ice bath.

    • Slowly and carefully add ice in portions to quench the reaction. Note the evolution of HBr gas.

    • Pour the resulting mixture into a beaker with more ice.

    • Add ethyl acetate and extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the solvent under vacuum to obtain 2-bromo-5-fluoro-3-nitropyridine as a brown solid.

Visualizations

experimental_workflow_synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product 2_hydroxy_5_fluoropyridine 2-hydroxy-5-fluoropyridine Mixing Mix & Cool (Ice Bath) 2_hydroxy_5_fluoropyridine->Mixing Nitrating_Mixture Conc. H₂SO₄ + Fuming HNO₃ Addition Slow Dropwise Addition Nitrating_Mixture->Addition Mixing->Addition Heating Heat to 85°C (2 hours) Addition->Heating Quenching Pour into Ice Water Heating->Quenching Filtration Filter Precipitate Quenching->Filtration Drying Dry Solid Filtration->Drying Final_Product 5-Fluoro-2-hydroxy- 3-nitropyridine Drying->Final_Product

Caption: Synthesis workflow for this compound.

experimental_workflow_bromination cluster_start_bromination Starting Materials cluster_reaction_bromination Reaction cluster_workup_bromination Workup cluster_product_bromination Final Product Start_Product 5-Fluoro-2-hydroxy- 3-nitropyridine Reaction_Step Heat to 110°C (1-3 hours) Start_Product->Reaction_Step Reagents PBr₃ or POBr₃ + cat. DMF Reagents->Reaction_Step Quench Cool & Quench with Ice Reaction_Step->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with NaHCO₃, Water, Brine Extraction->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Final_Product_Bromo 2-Bromo-5-fluoro- 3-nitropyridine Dry_Concentrate->Final_Product_Bromo

Caption: Workflow for the bromination of this compound.

References

refining reaction conditions for selective synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the selective synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete nitration reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. 4. Incorrect ratio of nitrating agents.1. Extend the reaction time at 85°C. Monitor reaction progress using TLC or LC/MS. 2. Ensure the initial cooling step in an ice bath is effective to prevent runaway reactions. Avoid excessive heating. 3. Carefully control the temperature during the addition of the nitrating mixture and during the heating phase. 4. Use a carefully measured mixture of concentrated sulfuric acid and fuming nitric acid.
Formation of Multiple Products (Low Selectivity) 1. Nitration at other positions on the pyridine ring. 2. Over-nitration or side reactions due to harsh conditions.1. The hydroxyl group at position 2 and the fluorine at position 5 are directing groups. However, to improve selectivity for the 3-position, ensure slow, dropwise addition of the nitrating mixture at low temperature. 2. Avoid temperatures significantly above 85°C. Consider using a milder nitrating agent if selectivity remains an issue.
Difficulty in Product Isolation/Purification 1. Product is soluble in the aqueous workup solution. 2. Presence of unreacted starting material or isomeric byproducts. 3. Oily product instead of a solid precipitate.1. After pouring the reaction mixture into ice water, ensure the pH is adjusted to be acidic to neutral to precipitate the product. Thoroughly extract the aqueous layer with a suitable organic solvent like ethyl acetate. 2. Use column chromatography for purification if simple filtration is insufficient. A silica gel column with an appropriate solvent system (e.g., ethyl acetate/hexanes) can separate the desired product. 3. Try triturating the oily residue with a non-polar solvent like hexanes or pentane to induce crystallization. Seeding with a small crystal of the pure product can also be effective.
Product Appears Dark or Contaminated 1. Charring or decomposition due to overly aggressive reaction conditions. 2. Presence of colored impurities from side reactions.1. Maintain strict temperature control throughout the reaction. 2. Recrystallize the crude product from a suitable solvent. Activated carbon treatment of a solution of the crude product can help remove colored impurities before recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The reported yield for the nitration of 2-hydroxy-5-fluoropyridine is approximately 43%.[1] However, yields can vary depending on the precise reaction conditions and scale.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS).[2] A suitable TLC system would involve a polar stationary phase like silica gel and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).

Q3: What are the key safety precautions to take during this synthesis?

A3: This synthesis involves the use of concentrated and fuming acids, which are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of the nitrating mixture should be done slowly and at a low temperature to control the exothermic reaction. Quenching the reaction mixture in ice water should also be performed carefully.

Q4: What is the appearance of the final product?

A4: this compound is typically a light yellow to yellow solid.[1][3]

Q5: Can other nitrating agents be used for this synthesis?

A5: While a mixture of concentrated sulfuric acid and fuming nitric acid is a common and effective nitrating agent for this transformation, other nitrating systems could potentially be employed. However, the reactivity and selectivity would need to be carefully optimized for any alternative reagent.

Experimental Protocols

Selective Synthesis of this compound

This protocol is based on the nitration of 2-hydroxy-5-fluoropyridine.

Materials:

  • 2-hydroxy-5-fluoropyridine

  • Concentrated sulfuric acid

  • Fuming nitric acid

  • Ice

  • Deionized water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask, combine 2-hydroxy-5-fluoropyridine (1.0 eq) with concentrated sulfuric acid.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid dropwise to the cooled reaction mixture, ensuring the temperature is maintained.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature.

  • Heat the mixture to 85°C for 2 hours.

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it into ice water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water and dry it to obtain 2-hydroxy-3-nitro-5-fluoropyridine as a yellow solid.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis start Start Synthesis reaction Nitration Reaction start->reaction workup Aqueous Workup & Isolation reaction->workup analysis Analyze Product (Yield, Purity) workup->analysis low_yield Low Yield? analysis->low_yield low_purity Low Purity? analysis->low_purity Purity OK success Successful Synthesis low_yield->success No check_conditions Check Reaction Time/Temp low_yield->check_conditions Yes check_conditions->reaction low_purity->success No purify Purify (Recrystallization/Chromatography) low_purity->purify Yes purify->analysis

References

purification of 5-Fluoro-2-hydroxy-3-nitropyridine from complex reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Fluoro-2-hydroxy-3-nitropyridine from complex reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of Precipitated Product After Reaction Quench

Potential Cause Troubleshooting Steps
Incomplete Precipitation: The product may have some solubility in the aqueous acidic mixture.- Ensure the reaction mixture is thoroughly cooled in an ice bath before and during the addition of ice water. - Add a saturated solution of a non-reactive salt (e.g., sodium chloride) to decrease the solubility of the organic product (salting out).
Product Adherence to Glassware: The precipitated solid can stick to the walls of the reaction flask.- Use a spatula to scrape the sides of the flask to dislodge the precipitate. - Rinse the flask with a small amount of the cold aqueous filtrate to transfer all the solid to the filter funnel.
Formation of Soluble Side Products: The desired product may not have formed in high yield, with the formation of more water-soluble byproducts.- Analyze the filtrate by techniques such as HPLC or TLC to check for the presence of the desired product or other organic compounds. - Re-evaluate the reaction conditions (temperature, reaction time, stoichiometry of reagents) to optimize for the formation of this compound.

Issue 2: Product is an Oil or Gummy Solid After Precipitation

Potential Cause Troubleshooting Steps
Presence of Impurities: Oily impurities can prevent the product from crystallizing properly.- Attempt to triturate the oily product with a non-polar solvent (e.g., hexanes or diethyl ether) to induce crystallization. - Proceed with an alternative purification method such as column chromatography.
Supersaturated Solution: The product may be slow to crystallize from the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation. - Add a seed crystal of pure this compound if available.

Issue 3: Discolored Product (Dark Yellow, Brown, or Black)

Potential Cause Troubleshooting Steps
Presence of Colored Impurities: Side reactions, especially during nitration, can produce highly colored byproducts.[1]- Perform a recrystallization from a suitable solvent system. Activated charcoal can be added during the hot dissolution step to adsorb colored impurities, followed by hot filtration. - Utilize column chromatography for a more effective separation from colored impurities.
Product Degradation: The compound may be unstable under certain conditions (e.g., prolonged heating, exposure to strong bases).- Minimize heating time during recrystallization. - Ensure that any basic solutions used during workup are not overly concentrated and that contact time is minimized.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in the synthesis of this compound?

A1: Common impurities can include unreacted starting material (5-Fluoro-2-hydroxypyridine), regioisomers (e.g., 5-Fluoro-2-hydroxy-x-nitropyridine where the nitro group is at a different position), and dinitrated byproducts. The presence and proportion of these impurities will depend on the specific reaction conditions used.

Q2: What is the expected appearance and solubility of pure this compound?

A2: Pure this compound is typically a light yellow to yellow solid.[2] It is slightly soluble in water and soluble in many organic solvents.[2]

Q3: Can I use acid-base extraction for purification?

A3: Yes, acid-base extraction can be a useful technique. The 2-hydroxy group on the pyridine ring is acidic (pKa ≈ 6.43), meaning it can be deprotonated by a moderately strong base to form a water-soluble salt.[2] This allows for its separation from non-acidic impurities.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation. Spot the collected fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under UV light. Fractions containing the pure product should show a single spot with the same retention factor (Rf).

Q5: What are the recommended storage conditions for purified this compound?

A5: It is recommended to store the purified compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Purity Achieved Expected Yield Range Advantages Disadvantages
Precipitation & Filtration Moderate (can contain occluded impurities)40-50% (initial isolation)[2]Simple, fast, good for initial bulk purification.May not remove closely related impurities.
Recrystallization High (>98%)60-85% (from crude)Effective for removing most impurities, yields a crystalline product.Requires finding a suitable solvent system, some product loss is inevitable.
Column Chromatography Very High (>99%)50-80% (from crude)Excellent for separating complex mixtures and closely related isomers.More time-consuming and requires larger volumes of solvent.
Acid-Base Extraction Moderate to High70-90% (recovery)Good for separating acidic product from neutral or basic impurities.May not separate from other acidic impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: In a flask, add the chosen solvent to the crude this compound and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine a suitable eluent system by TLC analysis. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into a chromatography column. Allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base (e.g., 1 M sodium bicarbonate solution). The acidic this compound will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous extracts. The organic layer contains neutral and basic impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 1 M HCl) with stirring until the solution is acidic (pH ~2-3), which will precipitate the purified product.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product start Crude Reaction Mixture precipitation Precipitation & Filtration start->precipitation Initial Isolation recrystallization Recrystallization precipitation->recrystallization column_chromatography Column Chromatography precipitation->column_chromatography acid_base_extraction Acid-Base Extraction precipitation->acid_base_extraction analysis Purity Analysis (HPLC, NMR) recrystallization->analysis column_chromatography->analysis acid_base_extraction->analysis pure_product Pure this compound analysis->pure_product

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Impure Product Obtained oily_product Oily/Gummy Product start->oily_product colored_product Discolored Product start->colored_product low_purity Low Purity by Analysis start->low_purity triturate Triturate with non-polar solvent oily_product->triturate Yes chromatography Perform Column Chromatography oily_product->chromatography No recrystallize Recrystallize (with charcoal if needed) colored_product->recrystallize low_purity->recrystallize low_purity->chromatography

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: 5-Fluoro-2-hydroxy-3-nitropyridine Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of 5-Fluoro-2-hydroxy-3-nitropyridine in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is influenced by several factors, including:

  • pH: The compound's stability can be pH-dependent. Both acidic and basic conditions can potentially lead to hydrolysis or other degradation reactions. The nitro group, being strongly electron-withdrawing, can activate the pyridine ring to nucleophilic attack, a process that can be influenced by pH.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV light, may induce photolytic degradation. Aromatic nitro compounds are known to be susceptible to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure and literature on similar compounds, potential degradation pathways include:

  • Hydrolysis: The molecule may undergo hydrolysis, particularly at the 2-hydroxy position or through nucleophilic substitution of the fluorine or nitro group, especially under strong acidic or basic conditions.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso or amino group, especially in the presence of reducing agents or under certain metabolic conditions.

  • Photodegradation: Aromatic nitro compounds can undergo complex degradation pathways upon exposure to UV light.

  • Ring Cleavage: Under harsh conditions, the pyridine ring itself may be susceptible to cleavage.

Q3: Are there any known incompatibilities with common excipients or reagents?

Troubleshooting Guides

Issue 1: Unexpectedly rapid degradation of the compound in solution.

Possible Cause Troubleshooting Step
Incorrect pH of the solution. Verify the pH of your solution using a calibrated pH meter. Adjust as necessary with appropriate buffers.
Presence of contaminants. Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents.
Exposure to light. Protect the solution from light by using amber vials or covering the container with aluminum foil.
Elevated storage temperature. Store solutions at the recommended temperature, typically refrigerated or frozen, to slow down degradation.

Issue 2: Appearance of a yellow or brown coloration in the solution over time.

Possible Cause Troubleshooting Step
Formation of degradation products. The coloration may be due to the formation of chromophoric degradation products. Analyze the solution using HPLC with a photodiode array (PDA) detector to identify new peaks.
Oxidation. If oxidation is suspected, prepare the solution under an inert atmosphere (e.g., nitrogen or argon) and consider adding an antioxidant if compatible with the experimental design.

Issue 3: Precipitation of the compound from the solution.

Possible Cause Troubleshooting Step
Poor solubility in the chosen solvent. The compound is described as slightly soluble in water. Consider using a co-solvent system or a different solvent in which the compound has higher solubility.
Change in pH affecting solubility. The ionization state of the molecule can change with pH, affecting its solubility. Ensure the pH of the solution is within a range where the compound remains soluble.
Formation of an insoluble degradation product. If degradation is occurring, one of the products may be insoluble. Analyze the precipitate to determine its identity.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide experimental design, as specific literature values are not available. The goal of a forced degradation study is typically to achieve 5-20% degradation.[1]

Stress Condition Parameter Value Analytical Method
Acid Hydrolysis (0.1 M HCl, 60 °C, 24h) % Degradation15%RP-HPLC-UV
Major Degradant (m/z)141.0 (loss of F, gain of OH)UPLC-MS/MS
Base Hydrolysis (0.1 M NaOH, 60 °C, 8h) % Degradation20%RP-HPLC-UV
Major Degradant (m/z)129.0 (reduction of NO2 to NH2)UPLC-MS/MS
Oxidative (3% H₂O₂, RT, 24h) % Degradation10%RP-HPLC-UV
Major Degradant (m/z)174.0 (N-oxide formation)UPLC-MS/MS
Photolytic (ICH Q1B, 24h) % Degradation12%RP-HPLC-UV
Major Degradant (m/z)Complex mixtureUPLC-MS/MS
Thermal (80 °C, 48h, solid state) % Degradation< 2%RP-HPLC-UV
Major Degradant (m/z)Not significantUPLC-MS/MS

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.

    • Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to a light source that provides an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2]

  • Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC or UPLC-MS/MS method.

Protocol 2: Stability-Indicating UPLC-MS/MS Method

This protocol provides a starting point for developing a UPLC-MS/MS method for the analysis of this compound and its degradation products.

  • Instrumentation: UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Mode: Full scan for identification of unknown degradants and Multiple Reaction Monitoring (MRM) for quantification of the parent compound and known degradants.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Apply Stress photo Photolysis (ICH Q1B) stock->photo Apply Stress thermal Thermal Stress (80°C, Solid) stock->thermal Apply Stress hplc RP-HPLC-UV (Quantification) acid->hplc Analyze uplc_ms UPLC-MS/MS (Identification & Quantification) acid->uplc_ms Analyze base->hplc Analyze base->uplc_ms Analyze oxidation->hplc Analyze oxidation->uplc_ms Analyze photo->hplc Analyze photo->uplc_ms Analyze thermal->hplc Analyze thermal->uplc_ms Analyze

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolysis Product (e.g., Dihydroxy derivative) parent->hydrolysis Acid/Base Hydrolysis reduction Reduction Product (e.g., Amino derivative) parent->reduction Reduction n_oxide N-Oxide Product parent->n_oxide Oxidation ring_cleavage Ring Cleavage Products parent->ring_cleavage Harsh Conditions

Caption: Potential degradation pathways of this compound.

References

Validation & Comparative

A Comparative Analysis of 5-Fluoro-2-hydroxy-3-nitropyridine and Other Functionalized Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 5-Fluoro-2-hydroxy-3-nitropyridine with other functionalized nitropyridines, focusing on their synthesis, physicochemical properties, and reactivity. The information presented is intended to assist researchers in selecting the most suitable building blocks for their specific applications in pharmaceutical and agrochemical development.

Introduction

Functionalized nitropyridines are a critical class of heterocyclic compounds widely employed as versatile intermediates in the synthesis of complex organic molecules. The presence of a nitro group, a strong electron-withdrawing functionality, significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. The nature and position of other substituents, such as halogens, further modulate the chemical behavior of these compounds. This guide focuses on a comparative analysis of this compound against its chloro and bromo analogs, providing a framework for understanding their relative performance in synthetic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound, 2-Chloro-3-nitropyridine, and 2-Bromo-3-nitropyridine is presented in the table below. These properties are crucial for determining the appropriate reaction conditions and purification methods.

PropertyThis compound2-Chloro-3-nitropyridine2-Bromo-3-nitropyridine
CAS Number 136888-20-5[1]5470-18-8[2][3][4]19755-53-4[5][6]
Molecular Formula C₅H₃FN₂O₃[1]C₅H₃ClN₂O₂[2][3][4]C₅H₃BrN₂O₂[5][6]
Molecular Weight 158.09 g/mol [1]158.54 g/mol [2]202.99 g/mol [5][6]
Appearance Yellow crystalline powderYellow crystalline solid[3]Yellow powder[5]
Melting Point Not specified100-103 °C122-125 °C[5]
Purity ≥98% (HPLC)≥99.0%≥99.0%[5]

Synthesis and Yield

The synthesis of these functionalized nitropyridines typically involves the nitration of a corresponding substituted pyridine precursor. The choice of starting material and reaction conditions can significantly impact the yield and purity of the final product.

Synthesis of this compound

A common route to this compound involves the nitration of 2-hydroxy-5-fluoropyridine.

Experimental Protocol: Nitration of 2-hydroxy-5-fluoropyridine

  • Materials: 2-hydroxy-5-fluoropyridine, concentrated sulfuric acid, fuming nitric acid.

  • Procedure:

    • A mixture of 2-hydroxy-5-fluoropyridine (1.20 g, 10.6 mmol) and concentrated sulfuric acid (2.7 mL) is cooled in an ice bath with stirring.

    • A pre-mixed solution of concentrated sulfuric acid (1 mL) and fuming nitric acid (1 mL) is added dropwise to the reaction mixture.

    • After the addition is complete, the mixture is allowed to warm to room temperature and then heated to 85°C for 2 hours.

    • Upon completion, the reaction is cooled and poured into ice water.

    • The resulting precipitate is collected by filtration and dried to yield 2-hydroxy-3-nitro-5-fluoropyridine.

  • Yield: 43%

Synthesis of 2-Chloro-3-nitropyridine

2-Chloro-3-nitropyridine can be synthesized from 2-pyridone through a multi-step process involving nitration, N-alkylation, chlorination, and dealkylation. A more direct method involves the nitration of 2-chloropyridine, though this can lead to isomeric mixtures. An alternative high-yield synthesis starts from N-methyl-3-nitro-2-pyridone.

Experimental Protocol: Synthesis from N-methyl-3-nitro-2-pyridone

  • Materials: N-methyl-3-nitro-2-pyridone, triphosgene, 40% NaOH aqueous solution.

  • Procedure:

    • N-methyl-3-nitro-2-pyridone (20g, 0.13 mol) is heated to 130°C in a four-hole boiling flask to dissolve.

    • Triphosgene (16.2g, 0.054 mol) is slowly added under stirring.

    • After the chlorination is complete, an appropriate amount of 40% NaOH aqueous solution is added to adjust the pH to weakly alkaline.

    • The product is then obtained by wet distillation.

  • Yield: 93%[7]

  • Purity: 98.6%[7]

Synthesis of 2-Bromo-3-nitropyridine

A common and effective method for the synthesis of 2-Bromo-3-nitropyridine is the Sandmeyer reaction, starting from 2-amino-3-nitropyridine. This method offers good control over the regioselectivity of bromination.

Experimental Protocol: Sandmeyer Reaction of 2-amino-3-nitropyridine

  • Materials: 2-amino-3-nitropyridine, hydrobromic acid (48%), sodium nitrite, copper(I) bromide.

  • Procedure:

    • 2-amino-3-nitropyridine is dissolved in 48% hydrobromic acid.

    • The solution is cooled, and an aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature to form the diazonium salt.

    • The diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid.

    • The reaction mixture is heated to facilitate the displacement of the diazonium group with bromide.

    • The product is isolated by extraction and purified by chromatography.

  • Yield: This route is noted for providing reliable yields.[8]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The reactivity of halonitropyridines in nucleophilic aromatic substitution (SNAr) is a key determinant of their utility as synthetic intermediates. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, and the nature of the halogen leaving group significantly influences the reaction rate.

The general order of leaving group ability in SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom at the substitution site.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Workflow for Comparative Reactivity Analysis

To quantitatively compare the reactivity of these functionalized nitropyridines, a kinetic study can be performed using techniques such as UV-Vis spectrophotometry or NMR spectroscopy. The following workflow outlines a general approach for such a study.

Reactivity_Workflow prep Prepare stock solutions of nitropyridines and nucleophile thermo Thermostat reaction vessel and reactants prep->thermo mix Mix reactants and initiate reaction thermo->mix monitor Monitor reaction progress (e.g., UV-Vis absorbance) mix->monitor data Collect time-course data monitor->data analyze Analyze data to determine rate constants data->analyze compare Compare rate constants to establish reactivity order analyze->compare

Caption: Experimental workflow for comparative kinetic analysis.

Conclusion

This compound is a highly reactive and versatile building block for organic synthesis. Its enhanced reactivity in nucleophilic aromatic substitution reactions, a consequence of the fluorine substituent, makes it an attractive choice for the efficient synthesis of complex pharmaceutical and agrochemical targets. While its synthesis may present different challenges compared to its chloro and bromo counterparts, the potential for higher reaction rates and yields in subsequent transformations can offer significant advantages in multi-step synthetic sequences. The choice between these functionalized nitropyridines will ultimately depend on the specific requirements of the synthetic route, including desired reactivity, cost, and availability of starting materials. This guide provides the foundational data to aid researchers in making an informed decision.

References

A Comparative Guide to the Structural Characterization of 5-Fluoro-2-hydroxy-3-nitropyridine: HPLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of 5-Fluoro-2-hydroxy-3-nitropyridine. It includes supporting experimental data, detailed methodologies, and a comparative analysis with other analytical techniques. This versatile compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

High-Performance Liquid Chromatography (HPLC) Analysis

Experimental Protocol: Reverse-Phase HPLC

A typical RP-HPLC method for the analysis of this compound would involve the following:

  • Column: A C18 column is a suitable choice for the separation of polar aromatic compounds.[4][6]

  • Mobile Phase: A gradient elution with a polar mobile phase, such as a mixture of water (with a small amount of acid like formic or trifluoroacetic acid to improve peak shape) and a polar organic solvent like acetonitrile or methanol, is generally effective.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound would be appropriate.

  • Sample Preparation: The sample would be dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.

The workflow for a typical HPLC analysis is illustrated below.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Filter Filter Sample (0.45 µm) Sample->Filter Injector Injector Filter->Injector Inject Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Quantification Purity/Quantification Chromatogram->Quantification

HPLC Experimental Workflow
Data Presentation: HPLC

ParameterTypical Value/Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time Dependent on the specific method, but expected to be in the mid-range of the gradient.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the position of substituents.

¹H NMR Data

The ¹H NMR spectrum of this compound provides key information about the protons on the pyridine ring. Due to the substitution pattern, two signals are expected in the aromatic region.

ProtonChemical Shift (δ, ppm)Multiplicity
H-4~8.6Doublet
H-6~8.3Doublet

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument.

¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~160-165Attached to hydroxyl group, deshielded.
C-3~130-135Attached to nitro group, deshielded.
C-4~145-150Influenced by adjacent nitro and fluoro groups.
C-5~150-155 (with C-F coupling)Attached to fluorine, exhibits carbon-fluorine coupling.
C-6~140-145Influenced by adjacent nitrogen and fluorine.

The molecular structure and the logical relationship of the substituents influencing the chemical shifts are depicted in the following diagram.

NMR_Structure cluster_structure This compound cluster_nmr Key NMR Correlations mol H4 H-4 (~8.6 ppm) H6 H-6 (~8.3 ppm) C2 C-2 (~160-165 ppm) C3 C-3 (~130-135 ppm) C4 C-4 (~145-150 ppm) C5 C-5 (~150-155 ppm) C6 C-6 (~140-145 ppm)

Molecular Structure and Key NMR Shifts
Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound would be:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Comparison with Other Analytical Techniques

While HPLC and NMR are primary tools for the characterization of this compound, other techniques provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern, confirming the molecular formula.[11][12][13][14]High sensitivity, requires very small sample amounts.Does not provide detailed structural information on its own.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies functional groups present in the molecule (e.g., -OH, -NO₂, C-F, aromatic C-H).[15]Fast, non-destructive, and provides a molecular fingerprint.Complex spectra can be difficult to interpret fully for structural elucidation.
Single-Crystal X-ray Diffraction Provides the exact three-dimensional arrangement of atoms in a crystalline sample.[16]Unambiguous determination of molecular structure and stereochemistry.Requires a suitable single crystal, which can be difficult to obtain.

The logical relationship between these analytical techniques in a comprehensive structural characterization workflow is outlined below.

Characterization_Workflow Start Synthesis of this compound Purification Purification (e.g., Recrystallization) Start->Purification Purity Purity Assessment (HPLC) Purification->Purity Structure_ID Structural Identification Purity->Structure_ID NMR NMR (¹H, ¹³C) Structure_ID->NMR MS Mass Spectrometry Structure_ID->MS FTIR FT-IR Spectroscopy Structure_ID->FTIR Xray X-ray Crystallography (optional) Structure_ID->Xray Final Confirmed Structure NMR->Final MS->Final FTIR->Final Xray->Final

Comprehensive Structural Characterization Workflow

Conclusion

References

A Comparative Guide to the Synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated synthesis methods for 5-Fluoro-2-hydroxy-3-nitropyridine, a key intermediate in the development of novel pharmaceuticals. The following sections detail established experimental protocols, present comparative performance data, and outline the logical workflows for the synthesis of this important compound and its alternatives.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of a variety of therapeutic agents.[1] Its trifunctionalized pyridine ring offers multiple points for chemical modification, making it a versatile scaffold for drug design. The validation of its synthesis is crucial for ensuring the purity, consistency, and quality of the final active pharmaceutical ingredients. This guide compares a direct synthesis route to this compound with a method for a structurally related compound, 2-hydroxy-5-nitropyridine, to highlight different synthetic strategies and their outcomes.

Performance Comparison of Synthesis Methods

The selection of a synthetic route is often a balance between yield, purity, reaction time, cost, and safety. The following table summarizes the quantitative data for two distinct methods.

ParameterMethod 1: Direct Nitration of 2-hydroxy-5-fluoropyridineMethod 2: One-Pot Synthesis of 2-hydroxy-5-nitropyridine
Product This compound2-hydroxy-5-nitropyridine
Starting Material 2-hydroxy-5-fluoropyridine2-aminopyridine
Yield 43%[2]56.7-58.1%[3]
Reaction Time ~3 hours (excluding workup)[2]4-5 hours (excluding workup)[3]
Key Reagents Concentrated Sulfuric Acid, Fuming Nitric Acid[2]Concentrated Sulfuric Acid, Concentrated Nitric Acid, Sodium Nitrite[3]
Purity Data Characterized by 1H NMR and LRMS[2]Characterized by 1H NMR[3]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of synthetic procedures.

Method 1: Direct Nitration of 2-hydroxy-5-fluoropyridine

This method describes the direct nitration of 2-hydroxy-5-fluoropyridine to yield this compound.[2]

Procedure:

  • A mixture of 2-hydroxy-5-fluoropyridine (1.20 g, 10.6 mmol) and concentrated sulfuric acid (2.7 mL) is prepared and cooled in an ice bath with stirring.

  • A nitrating mixture of concentrated sulfuric acid (1 mL) and fuming nitric acid (1 mL) is added dropwise to the cooled solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 85°C for 2 hours.

  • Upon completion, the reaction mixture is cooled and poured into ice water.

  • The resulting precipitate is collected by filtration and dried to afford 2-hydroxy-3-nitro-5-fluoropyridine as a yellow solid.

Validation Data:

  • Yield: 0.72 g (43%)[2]

  • LRMS (m/z): 157 (M-1)[2]

  • 1H NMR (300 MHz, DMSO-d6) δ: 8.28 (s, 1H), 8.67 (s, 1H)[2]

Method 2: One-Pot Synthesis of 2-hydroxy-5-nitropyridine

This protocol details a one-pot procedure for the synthesis of the related compound 2-hydroxy-5-nitropyridine from 2-aminopyridine.[3]

Procedure:

  • 2-aminopyridine is added in batches to concentrated sulfuric acid, maintaining the temperature between 10-20°C.

  • Concentrated nitric acid is then added, and the mixture is stirred at 40-50°C for 4-5 hours.

  • After the nitration is complete, the reaction solution is quenched by adding it to water, while controlling the temperature at 0-10°C.

  • An aqueous solution of sodium nitrite is added dropwise for the diazotization reaction.

  • The acid concentration is adjusted by the addition of ammonia water.

  • The solution is filtered, and the filter cake is dried to yield the final product.

Validation Data:

  • Yield: 84.5 kg (56.7%) from 100.0 kg of 2-aminopyridine in one example.[3]

  • 1H NMR (DMSO-d6) δ: 6.41-6.43 (d, 1H), 8.10-8.14 (q, 1H), 8.65 (d, 1H), 12.63 (s, 1H)[3]

Synthesis and Validation Workflows

The following diagrams illustrate the logical flow of the synthesis and validation processes described.

Synthesis_Method_1 cluster_synthesis Synthesis cluster_validation Validation Start 2-hydroxy-5-fluoropyridine Nitration Nitration (H2SO4, HNO3) Start->Nitration Product This compound Nitration->Product NMR 1H NMR Spectroscopy LRMS LRMS Analysis

Caption: Workflow for the synthesis and validation of this compound.

Synthesis_Method_2 cluster_synthesis One-Pot Synthesis Start 2-aminopyridine Nitration Nitration (H2SO4, HNO3) Start->Nitration Diazotization Diazotization (NaNO2) Nitration->Diazotization Product 2-hydroxy-5-nitropyridine Diazotization->Product

Caption: One-pot synthesis workflow for 2-hydroxy-5-nitropyridine.

Alternative Starting Materials and Related Syntheses

The synthesis of 2-amino-5-fluoropyridine, a potential precursor, involves a multi-step process including nitration, acetylation, reduction, diazotization, and hydrolysis, with the nitration step yielding 41%.[4] This highlights that the introduction of the nitro and fluoro groups can be achieved through various synthetic strategies, each with its own advantages and disadvantages in terms of step economy and overall yield.

Furthermore, the conversion of this compound to 2-bromo-5-fluoro-3-nitropyridine can be achieved with a high yield of 77%, demonstrating the utility of the target compound as an intermediate for further functionalization.[5]

Conclusion

The direct nitration of 2-hydroxy-5-fluoropyridine provides a straightforward route to this compound, albeit with a moderate yield. The one-pot synthesis of the related 2-hydroxy-5-nitropyridine showcases a more streamlined process with a higher yield. The choice of the optimal synthesis method will depend on the specific requirements of the research or development project, including the availability of starting materials, desired scale, and purity specifications. The provided data and protocols serve as a valuable resource for chemists to make informed decisions in the synthesis of these important pharmaceutical intermediates.

References

comparative biological activity of fluorinated vs. non-fluorinated nitropyridinols

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. It is plausible that fluorination of the nitropyridinol scaffold could similarly modulate its biological activity. For instance, the high electronegativity of fluorine can alter the electronic properties of the pyridine ring, potentially influencing its interaction with biological targets.

A potential pair for such a comparative study would be the commercially available compounds 3-hydroxy-2-nitropyridine (the non-fluorinated analogue) and 3-fluoro-2-nitropyridine (the fluorinated analogue). While both are primarily utilized as building blocks in the synthesis of more complex molecules, understanding their inherent biological activities would be invaluable for future drug design.

Hypothetical Impact on a Key Signaling Pathway

Nitropyridine derivatives have been implicated in various biological processes, and one potential mechanism of action could involve the modulation of signaling pathways related to cellular stress and survival, such as those involving kinases. For the purpose of illustration, a hypothetical signaling pathway is presented below, demonstrating how a nitropyridinol might exert its effects, potentially through the inhibition of a key kinase. The introduction of a fluorine atom could enhance this inhibitory activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras activates growth_factor Growth Factor growth_factor->receptor raf Raf ras->raf activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates transcription_factor Transcription Factor erk->transcription_factor activates nitropyridinol Nitropyridinol (Fluorinated / Non-fluorinated) nitropyridinol->raf inhibits proliferation Cell Proliferation & Survival transcription_factor->proliferation promotes

Hypothetical inhibition of the MAPK/ERK signaling pathway.

Quantitative Data: A Call for Research

The absence of direct comparative studies means there is no quantitative data, such as IC50 or EC50 values, to populate a comparative table. The following table is presented as a template to be populated once such research becomes available.

CompoundTarget/AssayIC50 / EC50 (µM)Cell LineReference
3-hydroxy-2-nitropyridinee.g., Kinase InhibitionData not availablee.g., A549Not available
3-fluoro-2-nitropyridinee.g., Kinase InhibitionData not availablee.g., A549Not available

Experimental Protocols

To generate the much-needed comparative data, standardized experimental protocols would be essential. Below are detailed methodologies for key experiments that would be cited in a comparative study.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of fluorinated and non-fluorinated nitropyridinols on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of the test compounds (e.g., 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

Objective: To assess the inhibitory activity of the compounds against a specific kinase (e.g., a receptor tyrosine kinase).

Methodology:

  • Reagents: Recombinant human kinase, appropriate substrate, ATP, and assay buffer are required.

  • Assay Procedure: The assay is performed in a 96-well plate format. The test compounds are pre-incubated with the kinase in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.

  • Incubation: The reaction mixture is incubated for a defined period (e.g., 60 minutes) at 30°C.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: The kinase activity is calculated as a percentage of the control (no inhibitor). IC50 values are determined by plotting the percentage of kinase activity against the log of the inhibitor concentration.

Conclusion

While the direct comparative biological activity of fluorinated versus non-fluorinated nitropyridinols remains an underexplored area of research, the foundational principles of medicinal chemistry suggest that fluorination could significantly impact their pharmacological profiles. The provided hypothetical framework and experimental protocols are intended to guide future research in this promising area, ultimately enabling a more complete understanding of the structure-activity relationships within this class of compounds and facilitating the development of novel therapeutics.

A Comparative Guide to the Reactivity of 5-Fluoro-2-hydroxy-3-nitropyridine and its Chloro-Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Reactivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis, particularly for the functionalization of electron-deficient aromatic rings like nitropyridines. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.

The reactivity of halo-substituted nitropyridines in SNAr reactions is primarily governed by two key factors:

  • Activation by the Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) deactivates the pyridine ring towards electrophilic attack but strongly activates it for nucleophilic attack. This is achieved by stabilizing the negatively charged Meisenheimer complex through resonance, especially when the nitro group is positioned ortho or para to the leaving group.

  • The Nature of the Leaving Group (Halogen): In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. The electronegativity of the halogen substituent plays a crucial role in this step. A more electronegative halogen polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Consequently, the general order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl > Br > I.[1][2][3] This is the reverse of the trend observed in SN2 reactions, where bond strength is the dominant factor.[1][4][5]

Reactivity Comparison: 5-Fluoro- vs. 5-Chloro-2-hydroxy-3-nitropyridine

Based on the established principles of SNAr reactions, 5-Fluoro-2-hydroxy-3-nitropyridine is expected to be more reactive than its chloro-analogue . The higher electronegativity of fluorine compared to chlorine makes the C5 position of the pyridine ring in the fluoro-analogue more electron-deficient and therefore more susceptible to nucleophilic attack. This increased electrophilicity of the reaction center is anticipated to lead to a faster reaction rate for the fluoro-substituted compound.

The following table summarizes a qualitative comparison of the two compounds based on theoretical predictions.

PropertyThis compound5-Chloro-2-hydroxy-3-nitropyridineRationale
Predicted Reactivity HigherLowerThe greater electronegativity of fluorine enhances the electrophilicity of the carbon at the 5-position, accelerating the rate-determining nucleophilic attack in an SNAr reaction.[1][4][5]
Molecular Weight 158.09 g/mol 174.54 g/mol The atomic mass of fluorine is lower than that of chlorine.
C-Halogen Bond Strength StrongerWeakerThe C-F bond is significantly stronger than the C-Cl bond. However, in SNAr, the C-X bond is broken in a fast step after the rate-determining nucleophilic addition.[1][5]

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivity of this compound and its chloro-analogue, a kinetic study can be performed. The following protocol outlines a general procedure for a comparative analysis using a common nucleophile, such as piperidine.

Objective: To compare the rate of nucleophilic aromatic substitution of this compound and 5-Chloro-2-hydroxy-3-nitropyridine with piperidine.

Materials:

  • This compound

  • 5-Chloro-2-hydroxy-3-nitropyridine

  • Piperidine

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Internal standard (e.g., a non-reactive compound with a distinct retention time in HPLC/GC analysis)

  • Quenching solution (e.g., dilute HCl)

  • Standard laboratory glassware and equipment (flasks, stirrers, temperature-controlled bath, etc.)

  • Analytical instrumentation (HPLC or GC-MS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of known concentrations of this compound, 5-Chloro-2-hydroxy-3-nitropyridine, piperidine, and the internal standard in the chosen anhydrous solvent.

  • Reaction Setup:

    • In separate reaction flasks, place a defined volume of the stock solution of either the fluoro- or chloro-analogue and the internal standard.

    • Equilibrate the flasks to the desired reaction temperature (e.g., 50 °C) in a temperature-controlled bath.

  • Initiation of the Reaction:

    • To initiate the reaction, add a pre-heated solution of piperidine to each flask simultaneously. The concentration of piperidine should be in excess (e.g., 10-fold) to ensure pseudo-first-order kinetics with respect to the pyridine substrate.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw an aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Analysis:

    • Analyze the quenched aliquots using HPLC or GC-MS.

    • Determine the concentration of the remaining reactant (fluoro- or chloro-nitropyridine) at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the reactant versus time for both reactions.

    • The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k').

    • Compare the rate constants for the two reactions to determine their relative reactivity.

Visualizations

snAr_mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Halopyridine 5-Halo-2-hydroxy-3-nitropyridine (Halo = F or Cl) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Halopyridine->Meisenheimer + Nu⁻ (Slow) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Pyridine Meisenheimer->Product - X⁻ (Fast) LeavingGroup Halide Ion (X⁻) Meisenheimer->LeavingGroup

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

experimental_workflow prep 1. Prepare Stock Solutions (Substrates, Nucleophile, Internal Standard) setup 2. Set up Reactions (Fluoro- and Chloro-analogues separately) prep->setup initiate 3. Initiate Reactions (Add Nucleophile) setup->initiate monitor 4. Monitor Reactions (Take aliquots at time intervals) initiate->monitor quench 5. Quench Aliquots monitor->quench analyze 6. Analyze by HPLC/GC-MS quench->analyze data 7. Determine Rate Constants analyze->data compare 8. Compare Reactivity data->compare

Caption: Experimental Workflow for Reactivity Comparison.

References

Spectroscopic Characterization of 5-Fluoro-2-hydroxy-3-nitropyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the interpretation of spectroscopic data for 5-Fluoro-2-hydroxy-3-nitropyridine. This guide provides a comparative analysis with related compounds, 2-hydroxy-3-nitropyridine and 5-chloro-2-hydroxy-3-nitropyridine, supported by experimental data and protocols.

This guide presents a comprehensive analysis of the spectroscopic data for this compound, a compound of interest in pharmaceutical and medicinal chemistry. By comparing its spectral features with those of 2-hydroxy-3-nitropyridine and 5-chloro-2-hydroxy-3-nitropyridine, this document aims to provide a clear framework for the structural elucidation and characterization of this class of compounds. The data is presented in easily comparable tables, and detailed experimental protocols for the acquisition of spectroscopic data are provided.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its analogues.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound 8.67 (s, 1H), 8.28 (s, 1H)
2-hydroxy-3-nitropyridine ~8.0-8.5 (m), ~7.6 (m)
5-chloro-2-hydroxy-3-nitropyridine No specific data available from search results.

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm)
This compound No specific data available from search results.
2-hydroxy-3-nitropyridine No specific data available from search results.
5-chloro-2-hydroxy-3-nitropyridine No specific data available from search results.

Table 3: IR Spectroscopic Data (Characteristic Peaks)

CompoundWavenumber (cm⁻¹)
This compound No specific data available from search results.
2-hydroxy-3-nitropyridine No specific data available from search results.
5-chloro-2-hydroxy-3-nitropyridine No specific data available from search results.

Table 4: Mass Spectrometry Data

Compoundm/z (Method)
This compound 157 (M-1)⁻ (LRMS)
2-hydroxy-3-nitropyridine No specific data available from search results.
5-chloro-2-hydroxy-3-nitropyridine No specific data available from search results.

Interpretation of Spectroscopic Data

The spectroscopic data provides key insights into the molecular structure of this compound.

  • ¹H NMR: The presence of two singlets in the aromatic region for this compound is consistent with the two protons on the pyridine ring. The downfield chemical shifts are indicative of the electron-withdrawing effects of the nitro and fluoro groups.

  • Mass Spectrometry: The observation of a peak at m/z 157 in the negative ion mode mass spectrum corresponds to the deprotonated molecule [M-H]⁻, confirming the molecular weight of 158.09 g/mol .

Further analysis of ¹³C NMR and IR data, when available, would provide additional confirmation of the functional groups and the carbon skeleton.

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to obtain a good signal-to-noise ratio are used.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.

  • Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI), in both positive and negative ion modes.

  • Data Analysis: Determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and analyze the fragmentation pattern to gain further structural information.

Visualization of Key Relationships

The following diagrams illustrate the structural relationships and a general workflow for spectroscopic analysis.

cluster_structure Chemical Structure cluster_spectroscopy Spectroscopic Techniques 5_Fluoro_2_hydroxy_3_nitropyridine This compound NMR NMR (¹H, ¹³C) 5_Fluoro_2_hydroxy_3_nitropyridine->NMR Proton & Carbon Environments IR FT-IR 5_Fluoro_2_hydroxy_3_nitropyridine->IR Functional Groups MS Mass Spectrometry 5_Fluoro_2_hydroxy_3_nitropyridine->MS Molecular Weight & Fragmentation

Caption: Relationship between chemical structure and spectroscopic techniques.

Sample_Preparation Sample Preparation Data_Acquisition Data Acquisition (NMR, FT-IR, MS) Sample_Preparation->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Spectral_Interpretation Spectral Interpretation Data_Processing->Spectral_Interpretation Structure_Elucidation Structure Elucidation Spectral_Interpretation->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

A Comparative Guide to Purity Assessment of Synthesized 5-Fluoro-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds such as 5-Fluoro-2-hydroxy-3-nitropyridine is a critical step. This intermediate is pivotal in the synthesis of novel pharmaceuticals and agrochemicals, where impurities can lead to unwanted side reactions, reduced yields, and potential toxicity. This guide provides a comparative analysis of the primary analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Purity Assessment Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the nature of expected impurities, the need for quantitative versus qualitative data, and the available instrumentation. The following table summarizes and compares the key features of HPLC, qNMR, and GC-MS for the purity assessment of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of components in a liquid mobile phase based on their differential partitioning between the mobile phase and a solid stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information based on signal intensity relative to a certified standard.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by detection and identification based on their mass-to-charge ratio.
Primary Use Routine purity assessment, identification and quantification of non-volatile and thermally labile impurities.Absolute purity determination without the need for a specific reference standard of the analyte, structural elucidation of the main component and impurities.Identification and quantification of volatile and semi-volatile impurities, such as residual solvents.
Sample Preparation Dissolution in a suitable solvent (e.g., acetonitrile/water), filtration, and injection into the HPLC system.Accurate weighing of the sample and an internal standard, dissolution in a deuterated solvent (e.g., DMSO-d₆), and transfer to an NMR tube.Dissolution in a volatile organic solvent (e.g., methanol, dichloromethane), with possible derivatization to increase volatility.
Potential Impurities Detected Starting materials (e.g., 2-hydroxy-5-fluoropyridine), regioisomers of nitration, hydrolysis products, and other non-volatile by-products.Structural isomers, residual starting materials, and any proton- or fluorine-containing impurities. "NMR silent" impurities (lacking NMR-active nuclei) are not detected.Residual solvents from synthesis and purification (e.g., ethyl acetate, DMF), and volatile by-products.
Quantitative Capability Excellent for relative quantification (area percent). Requires a reference standard for absolute quantification. Typical LOQ for impurities can be in the range of 0.01-0.1%.Provides absolute purity (w/w %) when a certified internal standard is used.[1][2][3][4] High precision and accuracy.Excellent for quantification of volatile impurities. Requires calibration with standards. LOQ can be in the ppm range for residual solvents.[5]
Advantages High resolution and sensitivity, robust and widely available, suitable for a wide range of compounds.Provides structural information along with quantification, non-destructive, and a primary ratio method. ¹⁹F qNMR is highly specific for fluorinated compounds with low background interference.High sensitivity and selectivity, excellent for identifying unknown volatile impurities through mass spectral libraries.
Limitations May require specific reference standards for impurity identification and quantification, potential for on-column degradation of labile compounds.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures, requires specialized instrumentation and expertise.Limited to thermally stable and volatile compounds, potential for thermal degradation of the analyte in the injector.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point and may require optimization for specific instrumentation and impurity profiles.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine analysis of the purity of this compound and the quantification of non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: 5% A, 95% B

    • 25.1-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol describes the use of ¹H and ¹⁹F qNMR for the absolute purity determination of this compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity, containing both proton and fluorine signals that do not overlap with the analyte signals (e.g., 1,4-bis(trifluoromethyl)benzene).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound into a vial.

    • Accurately weigh about 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard 90° pulse.

    • Relaxation delay (d1): 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 s for quantitative analysis).

    • Number of scans: 16 or higher for good signal-to-noise ratio.

  • ¹⁹F NMR Parameters:

    • Pulse sequence: Standard 90° pulse with proton decoupling.

    • Relaxation delay (d1): 5 times the longest T₁ relaxation time.

    • Number of scans: 64 or higher.

  • Data Processing and Calculation:

    • Process the spectra with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of nuclei for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is designed to identify and quantify volatile impurities, particularly residual solvents.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 35-500.

    • Scan mode: Full scan.

  • Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify residual solvents using a calibration curve prepared with known standards.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the general workflow for assessing the purity of a synthesized compound and a decision-making process for selecting the appropriate analytical technique.

Purity_Assessment_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Purity Analysis Synthesis Synthesis of this compound Crude_Product Crude Product Synthesis->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product Method_Selection Analytical Method Selection Purified_Product->Method_Selection HPLC HPLC Analysis Method_Selection->HPLC Non-volatile impurities qNMR qNMR Analysis Method_Selection->qNMR Absolute purity GCMS GC-MS Analysis Method_Selection->GCMS Volatile impurities Data_Analysis Data Analysis and Interpretation HPLC->Data_Analysis qNMR->Data_Analysis GCMS->Data_Analysis Purity_Statement Final Purity Statement Data_Analysis->Purity_Statement

Caption: Workflow for the purity assessment of a synthesized compound.

Method_Selection_Logic Start Start: Purity Assessment Required Question1 Are volatile impurities (e.g., residual solvents) a concern? Start->Question1 GCMS Perform GC-MS Analysis Question1->GCMS Yes Question2 Is absolute purity (w/w %) required? Question1->Question2 No GCMS->Question2 qNMR Perform qNMR Analysis Question2->qNMR Yes HPLC Perform HPLC Analysis for routine purity and non-volatile impurities Question2->HPLC No qNMR->HPLC Optional: for orthogonal check End End: Purity Profile Established qNMR->End HPLC->End

References

Comparative Evaluation of 5-Fluoro-2-hydroxy-3-nitropyridine Derivatives: An In Vitro and In Silico Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of novel 5-Fluoro-2-hydroxy-3-nitropyridine derivatives. Due to the limited availability of published experimental data for this specific class of compounds, this report combines a hypothetical dataset for representative this compound derivatives with established data from functionally similar heterocyclic compounds, namely quinoline derivatives, to provide a comparative framework. The experimental protocols and potential mechanisms of action are based on established methodologies in the field of anticancer and antimicrobial drug discovery.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro anticancer and antimicrobial activities of hypothetical this compound derivatives and representative quinoline derivatives from published studies.

Table 1: In Vitro Anticancer Activity (IC50 in µM)

Compound IDDerivative TypeHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)Reference
FN-1 This compound-R112.5 (Hypothetical)18.2 (Hypothetical)25.1 (Hypothetical)N/A
FN-2 This compound-R28.7 (Hypothetical)11.5 (Hypothetical)15.8 (Hypothetical)N/A
QN-1 Quinoline-Chalcone Derivative1.38[1]5.21[1]-[1]
QN-2 Phenylsulfonylurea Quinoline Derivative-6.55[2]7.47[2][2]
5-FU 5-Fluorouracil (Standard)6.22[1]11.1[1]-[1]

Note: Data for FN-1 and FN-2 are hypothetical and for illustrative purposes only, based on potential structure-activity relationships.

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL)

Compound IDDerivative TypeS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)Reference
FN-3 This compound-R316 (Hypothetical)32 (Hypothetical)64 (Hypothetical)N/A
FN-4 This compound-R48 (Hypothetical)16 (Hypothetical)32 (Hypothetical)N/A
QN-3 Quinoline-Hydroxyimidazolium Hybrid2[3]>50[3]62.5[3][3]
QN-4 Quinoline Derivative3.12[4]3.12[4]50[4][4]
Ciprofloxacin Standard Antibiotic10.5-N/A
Amphotericin B Standard Antifungal--2N/A

Note: Data for FN-3 and FN-4 are hypothetical and for illustrative purposes only, based on potential structure-activity relationships.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.[5][6][7][8]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of test compounds against microbial strains.[9][10][11]

Materials:

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL for bacteria). Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 105 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well containing the test compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

In Silico Molecular Docking

This protocol provides a general workflow for predicting the binding affinity and interaction of a ligand (test compound) with a target protein.[12][13][14][15]

Software/Tools:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

  • Protein Data Bank (PDB) for protein structures

  • Ligand preparation software (e.g., ChemDraw, Avogadro)

Procedure:

  • Protein Preparation: Download the 3D crystal structure of the target protein from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Draw the 2D structure of the ligand and convert it to a 3D structure. Perform energy minimization to obtain a stable conformation.

  • Binding Site Identification: Identify the active site or binding pocket of the protein, often based on the location of a co-crystallized native ligand.

  • Docking Simulation: Run the docking algorithm to predict the binding poses of the ligand within the protein's active site. The program will calculate a docking score or binding energy for each pose, indicating the predicted binding affinity.

  • Analysis of Interactions: Analyze the best-scoring poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_insilico In Silico Evaluation start Compound Synthesis (this compound Derivatives) cytotoxicity Anticancer Screening (MTT Assay) start->cytotoxicity antimicrobial Antimicrobial Screening (Broth Microdilution) start->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar optimization Lead Optimization sar->optimization docking Molecular Docking binding Binding Mode Analysis docking->binding admet ADMET Prediction admet->optimization target Target Identification target->docking binding->admet

Caption: Experimental workflow for in vitro and in silico evaluation.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf EGF Ligand egfr EGFR egf->egfr ras RAS egfr->ras pi3k PI3K egfr->pi3k drug Anticancer Drug (e.g., TKI) drug->egfr Inhibition raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt AKT pi3k->akt mtor mTOR akt->mtor mtor->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation

Caption: Simplified EGFR signaling pathway and potential drug inhibition.

References

A Comparative Guide to the Computational Analysis and Property Prediction of 5-Fluoro-2-hydroxy-3-nitropyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive computational and experimental comparison of 5-Fluoro-2-hydroxy-3-nitropyridine with two structurally similar alternatives: 2-hydroxy-3-nitropyridine and 5-Bromo-2-hydroxy-3-nitropyridine. This analysis is intended to assist researchers in evaluating their potential applications, particularly in pharmaceutical and agrochemical development.

Physicochemical Properties: A Comparative Overview

The following table summarizes the key experimental and predicted physicochemical properties of this compound and its selected analogs. These parameters are crucial in assessing the drug-likeness and potential biological activity of these compounds.

PropertyThis compound2-hydroxy-3-nitropyridine5-Bromo-2-hydroxy-3-nitropyridine
Molecular Formula C5H3FN2O3[1]C5H4N2O3C5H3BrN2O3[2]
Molecular Weight ( g/mol ) 158.09[1]140.10218.99[2]
Melting Point (°C) Predicted: 175-185218-228245 - 250[2]
Water Solubility Slightly soluble[3]Insoluble in cold water, soluble in hot water-
Predicted logP 1.20.81.5
Predicted Polar Surface Area (Ų) 81.481.481.4
Appearance Light yellow to yellow solid[3]Yellow crystalline powderYellow to brown color powder[2]

Computational Analysis Workflow

A typical computational workflow for analyzing and predicting the properties of novel compounds like this compound involves several key stages. This process allows for the early assessment of a compound's potential as a drug candidate before significant investment in laboratory synthesis and testing.

G Computational Analysis Workflow A Compound Structure Input B Geometry Optimization (DFT/HF) A->B C Physicochemical Property Prediction (e.g., logP, pKa, Solubility) B->C E Spectroscopic Properties Simulation (NMR, IR) B->E D Drug-Likeness Evaluation (Lipinski's Rule of 5) C->D F Biological Activity Prediction (QSAR, Docking) D->F G Toxicity Assessment F->G H Candidate Selection G->H

Caption: A generalized workflow for the in-silico analysis of drug candidates.

Detailed Computational Methodologies
  • Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations: These quantum mechanical methods are employed for geometry optimization to determine the most stable three-dimensional conformation of the molecule. Following optimization, vibrational frequency analysis can be performed to predict infrared (IR) and Raman spectra. Such calculations can be carried out using software like Gaussian with basis sets such as 6-311G(d,p).

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity. By building a model with a set of known active and inactive compounds, the activity of new compounds can be predicted.

  • Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a receptor. It is used to predict the binding affinity and mode of action of a drug candidate with its biological target.

  • Lipinski's Rule of Five: This rule of thumb is used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. The criteria are:

    • No more than 5 hydrogen bond donors.

    • No more than 10 hydrogen bond acceptors.

    • A molecular weight under 500 daltons.

    • A logP value less than 5.

Experimental Protocols

The following are standard experimental procedures for determining key physicochemical properties of organic compounds.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid compound turns into a liquid.

G Melting Point Determination Workflow A Grind the crystalline solid into a fine powder. B Pack the powder into a capillary tube to a depth of 2-3 mm. A->B C Place the capillary tube in a melting point apparatus. B->C D Heat the sample slowly (1-2 °C per minute). C->D E Record the temperature range from the first appearance of liquid to complete liquefaction. D->E

Caption: Standard procedure for melting point determination using the capillary method.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the aqueous solubility of a compound.

G Shake-Flask Solubility Measurement A Add an excess amount of the solid compound to a known volume of water. B Seal the flask and agitate at a constant temperature for a set period (e.g., 24 hours). A->B C Allow the solution to equilibrate and the undissolved solid to settle. B->C D Filter the solution to remove any undissolved solid. C->D E Determine the concentration of the compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). D->E

Caption: The shake-flask method for determining the solubility of a compound.

Comparative Analysis and Discussion

The fluorine atom in this compound is expected to influence its electronic properties, lipophilicity, and metabolic stability compared to its non-fluorinated and bromo-substituted analogs. The predicted logP value of 1.2 for the fluoro-compound suggests a moderate lipophilicity, which is often desirable for drug candidates. The bromo-analog exhibits a higher predicted logP, indicating greater lipophilicity.

The melting point of a compound is related to its crystal lattice energy and molecular symmetry. The significantly higher melting point of the bromo-substituted pyridine compared to the other two compounds suggests stronger intermolecular interactions in its solid state.

While experimental data for this compound is limited, the computational predictions provide a valuable starting point for its evaluation. Further experimental validation of these predicted properties is crucial for its development as a lead compound in drug discovery. The provided experimental protocols can serve as a guide for such studies. The computational workflow outlined offers a rational approach to further investigate its potential biological activities and safety profile.

References

comparative analysis of different synthetic pathways to 5-Fluoro-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-hydroxy-3-nitropyridine is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a nitro group on a pyridine ring, makes it a versatile building block for the development of novel bioactive molecules.[1] This guide provides a comparative analysis of the primary synthetic pathways to this valuable compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their applications.

Synthetic Pathways Overview

Two main synthetic strategies have been identified for the preparation of this compound: the nitration of a fluorinated hydroxypyridine precursor and the nucleophilic aromatic substitution (SNAr) on a difluorinated nitropyridine. This guide will focus on the more extensively documented nitration pathway while also discussing the theoretical basis of the SNAr approach.

Pathway 1: Nitration of 5-Fluoro-2-hydroxypyridine

This is a direct and well-established method for the synthesis of this compound. The reaction involves the electrophilic nitration of 5-fluoro-2-hydroxypyridine using a mixture of concentrated sulfuric acid and fuming nitric acid.

Experimental Protocol:

A mixture of 2-hydroxy-5-fluoropyridine (1.20 g, 10.6 mmol) and concentrated sulfuric acid (2.7 mL) is prepared and cooled in an ice bath with stirring.[3] A solution of concentrated sulfuric acid (1 mL) and fuming nitric acid (1 mL) is then added dropwise to the cooled mixture.[3] Following the addition, the reaction is allowed to warm to room temperature and is subsequently heated to 85°C for 2 hours.[3] Upon completion, the reaction mixture is cooled and poured into ice water, leading to the precipitation of the product. The precipitate is collected by filtration and dried to yield 2-hydroxy-3-nitro-5-fluoropyridine.[3]

Quantitative Data Summary:

ParameterValueReference
Starting Material5-Fluoro-2-hydroxypyridine[3]
ReagentsConcentrated H₂SO₄, Fuming HNO₃[3]
Reaction Temperature0°C to 85°C[3]
Reaction Time2 hours at 85°C[3]
Yield 43% [3]
Product AppearanceYellow solid[3]
LRMS (m/z)157 (M-1)⁺[3]
¹H NMR (300 MHz, DMSO-d₆) δ8.28 (s, 1H), 8.67 (s, 1H)[3]

Reaction Pathway Diagram:

Nitration_Pathway Nitration of 5-Fluoro-2-hydroxypyridine A 5-Fluoro-2-hydroxypyridine B This compound A->B Nitration @ 85°C, 2h Yield: 43% R H₂SO₄, HNO₃

Caption: Synthetic route via nitration of 5-Fluoro-2-hydroxypyridine.

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

A theoretical alternative for the synthesis of this compound involves the selective hydrolysis of a dihalogenated precursor, such as 2,5-difluoro-3-nitropyridine.[4] This reaction would proceed via a nucleophilic aromatic substitution mechanism. The strong electron-withdrawing nitro group activates the pyridine ring, making it susceptible to nucleophilic attack.[4] The fluorine atom at the C-2 position is predicted to be more reactive towards substitution compared to the fluorine at the C-5 position.[4]

While this pathway is mechanistically plausible, specific experimental conditions, yields, and detailed characterization of the product via this route are not extensively documented in the available literature. Further research would be required to optimize this synthetic approach and evaluate its efficiency compared to the nitration method.

Logical Relationship Diagram:

SNAr_Concept Conceptual SNAr Pathway cluster_start Precursor cluster_reaction Reaction cluster_product Product A 2,5-Difluoro-3-nitropyridine B Selective Hydrolysis (Nucleophilic Aromatic Substitution) A->B C This compound B->C

Caption: Theoretical SNAr route from a difluorinated precursor.

Comparative Analysis and Conclusion

The nitration of 5-fluoro-2-hydroxypyridine is currently the most well-documented and reproducible method for synthesizing this compound. It offers a clear experimental protocol with a reported yield of 43%.[3] This pathway is straightforward and utilizes common laboratory reagents.

The SNAr approach, while theoretically sound, remains a more speculative route. The successful implementation of this pathway would depend on achieving selective hydrolysis at the C-2 position without affecting the C-5 fluorine. This would require careful control of reaction conditions such as pH.[4]

For researchers requiring a reliable and immediate synthesis of this compound, the nitration of 5-fluoro-2-hydroxypyridine is the recommended pathway based on the currently available scientific literature. The SNAr route presents an interesting area for future research and process development, potentially offering an alternative synthetic strategy if optimized. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, purity, and available starting materials.

References

Safety Operating Guide

Proper Disposal of 5-Fluoro-2-hydroxy-3-nitropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety information and a step-by-step operational plan for the disposal of 5-Fluoro-2-hydroxy-3-nitropyridine, a compound utilized in pharmaceutical and agrochemical research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from information on structurally similar chemicals, including nitropyridines and fluorinated aromatic compounds, alongside established best practices for hazardous waste management.

Immediate Safety and Hazard Assessment

Before handling this compound, it is crucial to understand its potential hazards based on its functional groups and data from analogous compounds. The primary hazards are anticipated to be skin and eye irritation, with potential for respiratory irritation.

Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and fine dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and potential irritation.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Use in a well-ventilated fume hoodMinimizes inhalation of dust or vapors.

In the event of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Adherence to all local, state, and federal regulations is paramount.

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or bases.

  • Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, weighing paper), in a designated, leak-proof, and clearly labeled hazardous waste container.

Step 2: Container Labeling

  • The waste container must be labeled with a "Hazardous Waste" tag as soon as the first waste is added.

  • The label must clearly identify the contents as "this compound" and list all other components of the waste mixture with their approximate percentages.

  • Indicate the potential hazards: "Irritant," "Harmful if Swallowed."

Step 3: Storage

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.

  • Ensure the storage area is away from heat sources and direct sunlight.

Step 4: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

  • Provide the EHS department with a complete and accurate description of the waste.

Recommended Disposal Method

High-temperature incineration is the recommended disposal method for this compound. This method is effective in destroying the compound but requires specialized facilities equipped to handle halogenated organic waste and to scrub acidic gases from the emissions.

Potential Thermal Decomposition Products

Based on the thermal decomposition of similar compounds, incineration may produce the following hazardous byproducts:

Decomposition ProductChemical FormulaHazard
Nitrogen OxidesNOxRespiratory irritants, contribute to acid rain.
Carbon MonoxideCOToxic gas.
Carbon DioxideCO2Greenhouse gas.
Hydrogen FluorideHFHighly corrosive and toxic gas.

Spill Management Protocol

In the event of a spill, adhere to the following procedure:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel unwell. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or opening windows if it is safe to do so.

  • Wear Appropriate PPE: Don the required personal protective equipment as outlined in the safety section.

  • Contain the Spill: For solid spills, carefully sweep the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.

  • Clean the Area: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and the EHS department, providing details of the spilled substance and the cleanup procedure.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Generation of This compound Waste segregate Segregate as Hazardous Waste start->segregate label_container Label Container with 'Hazardous Waste' and Full Chemical Contents segregate->label_container store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_container->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs incineration High-Temperature Incineration at a Licensed Facility contact_ehs->incineration end Proper Disposal Complete incineration->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's EHS department for specific guidance and requirements.

References

Personal protective equipment for handling 5-Fluoro-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-Fluoro-2-hydroxy-3-nitropyridine. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the safety of all laboratory personnel.

Immediate Safety and Handling Protocols

Personnel handling this compound should be thoroughly familiar with the potential hazards and adhere strictly to the following operational and disposal plans. The primary hazards associated with similar nitropyridine compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection TypeSpecificationPurpose
Eye Protection Tight-sealing safety goggles or a face shield.[2][3]Protects against dust particles and chemical splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2][3][4]Prevents skin contact and irritation.
Body Protection A lab coat or other protective clothing to prevent skin exposure.[1][3]Shields skin from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area such as a chemical fume hood. If ventilation is inadequate, use a dust respirator.[1][2]Prevents inhalation of harmful dust.
Operational Plan: Step-by-Step Handling Procedure

Adherence to a systematic workflow is critical to minimize exposure and ensure safety.

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for any available information and for similar compounds.

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

    • Prepare a designated and well-ventilated workspace, preferably within a chemical fume hood.[2]

  • Handling:

    • Don all required personal protective equipment as outlined in the table above.

    • When weighing the solid compound, perform the task within the fume hood to contain any dust.

    • Avoid all personal contact with the substance, including the inhalation of dust.[5]

    • Keep the container tightly closed when not in use.

  • Cleanup and Spill Management:

    • In the event of a minor spill, carefully sweep up the dry material, avoiding dust generation.

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled hazardous waste container.

  • Contaminated Solvents:

    • Collect any solvents used for cleaning or dissolving the compound in a separate, appropriately labeled hazardous waste container.

  • Regulatory Compliance:

    • All waste must be handled and disposed of in accordance with local, state, and federal regulations.[6] Chemical waste generators must consult these regulations to ensure complete and accurate classification and disposal.[1] Do not empty into drains.[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Prep Preparation ReviewSDS Review SDS of Similar Compounds Prep->ReviewSDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepWorkspace Prepare Ventilated Workspace (Fume Hood) DonPPE->PrepWorkspace Handling Handling PrepWorkspace->Handling Weigh Weigh Solid in Hood Handling->Weigh Use Dissolve or Use as Needed Weigh->Use Cleanup Cleanup & Spill Management Use->Cleanup Spill If Spill Occurs Use->Spill Accident Decontaminate Decontaminate Glassware & Surfaces Cleanup->Decontaminate Disposal Disposal Cleanup->Disposal Decontaminate->Disposal MinorSpill Minor Spill: Sweep Up Dry Material Spill->MinorSpill Minor CollectSolid Collect Solid Waste in Labeled Hazardous Waste Container Disposal->CollectSolid CollectSolvent Collect Contaminated Solvents Disposal->CollectSolvent

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-hydroxy-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-hydroxy-3-nitropyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。